molecular formula C8H5ClN2O6 B1266434 Methyl 4-chloro-3,5-dinitrobenzoate CAS No. 2552-45-6

Methyl 4-chloro-3,5-dinitrobenzoate

Cat. No.: B1266434
CAS No.: 2552-45-6
M. Wt: 260.59 g/mol
InChI Key: YJUFTUQWRBJBJN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C8H5ClN2O6 and its molecular weight is 260.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFTUQWRBJBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180221
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Molecular Weight

260.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-45-6
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2552-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-CHLORO-3,5-DINITROBENZOATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 4-chloro-3,5-dinitrobenzoate CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-chloro-3,5-dinitrobenzoate (CAS: 2552-45-6) for Research and Development

Introduction

This compound, identified by the CAS Number 2552-45-6, is a nitrated aromatic ester that serves as a valuable intermediate and research chemical.[1][2] Its molecular structure, featuring a chlorinated benzene ring activated by two nitro groups and a methyl ester functional group, imparts a unique reactivity profile that is of significant interest in organic synthesis and materials science. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound's properties, synthesis, characterization, applications, and safe handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a chemical's properties is foundational to its effective application. This compound is typically a crystalline solid, appearing as light yellow needles or an off-white powder.[3][4]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 2552-45-6[1][5][6]
Molecular Formula C₈H₅ClN₂O₆[1][5][7]
Molecular Weight 260.59 g/mol [1][5]
Melting Point 102 - 109 °C[3][4]
Boiling Point 381.4 °C (estimated)[1]
Appearance Light yellow needles / Off-white powder[3][4]
IUPAC Name This compound[5]
Structural Analysis

The geometry of the molecule has been elucidated by X-ray crystallography.[7] The benzene ring serves as the central scaffold. The two nitro groups and the methyl ester group are not perfectly coplanar with the ring. In the crystal structure, these groups form dihedral angles of 29.6°, 82.3°, and 13.7°, respectively, with the benzene ring.[7][8] This non-planar arrangement influences the molecule's crystal packing and can affect its reactivity and interaction with other molecules. The crystal structure is stabilized by weak C-H···O intermolecular interactions.[7]

Part 2: Synthesis and Purification

The most direct and commonly cited method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[3] This process is efficient, with reported yields as high as 89%.[3]

Recommended Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis from 4-Chloro-3,5-dinitrobenzoic acid.

Materials:

  • 4-Chloro-3,5-dinitrobenzoic acid (CAS: 118-97-8)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 25.0 g of 4-Chloro-3,5-dinitrobenzoic acid in 125 mL of methanol. Cool the solution in an ice bath.

  • Catalyst Addition: While stirring, slowly and carefully add 3.0 mL of concentrated sulfuric acid to the cooled solution. The addition is exothermic and must be done cautiously to prevent overheating.

    • Causality Insight: Concentrated sulfuric acid serves as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat it to reflux. Maintain reflux for approximately 18 hours.[3]

    • Causality Insight: Heating to reflux accelerates the reaction rate, allowing the equilibrium of the esterification to be reached more quickly. The extended reaction time helps to drive the reaction towards the product, maximizing the yield.

  • Crystallization and Isolation: After the reflux period, cool the reaction mixture. The product, this compound, is less soluble in cold methanol and will precipitate out as light yellow needles.[3]

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol (approx. 15 mL) to remove any residual sulfuric acid and unreacted starting material.[3]

  • Drying: Dry the purified product. The expected yield is approximately 23.6 g (89%), with a melting point of 104-105.5°C.[3]

Purification by Recrystallization

For obtaining a high-purity product, recrystallization from methanol is recommended.[3] This technique relies on the principle that the desired compound is significantly more soluble in the hot solvent than in the cold solvent, while impurities remain either soluble or insoluble in the cold solvent.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Dissolve 4-Chloro-3,5-dinitrobenzoic acid in Methanol B Catalytic H₂SO₄ Addition (Cold) A->B C Reflux for 18 hours B->C D Cool Mixture to Induce Precipitation C->D Reaction Complete E Vacuum Filtration D->E F Wash Crystals with Cold Methanol E->F G Dry Final Product F->G H This compound G->H Yields Pure Product

Part 3: Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the compound. A multi-technique approach is standard practice in research and industrial settings.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic protons will appear as a singlet, and the methyl protons of the ester group will also be a distinct singlet.

  • Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups. Characteristic absorption bands for the nitro groups (N-O stretch), the ester carbonyl (C=O stretch), and the aryl-chloride (C-Cl stretch) are expected.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (260.59 g/mol ).[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product, capable of separating the target compound from starting materials and by-products.[9]

Summary of Spectral Data
TechniqueData SourceKey Information
¹H NMR Wiley (via PubChem)Spectrum available for structural confirmation.[5]
¹³C NMR Wiley (via PubChem)Spectrum available for structural confirmation.[5]
GC-MS NIST (via PubChem)Molecular ion peaks observed at m/z 260 and 229.[5]
FTIR Aldrich (via PubChem)Spectrum available for functional group analysis.[5]

Analytical_Workflow cluster_spectroscopy Structural Verification cluster_chromatography Purity Assessment Input Synthesized Product NMR NMR (¹H, ¹³C) Input->NMR IR FTIR Spectroscopy Input->IR MS Mass Spectrometry Input->MS HPLC HPLC Analysis Input->HPLC Identity Structure Confirmed NMR->Identity IR->Identity MS->Identity Output QC Passed Material Identity->Output Purity Purity > 98% HPLC->Purity Purity->Output

Part 4: Applications in Scientific Research

This compound is more than a synthetic intermediate; it possesses properties that make it a useful tool in various research domains.

  • Probing Reaction Kinetics: The electron-deficient aromatic ring makes the compound susceptible to nucleophilic aromatic substitution. It has been used as a substrate to study the kinetics of transfer reactions with nucleophiles such as amines, sulfides, and phosphines.[1]

  • Chemical Sensing: As a photoinduced electron acceptor, it has potential applications in the development of chemical sensors, for example, in the detection of hydroxide ions.[1]

  • Agrochemical Research: The compound has been investigated for its utility as a herbicide and a seed-dressing fungicide, indicating potential applications in agriculture.[7]

  • Precursor for Advanced Materials and Pharmaceuticals: The three distinct functional groups (ester, chloro, nitro) offer multiple handles for synthetic modification.

    • The nitro groups can be reduced to amines, which are common precursors for dyes, polymers, and pharmaceutically active molecules.

    • The chloro group can be displaced by various nucleophiles.

    • The ester can be hydrolyzed back to a carboxylic acid or converted to other functional groups. This versatility makes it a valuable building block. For instance, related compounds like 4-chloro-3-nitrobenzoic acid have been used to synthesize novel copper(II) complexes exhibiting significant anticancer activity.[10] This suggests that derivatives of this compound could be explored as ligands in medicinal inorganic chemistry.

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is critical for laboratory safety. This compound is classified as a skin sensitizer and requires careful handling.

GHS Hazard Information
  • Hazard Statement: H317 - May cause an allergic skin reaction.[5]

  • Pictogram: Exclamation Mark.[5]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][11][12]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][12]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][11]

    • Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][12]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a well-characterized compound with a robust synthesis protocol and a range of established and potential applications. Its utility as a kinetic probe, a precursor in agrochemical research, and a versatile building block for complex organic synthesis underscores its importance for the chemical research community. Adherence to the analytical and safety protocols outlined in this guide will enable researchers to utilize this valuable reagent effectively and safely in their scientific endeavors.

References

  • PrepChem.com. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2552-45-6 | Product Name : this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
  • Regal, K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(15), 4995. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

Sources

"Methyl 4-chloro-3,5-dinitrobenzoate IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-chloro-3,5-dinitrobenzoate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, reactivity, and safe handling, grounded in established scientific principles. Every protocol and piece of data is presented within a framework of experimental integrity and validation.

Core Chemical Identity and Properties

This compound is a nitrated aromatic compound featuring a methyl ester, a chloro-substituent, and two nitro groups. These functional groups impart distinct reactivity and physicochemical properties, making it a valuable, albeit specialized, intermediate in organic synthesis.

Chemical Structure

The structural arrangement of functional groups on the benzene ring dictates the molecule's electrophilic nature.

This DOT script is a conceptual representation. A proper chemical structure diagram is recommended for publication.

Caption: 2D Structure of this compound.

Key Identifiers and Physicochemical Data

For unambiguous identification and experimental planning, the following data are critical.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 2552-45-6[1]
Molecular Formula C₈H₅ClN₂O₆[1][2][3]
Molecular Weight 260.59 g/mol [1][2]
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)[O-])Cl)[O-][1][2]
InChIKey YJUFTUQWRBJBJN-UHFFFAOYSA-N[1]
Appearance Off-white to light yellow crystalline solid/powder[4][5]
Melting Point 104–109 °C[4][5][6]
Boiling Point 381.4 °C (Predicted)[2]
Solubility Insoluble in water; soluble in methanol and other organic solvents.[4][5]

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[4] This method is valued for its high yield and operational simplicity.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Chloro-3,5-dinitrobenzoic acid (Starting Material) Reaction Reaction Vessel: Combine & Reflux (18h) Start->Reaction Reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Reagents->Reaction Precipitation Cooling: Product precipitates as light yellow needles Reaction->Precipitation 1. Reaction Completion Isolation Filtration: Collect solid product Precipitation->Isolation 2. Phase Change Purification Washing & Recrystallization: Wash with cold Methanol Isolation->Purification 3. Crude Product Final This compound (Final Product, ~89% Yield) Purification->Final 4. Purity >99%

Caption: Fischer esterification workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

  • 4-Chloro-3,5-dinitrobenzoic acid (25.0 g)

  • Methanol (140 mL total)

  • Concentrated Sulfuric Acid (3.0 mL)

Procedure:

  • Catalyst Preparation: In a flask appropriate for reflux, carefully add concentrated sulfuric acid (3.0 mL) to cooled methanol (125 mL). Causality: Sulfuric acid is a strong dehydrating agent and proton source, essential for protonating the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reactant Addition: Dissolve 4-chloro-3,5-dinitrobenzoic acid (25.0 g) into the acidic methanol solution. The solution may need to be kept cool initially to manage any exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then equip the flask with a reflux condenser and heat to reflux. Maintain reflux for approximately 18 hours. Causality: The reaction is reversible and proceeds slowly at room temperature. Heating to reflux provides the necessary activation energy and increases the reaction rate to drive the equilibrium towards the ester product, as described by Le Châtelier's principle (though water is not actively removed in this setup, the large excess of methanol helps shift the equilibrium).

  • Isolation: After 18 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath. The product will precipitate as light yellow needles.[4]

  • Purification: Collect the solid product by vacuum filtration. Wash the collected crystals with a small volume of cold methanol (15 mL) to remove residual sulfuric acid and unreacted starting material.

  • Drying & Yield: The product can be further purified by recrystallization from methanol to yield high-purity light yellow needles (typical yield: ~89%).[4]

Protocol Trustworthiness: A Self-Validating System

The success of this protocol is validated by the physical properties of the product. The formation of a crystalline solid with a sharp melting point (e.g., 104-105.5°C) is a strong indicator of high purity.[4] Any significant deviation or broad melting range would suggest incomplete reaction or the presence of impurities, prompting further purification.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity is achieved through a combination of spectroscopic methods. The data presented here are based on public spectral databases.[1]

TechniqueKey Data Points
¹H NMR Aromatic protons will appear as singlets in the downfield region (typically > 8.5 ppm) due to the strong electron-withdrawing effects of the nitro and chloro groups. A distinct singlet for the methyl ester protons will appear upfield (around 4.0 ppm).
¹³C NMR Expect signals for the ester carbonyl carbon (~160-165 ppm), aromatic carbons attached to nitro groups (~148 ppm), the carbon attached to chlorine (~135 ppm), and the methoxy carbon (~53 ppm).
IR Spectroscopy Strong characteristic absorptions for C=O stretch of the ester (1720-1740 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and C-Cl stretch (700-800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z ≈ 260, exhibiting a characteristic isotopic pattern (M+2) of approximately 3:1 intensity due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Reactivity and Applications in Drug Development

While not a drug itself, this compound serves as a versatile chemical scaffold. Its utility stems from the predictable reactivity of its functional groups.

Core Reactivity

The molecule's primary characteristic is the highly electron-deficient aromatic ring. The two nitro groups and the chlorine atom are powerful electron-withdrawing groups, making the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

  • Mechanism Insight: The chlorine atom at the 4-position is activated for substitution by nucleophiles (e.g., amines, thiols, alkoxides). The nitro groups at the 3- and 5-positions provide powerful resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby lowering the activation energy for the substitution. This makes the chlorine a good leaving group under relatively mild conditions.

  • Application in Synthesis: This reactivity is highly valuable for building molecular complexity. For instance, reacting it with a primary or secondary amine can introduce a nitrogen-containing substituent, a common step in the synthesis of bioactive molecules. It has been described as a photoinduced electron acceptor and a reagent for kinetic studies of transfer reactions with various nucleophiles.[2]

Relevance to Drug Development Professionals

The true potential of this compound for medicinal chemistry lies in its role as a versatile building block.

  • Scaffold for Library Synthesis: The predictable SₙAr reactivity allows for the rapid synthesis of a library of derivatives by reacting the core scaffold with a diverse set of nucleophiles. This is a common strategy in the hit-to-lead optimization phase of drug discovery.

  • Bioisosteric Replacement: The nitro groups can be chemically reduced to amino groups. These anilines are fundamental precursors for a vast array of chemical transformations, including amide bond formation, sulfonamide synthesis, and diazotization, enabling the exploration of structure-activity relationships (SAR).

  • Methyl Ester as a Handle: The methyl ester can be hydrolyzed back to a carboxylic acid, which can then be coupled with amines (using standard peptide coupling reagents) to form amides—a cornerstone linkage in many pharmaceutical agents. Alternatively, it can be reduced to a primary alcohol. The general importance of adding or modifying methyl groups is a key strategy in optimizing the physicochemical and pharmacokinetic properties of drug candidates.[7]

  • Precursor to Bioactive Molecules: While this specific molecule is not widely cited in recent drug synthesis, its precursors are. For example, 4-chloro-3-nitrobenzoic acid has been used as a primary ligand in the synthesis of novel copper(II) complexes that exhibit significant anticancer activity, in some cases greater than the standard-of-care drug cisplatin.[8] This demonstrates the potential of the underlying chemical framework in designing new therapeutic agents.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical. It is classified as a skin sensitizer and requires careful handling to avoid contact.

Hazard Classification
  • GHS Classification: Skin Sensitization, Category 1.[1]

  • Hazard Statement: H317 - May cause an allergic skin reaction.[1]

  • Signal Word: Warning.[1]

Safe Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side-shields compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][10]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[9]

    • Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin exposure.[11]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5][11]

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][11] Store away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

First Aid Measures
  • Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation or rash occurs, seek medical attention.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5][10]

  • Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Conclusion

This compound is more than a catalog chemical; it is a potent synthetic intermediate whose value is defined by its highly tunable reactivity. The electron-deficient nature of its aromatic core, primarily driven by the flanking nitro groups, activates the chloro-substituent for SₙAr reactions, providing a reliable entry point for molecular elaboration. For researchers in drug discovery and process development, a thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its potential as a foundational building block for novel and complex molecular architectures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

  • Capot Chemical. (2019). Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H5ClN2O6). Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • PubMed. (2009). Methyl 4-chloro-3,5-dinitro-benzoate. National Library of Medicine. Retrieved from [Link]

  • Al-Khafaji, Y. A., Al-Hamdani, A. A. S., & Ahmed, S. D. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(21), 7489. Retrieved from [Link]

  • Lu, X. Y., Lu, J. R., & You, Q. D. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. Retrieved from [Link]

Sources

"spectral data for Methyl 4-chloro-3,5-dinitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of Methyl 4-chloro-3,5-dinitrobenzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 2552-45-6), a key chemical intermediate and herbicide.[1] Intended for researchers, analytical chemists, and drug development professionals, this document elucidates the structural confirmation of this molecule through a multi-technique spectroscopic approach. We will delve into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Each section is grounded in established analytical principles, explaining not just the data, but the causality behind the experimental choices and interpretation, ensuring a robust and self-validating understanding of the compound's molecular identity.

Molecular Identity and Physicochemical Properties

This compound is a derivative of benzoic acid with the chemical formula C₈H₅ClN₂O₆.[2] Its structure is characterized by a central benzene ring substituted with a methyl ester group, a chlorine atom, and two nitro groups. This specific arrangement of electron-withdrawing groups significantly influences its chemical properties and spectroscopic signature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 2552-45-6PubChem[2]
Molecular Formula C₈H₅ClN₂O₆PubChem[2]
Molecular Weight 260.59 g/mol PubChem[2]
Monoisotopic Mass 259.9836136 DaPubChem[2]
Boiling Point 381.4 °CBiosynth[3]
Melting Point 104-105.5 °CPrepChem.com[4]

Below is the two-dimensional chemical structure, which serves as the basis for all subsequent spectral interpretation.

Caption: 2D Structure of this compound.

Synthesis Pathway Overview

A foundational understanding of a compound's synthesis is crucial, as residual starting materials or byproducts can interfere with spectral analysis. The title compound is typically prepared via Fischer esterification of its corresponding carboxylic acid.

SynthesisWorkflow start 4-Chloro-3,5-dinitrobenzoic acid process Heat to Reflux (18 hours) start->process reagents Methanol (CH₃OH) Conc. Sulfuric Acid (H₂SO₄) reagents->process purification Cooling & Filtration process->purification product This compound final_product Recrystallized Product (Yellow Needles) product->final_product purification->product

Caption: Generalized synthesis workflow for this compound.[4]

According to a standard procedure, 4-Chloro-3,5-dinitrobenzoic acid is dissolved in methanol with a catalytic amount of concentrated sulfuric acid.[4] The mixture is heated to reflux for approximately 18 hours. Upon cooling, the product, this compound, precipitates and can be collected by filtration and further purified by recrystallization from methanol.[4] This process ensures a high-purity sample suitable for spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

Principle & Experimental Choice: Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For a solid sample like this compound, the Potassium Bromide (KBr) wafer method is an excellent choice.[2] This involves grinding the sample with high-purity KBr and pressing it into a transparent disc. KBr is used because it is transparent in the IR region of interest (4000-400 cm⁻¹) and provides a solid matrix that minimizes scattering, leading to a clean, interpretable spectrum.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
~3100MediumAromatic C-H StretchTypical for sp² C-H bonds on a benzene ring.
~1730StrongC=O Stretch (Ester)The strong electronegativity of the aromatic ring substituents shifts this from the typical ~1740 cm⁻¹.
~1540StrongAsymmetric NO₂ StretchThe two nitro groups give rise to very strong, characteristic absorption bands.
~1350StrongSymmetric NO₂ StretchThe second key absorption for nitro functional groups.
~1250StrongC-O Stretch (Ester)Characteristic stretching vibration for the ester linkage.
~730Medium-StrongC-Cl StretchTypical region for aryl chloride vibrations.

Interpretation: The IR spectrum provides clear, confirmatory evidence for all key functional groups. The prominent, strong peak around 1730 cm⁻¹ is indicative of the ester carbonyl group. The presence of two very strong bands at approximately 1540 cm⁻¹ and 1350 cm⁻¹ is the unmistakable signature of the two nitro (NO₂) groups, corresponding to their asymmetric and symmetric stretching modes, respectively. The aromatic C-H and the C-Cl stretches further corroborate the proposed structure.

Protocol: KBr Wafer Preparation for FTIR Analysis

  • Sample Preparation: Gently grind 1-2 mg of high-purity this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle. The goal is a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer.

  • Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Experimental Choice: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A deuterated solvent, such as deuterochloroform (CDCl₃), is used to dissolve the sample. The deuterium is "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy

The symmetry of the molecule is a key determinant of its ¹H NMR spectrum. Due to the substitution pattern, the two aromatic protons are chemically equivalent, and the three protons of the methyl group are also equivalent.

Table 3: ¹H NMR Spectral Data (Varian A-60)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.9Singlet (s)2HAromatic H (H-2, H-6)The powerful electron-withdrawing effects of the adjacent nitro and chloro groups deshield these protons significantly, shifting them far downfield.
~4.0Singlet (s)3HMethyl H (-OCH₃)Protons of the methyl ester group. This is a typical chemical shift for such a group.

Note: Exact chemical shifts can vary slightly based on solvent and instrument frequency. Data is sourced from PubChem.[2]

Interpretation: The ¹H NMR spectrum is remarkably simple and highly diagnostic. It shows only two signals, confirming the molecule's symmetry. The downfield singlet integrating to 2H corresponds to the two equivalent aromatic protons. The upfield singlet integrating to 3H is definitively assigned to the methyl ester protons. The absence of any splitting (i.e., both signals are singlets) confirms that there are no adjacent, non-equivalent protons to couple with.

¹³C NMR Spectroscopy

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentRationale
~162C=O (Ester Carbonyl)Carbonyl carbons are highly deshielded and appear far downfield.
~148C-NO₂Carbons directly attached to nitro groups are significantly deshielded.
~135C-ClThe carbon atom bonded to chlorine.
~130C-COOCH₃The ipso-carbon attached to the ester group.
~125C-H (Aromatic)The two equivalent aromatic carbons bonded to hydrogen.
~53-OCH₃The sp³ hybridized carbon of the methyl ester group appears furthest upfield.

Note: Data interpreted from spectral information available on PubChem.[2]

Interpretation: The ¹³C NMR spectrum complements the ¹H NMR data perfectly. It displays six distinct carbon signals, corresponding to the six unique carbon environments in the molecule. The downfield carbonyl signal, the characteristic shifts for carbons bonded to the nitro and chloro groups, and the upfield methyl carbon signal collectively provide an unambiguous carbon "fingerprint" that validates the structure of this compound.

Protocol: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is fully dissolved.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C NMR spectra following standard instrument protocols for shimming, tuning, and data acquisition.

Mass Spectrometry (MS) Analysis

Principle & Experimental Choice: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds like this one.[2] In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

Table 5: Key Mass Spectrometry Data (GC-MS)

m/z (mass-to-charge ratio)Relative IntensityAssignmentRationale
260/262High[M]⁺˙ (Molecular Ion)The molecular ion peak. The ~3:1 isotopic pattern for 260/262 confirms the presence of one chlorine atom.
229/231High[M - OCH₃]⁺Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion. A common fragmentation for methyl esters.
199/201Medium[M - OCH₃ - NO]⁺Subsequent loss of nitric oxide (NO, 30 Da) from the m/z 229 fragment.
109Medium[C₆H₂Cl]⁺A fragment corresponding to the dichlorinated aromatic ring after loss of all other substituents.

Note: Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[2]

Interpretation: The mass spectrum provides the final piece of confirmatory evidence. The molecular ion peak is observed at m/z 260, matching the compound's molecular weight.[2] Crucially, the presence of an M+2 peak at m/z 262 with roughly one-third the intensity confirms the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The major fragment at m/z 229 corresponds to the characteristic loss of a methoxy radical (•OCH₃) from the ester, a highly favorable fragmentation pathway.

Fragmentation parent [M]⁺˙ m/z = 260 frag1 [M - OCH₃]⁺ m/z = 229 parent->frag1 - •OCH₃ frag2 [M - OCH₃ - NO]⁺ m/z = 199 frag1->frag2 - NO frag3 [C₆H₂Cl]⁺ m/z = 109 frag2->frag3 - CO, -NO₂

Caption: Plausible EI fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of this compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and unequivocal confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle: IR confirms the essential functional groups, NMR elucidates the precise H-C framework and symmetry, and MS verifies the molecular weight, elemental composition (Cl), and plausible fragmentation. This multi-faceted dataset forms a self-validating system, establishing a reliable spectral fingerprint for this compound for use in quality control, reaction monitoring, and further research applications.

References

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Methyl 4-chloro-3,5-dinitrobenzoate: A Comprehensive Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3,5-dinitrobenzoate is a chemical compound utilized in various research and development applications, including as a photoinduced electron acceptor and for studying kinetic data of transfer reactions.[1] Its utility in the laboratory is underscored by the critical need for a thorough understanding of its safety and hazard profile. This technical guide provides an in-depth analysis of the potential risks associated with this compound, offering detailed protocols for safe handling, storage, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for its safe handling.

PropertyValueSource
CAS Number 2552-45-6[1][2]
Molecular Formula C₈H₅ClN₂O₆[1][2]
Molecular Weight 260.59 g/mol [1][2]
Boiling Point 381.4 °C[1]
Flash Point 184.5 °C[1]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is its potential to cause an allergic skin reaction.

GHS Classification:

  • Skin Sensitization, Category 1: H317 - May cause an allergic skin reaction.[2]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H317 - May cause an allergic skin reaction.[2]

  • Precautionary Statements: [1][2]

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P272: Contaminated work clothing should not be allowed out of the workplace.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P321: Specific treatment (see supplemental first aid instruction on this label).

    • P362+P364: Take off contaminated clothing and wash it before reuse.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

While comprehensive toxicological data is not extensively available, the primary concern is skin sensitization.[2] Repeated or prolonged contact may lead to the development of an allergic skin reaction in susceptible individuals. The chemical, physical, and toxicological properties have not been thoroughly investigated.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to minimizing exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for preventing direct contact.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical-Resistant Gloves goggles Safety Goggles face_shield Face Shield (as needed) goggles->face_shield Enhanced Protection researcher Researcher researcher->lab_coat Primary Barrier researcher->gloves Hand Protection researcher->goggles Eye Protection

Caption: Recommended Personal Protective Equipment for handling this compound.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[3]

  • Eye Protection: Use chemical safety goggles.[4]

  • Skin and Body Protection: A lab coat should be worn. For tasks with a higher risk of exposure, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3] Recommended storage temperature is between 10°C and 25°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions skin_contact Skin Contact wash_skin Wash with soap and water for 15 min skin_contact->wash_skin eye_contact Eye Contact flush_eyes Flush eyes with water for 15 min eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Flowchart for emergency response to exposure incidents.

First-Aid Measures
  • General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical attention.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards Arising from the Chemical: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[3]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Disposal Considerations

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

Synthesis and Potential Impurities

This compound can be synthesized by the esterification of 4-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[5][6] Potential impurities could include unreacted starting materials or byproducts of side reactions. The purity of the compound should be verified by appropriate analytical methods before use.

Conclusion

This compound is a valuable research chemical, but its potential to cause skin sensitization necessitates careful handling and adherence to strict safety protocols. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A thorough understanding of the hazards associated with this compound is the first and most critical step in its responsible use.

References

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  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
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  • Capot Chemical. (2018, January 10). MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate.
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An In-depth Technical Guide to Methyl 4-chloro-3,5-dinitrobenzoate: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-chloro-3,5-dinitrobenzoate, a versatile chemical compound with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core chemical principles, synthesis, analytical characterization, and its utility as a reactive intermediate in organic synthesis.

Introduction: Understanding the Core Chemistry

This compound is a nitrated aromatic ester. Its structure is characterized by a benzene ring substituted with a methyl ester group, a chlorine atom, and two nitro groups. The strong electron-withdrawing nature of the two nitro groups significantly activates the benzene ring towards nucleophilic aromatic substitution, making the chlorine atom a facile leaving group. This inherent reactivity is the cornerstone of its utility in synthetic chemistry.

Key Structural Features:

  • Electron-Deficient Aromatic Ring: The two nitro groups (-NO2) are powerful electron-withdrawing groups, polarizing the aromatic ring and making the carbon atoms susceptible to nucleophilic attack.

  • Reactive Center: The chlorine atom at the 4-position is the primary site of reactivity, readily displaced by a variety of nucleophiles.

  • Ester Functionality: The methyl ester group (-COOCH3) offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research.

Table 1: Physicochemical Properties of this compound[1][2][3]
PropertyValue
Molecular Formula C8H5ClN2O6
Molecular Weight 260.59 g/mol
CAS Number 2552-45-6
Appearance Light yellow needles or colorless crystals
Melting Point 104-105.5 °C
Boiling Point 381.4 °C
Flash Point 184.5 °C
Dipole Moment 4.03 D
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is relatively simple, typically showing a singlet for the two equivalent aromatic protons and a singlet for the three methyl protons of the ester group.

  • ¹³C NMR: The carbon NMR spectrum provides information about all the carbon environments within the molecule.

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • Strong absorptions for the asymmetric and symmetric stretching of the nitro groups (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹).

  • A strong absorption for the carbonyl (C=O) stretch of the ester group (around 1720-1740 cm⁻¹).

  • Absorptions corresponding to C-Cl, C-O, and aromatic C-H bonds.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 260, with other fragments corresponding to the loss of various functional groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-chloro-3,5-dinitrobenzoic acid.

Diagram 1: Synthesis of this compound

Synthesis 4-Chloro-3,5-dinitrobenzoic_acid 4-Chloro-3,5-dinitrobenzoic acid Methyl_4_chloro_3_5_dinitrobenzoate This compound 4-Chloro-3,5-dinitrobenzoic_acid->Methyl_4_chloro_3_5_dinitrobenzoate Reflux Methanol_Sulfuric_acid Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.)

Caption: Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid.

Experimental Protocol: Synthesis[4]

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 4-Chloro-3,5-dinitrobenzoic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for approximately 18 hours to ensure the reaction goes to completion.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Upon cooling, the product, this compound, will precipitate out of the solution as light yellow needles.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting material and sulfuric acid.

  • Dry the product thoroughly. For higher purity, recrystallization from methanol can be performed.

Reactivity and Synthetic Applications

The primary utility of this compound in a research and development setting stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Reactivity

SNAr_Reaction Methyl_4_chloro_3_5_dinitrobenzoate This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) Methyl_4_chloro_3_5_dinitrobenzoate->Meisenheimer_Complex + Nu- Nucleophile Nucleophile (Nu-) Substituted_Product Substituted Product Meisenheimer_Complex->Substituted_Product - Cl- Chloride_Ion Chloride Ion (Cl-)

Caption: General mechanism of SNAr reaction of the title compound.

This reactivity makes it a valuable precursor for the synthesis of a variety of more complex molecules. By introducing different nucleophiles, a diverse library of compounds can be generated.

Potential Nucleophiles and Corresponding Products:

  • Amines (R-NH2, R2NH): Leads to the formation of N-substituted anilines, which are common motifs in pharmaceuticals.

  • Alkoxides (R-O⁻): Results in the formation of aryl ethers.

  • Thiolates (R-S⁻): Yields aryl sulfides.

  • Azides (N3⁻): Can be used to introduce an azide group, which can be further transformed into an amine or participate in click chemistry.

The kinetics of these transfer reactions can be studied to understand the influence of the nucleophile and solvent on the reaction rate.[1]

Analytical Methods for Purity and Characterization

Ensuring the purity of this compound is critical for its use in subsequent reactions. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions involving it. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection would be appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the volatility and fragmentation pattern of the compound, confirming its identity and detecting any volatile impurities.

X-ray Crystallography

Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of this compound.[2] This technique provides definitive information about bond lengths, bond angles, and the overall molecular conformation in the solid state.

Biological and Pharmacological Context

While direct and extensive biological activity data for this compound is not widely published, the broader class of nitroaromatic compounds, including nitrobenzoates, has been investigated for various biological activities. For instance, some dinitrobenzoate esters have shown potential antitubercular and antifungal activities.[3][4]

The primary relevance of this compound in drug development is as a versatile starting material or intermediate for the synthesis of more complex and biologically active molecules. Its predictable reactivity allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: May cause an allergic skin reaction.[5]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and reactive compound for chemical synthesis. Its activated aromatic system makes it an excellent substrate for nucleophilic aromatic substitution, providing a gateway to a wide array of functionalized aromatic compounds. For researchers in organic synthesis and drug development, a solid understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a building block for novel molecules.

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  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • PubMed Central. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

  • ProQuest. (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Note. Retrieved from [Link]

  • USDA. (n.d.). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Retrieved from [Link]

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The Dinitrobenzoates: A Technical History from Synthesis to Modern Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of dinitrobenzoate compounds. From their origins in 19th-century synthetic chemistry to their indispensable roles in modern analytical techniques and as precursors in materials science, this document traces the scientific journey of these versatile molecules. We will delve into the synthesis of key isomers, elucidate the chemical principles behind their most significant applications, and provide detailed experimental protocols for their use. This guide is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into the world of dinitrobenzoates.

Introduction: The Nitro Group's Enduring Influence

The introduction of the nitro group (–NO₂) onto an aromatic ring profoundly alters its chemical personality. As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack.[1] This dual nature is the cornerstone of the utility of nitroaromatic compounds. When two such groups are present, as in the dinitrobenzoates, these effects are magnified, creating a class of compounds with unique properties and a rich history of application.

Dinitrobenzoate compounds are derivatives of benzoic acid, featuring two nitro groups attached to the benzene ring. The specific placement of these groups gives rise to several isomers (e.g., 2,4-, 2,5-, 3,4-, and 3,5-), each with distinct physical properties and applications. This guide will focus primarily on the most historically and commercially significant isomers, charting their path from initial laboratory curiosities to vital reagents in the modern scientific landscape.

Foundational Discoveries and Early Synthesis

The story of dinitroaromatic compounds is intrinsically linked to the rise of synthetic organic chemistry in the mid-19th century. While the exact first synthesis of a dinitrobenzoate is difficult to pinpoint to a single date, early work on the nitration of aromatic compounds laid the groundwork. A significant early milestone can be attributed to the work of German chemist Peter Griess, a pioneer in diazo chemistry, whose 1874 publication in Berichte der deutschen chemischen Gesellschaft described work related to 2,5-dinitrobenzoic acid.[2][3][4] This era marked the beginning of systematic exploration into the synthesis and characterization of these compounds.

The most common and enduring method for synthesizing dinitrobenzoic acids is the direct nitration of benzoic acid or its mononitrated precursors. The strongly deactivating nature of the carboxylic acid group directs incoming nitro groups primarily to the meta positions, making the 3,5-isomer the most accessible product under vigorous nitrating conditions.[5]

Visualizing the Core Synthesis

The synthesis of 3,5-dinitrobenzoic acid from benzoic acid is a classic example of electrophilic aromatic substitution, requiring harsh conditions to overcome the deactivating effect of the carboxyl group.

Synthesis cluster_reactants Reactants cluster_product Product BenzoicAcid Benzoic Acid DNB 3,5-Dinitrobenzoic Acid BenzoicAcid->DNB Nitration NitratingMixture Fuming HNO₃ + Conc. H₂SO₄ NitratingMixture->DNB:n

Caption: General synthesis of 3,5-Dinitrobenzoic Acid via nitration.

The Rise of Dinitrobenzoates in Chemical Analysis

Perhaps the most impactful application of dinitrobenzoate compounds lies in analytical chemistry, specifically in the derivatization of alcohols, amines, and other nucleophilic species for chromatographic analysis.

The Rationale: Creating a Chromophore

Early high-performance liquid chromatography (HPLC) systems predominantly used ultraviolet (UV) detectors. Many important analytes, such as simple alcohols and amines, lack a significant UV chromophore—a part of the molecule that absorbs UV light. This rendered them effectively invisible to the detector, making quantification impossible.

The solution was pre-column derivatization: reacting the analyte with a reagent that attaches a strongly UV-absorbing tag. 3,5-Dinitrobenzoyl chloride emerged as a near-perfect reagent for this purpose.

  • Expertise & Causality: The choice of 3,5-dinitrobenzoyl chloride was deliberate and ingenious. The two nitro groups are powerful chromophores, creating a derivative with a very high molar absorptivity.[6] This allows for the detection of minute quantities of the original analyte. Furthermore, the resulting 3,5-dinitrobenzoate esters are typically stable, crystalline solids with sharp, well-defined melting points, a property that was historically used for the definitive identification of unknown liquid alcohols.[7] The reaction is a straightforward nucleophilic acyl substitution, making it reliable and broadly applicable.

Experimental Workflow: From Analyte to Signal

The derivatization process converts a non-UV-active analyte into a detectable product, enabling its separation and quantification by HPLC.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte Alcohol/Amine Sample Derivatization Derivatization Reaction Analyte->Derivatization Reagent 3,5-Dinitrobenzoyl Chloride (DNBC) Reagent->Derivatization HPLC HPLC Injection (Reversed-Phase) Derivatization->HPLC Inject Derivative UV_Detector UV Detector (e.g., 260 nm) HPLC->UV_Detector Chromatogram Chromatogram (Peak Integration) UV_Detector->Chromatogram

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Methyl 4-chloro-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategically Activated Aromatic Building Block

Methyl 4-chloro-3,5-dinitrobenzoate is a highly versatile and reactive reagent in modern organic synthesis. Its utility stems from a unique confluence of structural features: a benzene ring bearing a chloro leaving group, a methyl ester, and, most critically, two strongly electron-withdrawing nitro groups. These nitro groups, positioned ortho and para to the chlorine atom, profoundly activate the aromatic ring towards nucleophilic attack. This electronic activation renders the typically nucleophilic benzene ring electrophilic at the chlorine-bearing carbon, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound, detailed protocols for its key applications, and insights into its use as both a synthetic intermediate and an analytical derivatizing agent for researchers in synthetic chemistry and drug development.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2552-45-6[1][2]
Molecular Formula C₈H₅ClN₂O₆[1][3]
Molecular Weight 260.59 g/mol [1][3]
Appearance Light yellow needles or colorless crystals[4][5]
Melting Point 104-105.5 °C[4]
Boiling Point 381.4 °C[3]

Safety & Handling:

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.[6][7][8][9]

Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound is as an electrophilic partner in SNAr reactions. This pathway is fundamental to forging new carbon-heteroatom bonds on an aromatic scaffold.

Causality of Reactivity: The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination mechanism.[10] It is distinct from SN1 and SN2 pathways and is highly favorable for this substrate due to profound electronic stabilization of the key intermediate.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic carbon atom bearing the chlorine. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization: The exceptional reactivity of this compound is owed to the powerful stabilizing effect of the two nitro groups. They delocalize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of this first, typically rate-determining, step.

  • Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: The SNAr addition-elimination mechanism.

This powerful reactivity allows for the facile introduction of a wide range of functionalities, including primary and secondary amines, anilines, thiols, and phosphines.[3][11]

Protocol 1: Synthesis of N-Substituted Amino Dinitrobenzoates

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine, a common transformation in the synthesis of novel molecular entities.

Objective:

To synthesize a methyl 4-(substituted amino)-3,5-dinitrobenzoate derivative via an SNAr reaction.

Materials & Reagents:
ReagentM.W. ( g/mol )Molar Eq.Amount
This compound260.591.0(e.g., 2.61 g, 10 mmol)
Amine Nucleophile (e.g., Piperidine)85.151.1(e.g., 0.94 g, 11 mmol)
Triethylamine (Et₃N) or K₂CO₃101.191.2(e.g., 1.21 g, 12 mmol)
Solvent (e.g., Methanol or Acetonitrile)--50 mL
Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., Methanol).

  • Reagent Addition: While stirring at room temperature, add the amine nucleophile (1.1 eq). This is followed by the addition of a non-nucleophilic base such as triethylamine or potassium carbonate (1.2 eq) to act as an acid scavenger for the HCl generated.

  • Reaction Execution: Heat the reaction mixture to reflux (for methanol, ~65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol_Workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge flask with This compound and solvent B 2. Add amine nucleophile and base A->B C 3. Heat to reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and remove solvent D->E F 6. Aqueous work-up (EtOAc/Water) E->F G 7. Dry and purify (Recrystallization or Chromatography) F->G

Caption: Experimental workflow for SNAr reaction.

Application 2: Derivatizing Agent for Analytical Quantification

The same high reactivity that makes this compound a valuable synthetic reagent also allows it to be used as a derivatizing agent for the quantitative analysis of primary and secondary amines, such as amino acids, by High-Performance Liquid Chromatography (HPLC).[12] The reaction attaches the strongly chromophoric dinitrobenzoyl group to the analyte, dramatically enhancing its UV absorbance for sensitive detection. While analogous reagents like 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) are well-documented for this, the principle is identical.[13]

Protocol 2: Pre-Column Derivatization of Amines for HPLC-UV Analysis

Objective:

To derivatize a sample containing primary or secondary amines for quantitative analysis by HPLC with UV detection.

Materials & Reagents:
ReagentConcentration / pHPurpose
Derivatization Reagent50-70 mmol/L in AcetonitrileThis compound
Borate Buffer0.1 M, pH 9.0To maintain alkaline conditions
Amine Standard/Sample~1-5 mmol/L in waterAnalyte solution
Quenching Solution1 M HClTo stop the reaction
Step-by-Step Methodology:
  • Sample Preparation: In a 1.5 mL microcentrifuge tube, combine 100 µL of the amine sample/standard with 200 µL of the pH 9.0 borate buffer.

  • Derivatization: Add 200 µL of the this compound solution in acetonitrile. Vortex the mixture for 30 seconds.

  • Reaction Incubation: Place the sealed tube in a heating block or water bath set to 60 °C for 30 minutes.

  • Reaction Quenching: After incubation, cool the tube to room temperature and add 100 µL of 1 M HCl to stop the reaction by neutralizing the base and protonating any remaining free amine.

  • Sample Dilution & Filtration: Dilute the reaction mixture with the HPLC mobile phase (e.g., 400 µL), vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared sample onto a suitable reverse-phase HPLC column (e.g., C18) and monitor the effluent at a wavelength where the dinitrobenzoyl chromophore has strong absorbance (typically ~254 nm or ~340 nm).

Protocol_Workflow_2 A 1. Mix Amine Sample with Borate Buffer (pH 9.0) B 2. Add Derivatizing Reagent (MCDNB in ACN) A->B C 3. Incubate at 60°C for 30 min B->C D 4. Quench reaction with HCl C->D E 5. Dilute with Mobile Phase and Filter D->E F 6. Inject into HPLC-UV System E->F

Caption: Workflow for amine derivatization for HPLC.

Broader Synthetic Potential

Beyond these core applications, the dinitrobenzoate scaffold is a valuable starting point for further chemical transformations. The nitro groups can be reduced to amines, which can then be diazotized or used in further coupling reactions. The ester can be hydrolyzed to a carboxylic acid or converted to an amide. This multi-functional handle makes this compound an important intermediate in the synthesis of more complex molecules, including those with potential applications as herbicides, fungicides, and in medicinal chemistry.[5][14]

Conclusion

This compound is a powerful and enabling reagent for organic synthesis and analytical chemistry. Its reactivity is a textbook example of electronically-activated nucleophilic aromatic substitution, providing a reliable and efficient method for creating C-N, C-S, and C-O bonds on an aromatic ring. The straightforward protocols and predictable reactivity described herein make it an indispensable tool for researchers and professionals in drug development and chemical synthesis.

References

  • PrepChem.com. Synthesis of a. This compound. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. CAS No : 2552-45-6 | Product Name : this compound, | Pharmaffiliates. Available from: [Link]

  • Hamed, E. A., et al. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Journal of Physical Chemistry & Biophysics.
  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Fathalla, M. F., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research.
  • National Center for Biotechnology Information. This compound. U.S. National Library of Medicine. Available from: [Link]

  • ResearchGate. (PDF) this compound. Available from: [Link]

  • Amanote Research. (PDF) this compound - Acta. Available from: [Link]

  • Jin, L., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Journal of Chromatography B. Available from: [Link]

  • MDPI. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Available from: [Link]

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Application Note: Derivatization of Alcohols Using 3,5-Dinitrobenzoyl Chloride for Enhanced Detection and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the theory, application, and detailed protocols for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride. This classical chemical derivatization technique converts alcohols, which are often non-chromophoric and highly volatile, into stable, crystalline 3,5-dinitrobenzoate esters. These derivatives exhibit strong ultraviolet (UV) absorbance, facilitating sensitive detection by High-Performance Liquid Chromatography (HPLC), and possess sharp, characteristic melting points, enabling definitive identification. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for the quantification and characterization of hydroxyl-containing compounds.

Introduction: The Rationale for Derivatization

Alcohols are a fundamental functional group in countless organic molecules, from simple alkanols to complex pharmaceuticals and natural products. However, their direct analysis often presents significant challenges. Many simple alcohols lack a UV chromophore, rendering them invisible to standard HPLC-UV detectors. Their volatility can also lead to sample loss and inaccurate quantification, particularly in gas chromatography (GC).

Chemical derivatization addresses these limitations by covalently modifying the analyte to enhance its physicochemical properties for analysis. 3,5-Dinitrobenzoyl chloride is a premier derivatizing agent for alcohols due to several key advantages[1][2]:

  • Introduction of a Strong Chromophore: The 3,5-dinitrobenzoyl group is an excellent chromophore, allowing for highly sensitive detection of the resulting ester derivatives at wavelengths around 254 nm[3].

  • Formation of Crystalline Solids: The resulting 3,5-dinitrobenzoate esters are typically stable, solid compounds with sharp, well-defined melting points. This property is invaluable for the unequivocal identification and confirmation of an alcohol's structure by comparing the experimental melting point to literature values[4][5].

  • Increased Molecular Weight: The derivatization significantly increases the molecular weight of the analyte, reducing its volatility and improving its chromatographic behavior.

  • Versatility: The reaction is applicable to a wide range of primary and secondary alcohols. While tertiary alcohols react more slowly, derivatization is often still achievable under more forcing conditions[4].

Chemical Principle and Mechanism

The derivatization of an alcohol with 3,5-dinitrobenzoyl chloride is a nucleophilic acyl substitution reaction. The alcohol's hydroxyl group acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. The two electron-withdrawing nitro groups on the aromatic ring significantly increase the electrophilicity of the carbonyl carbon, making the reaction efficient.

The reaction is typically performed in the presence of a weak base, such as pyridine, which serves two critical functions[6]:

  • Catalyst: Pyridine can activate the alcohol by deprotonating it, increasing its nucleophilicity.

  • HCl Scavenger: The reaction produces hydrogen chloride (HCl) as a byproduct. Pyridine neutralizes the HCl, forming pyridinium chloride and preventing the reversible reaction from occurring, thereby driving the equilibrium towards the product ester[6].

Caption: Nucleophilic acyl substitution mechanism for alcohol derivatization.

Safety and Handling Precautions

CRITICAL: 3,5-Dinitrobenzoyl chloride is a hazardous chemical and must be handled with extreme care in a certified chemical fume hood.

  • Corrosive: Causes severe skin burns and serious eye damage[7][8].

  • Lachrymator: The substance causes tears and is highly irritating to the respiratory tract[4][9].

  • Water Reactive: It reacts with moisture in the air or water to release toxic and corrosive hydrogen chloride gas[2][7]. Keep containers tightly sealed and store in a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention[9][10]. If inhaled, move to fresh air[7].

Experimental Protocols

General Protocol for Derivatization of Primary and Secondary Alcohols

This protocol is a robust starting point for most primary and secondary alcohols.

Materials:

  • Alcohol sample

  • 3,5-Dinitrobenzoyl chloride (reagent grade)

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM, anhydrous)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Vials, magnetic stirrer, heating block/water bath

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 0.5 mmol of the alcohol in 2 mL of anhydrous THF or DCM.

  • Reagent Addition: Add 0.6 mmol (a slight excess) of 3,5-dinitrobenzoyl chloride to the solution.

  • Catalysis: Carefully add 0.5 mL of anhydrous pyridine to the mixture. A precipitate of pyridinium chloride may form. The role of pyridine is to catalyze the reaction and neutralize the HCl byproduct[6].

  • Reaction: Loosely cap the vial and warm the mixture gently to 50-60°C using a water bath or heating block for 30-60 minutes. For less reactive alcohols, the reaction time may be extended or the temperature slightly increased[4][11].

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add 10 mL of 5% sodium bicarbonate solution to the vial. This step neutralizes any remaining HCl and hydrolyzes the excess 3,5-dinitrobenzoyl chloride to the water-soluble sodium 3,5-dinitrobenzoate[12].

    • Stir vigorously for 5 minutes. The solid precipitate is your crude ester derivative.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the collected solid on the filter with two portions of cold water (10 mL each) followed by one portion of cold ethanol (5 mL).

  • Purification (Recrystallization):

    • Transfer the crude solid to a small Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and allow them to air dry completely.

  • Characterization: Determine the melting point of the dried crystals and compare it to literature values. Analyze by HPLC and/or NMR as required.

Protocol for HPLC Sample Preparation

For quantitative analysis, a slightly modified protocol is used to ensure the sample is suitable for injection.

Procedure:

  • Perform the derivatization reaction as described in section 4.1 (steps 1-4) on a smaller, analytical scale (e.g., 1-5 mg of sample)[3].

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent (THF/DCM) and excess pyridine under a gentle stream of nitrogen.

  • Re-dissolve the residue in a known volume (e.g., 10 mL) of the HPLC mobile phase (e.g., Acetonitrile/Water).

  • Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • The sample is now ready for injection.

Analysis of 3,5-Dinitrobenzoate Esters

Identification by Melting Point

The sharp melting points of these derivatives provide a classical and reliable method for identification.

AlcoholMelting Point of 3,5-Dinitrobenzoate Ester (°C)
Methanol107.5
Ethanol93-94
n-Propanol74-75
Isopropanol121-122
n-Butanol64
Isobutanol87-88
Benzyl Alcohol110-111
Cyclohexanol112-113
(Data compiled from reference[6])
Quantification by High-Performance Liquid Chromatography (HPLC)

The strong UV absorbance of the dinitrobenzoyl group allows for sensitive quantification.

ParameterTypical Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 70:30 v/v)[13]
Flow Rate 1.0 mL/min
Column Temperature 30-50 °C[11]
Detection Wavelength 254 nm[3][11]
Injection Volume 10-20 µL

Integrated Experimental Workflow

The entire process from sample receipt to final data can be visualized as a logical workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Sample 1. Obtain Alcohol Sample Reagents 2. Prepare Anhydrous Reagents & Solvents Derivatize 3. Derivatization Reaction (Alcohol + DNBC + Pyridine) Reagents->Derivatize Workup 4. Quench & Workup (NaHCO₃ Wash) Derivatize->Workup Purify 5. Isolate & Purify (Filtration & Recrystallization) Workup->Purify MP 6a. Melting Point Determination Purify->MP HPLC 6b. HPLC Analysis Purify->HPLC NMR 6c. NMR Spectroscopy (Optional) Purify->NMR Identify 7a. Identification (Compare MP to Literature) MP->Identify Quantify 7b. Quantification (HPLC Peak Area) HPLC->Quantify FinalReport FinalReport Identify->FinalReport Final Report Quantify->FinalReport Final Report

Caption: Overall workflow from sample preparation to data analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No precipitate forms Alcohol is tertiary or sterically hindered; Reagents are wet; Insufficient reaction time/temperature.Use more forcing conditions (higher temp, longer time); Ensure all glassware and reagents are scrupulously dry; Confirm reagent quality.
Oily product instead of solid Product is impure; Product has a low melting point.Attempt to induce crystallization by scratching the flask or seeding; Purify via column chromatography instead of recrystallization.
Low yield Incomplete reaction; Loss during workup or recrystallization.Increase reaction time/temperature; Use minimal solvent for recrystallization; Ensure pH is basic during workup to hydrolyze all excess reagent.
Melting point is low and broad Sample is impure or still wet.Re-recrystallize the product; Ensure the product is thoroughly dried under vacuum.

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  • Kirschbaum, J., et al. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 881(1-2), 517-30. [22]

  • Alebić-Juretić, A., et al. (2004). Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) α-Amino Acids on Novel CSPs. Croatica Chemica Acta. [23]

  • California State University, Sacramento. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [5]

  • ChemicalBook. 3,5-DINITROBENZYL ALCOHOL(71022-43-0) 1H NMR spectrum. [24]

  • University of Wisconsin-La Crosse. Alcohol or Amine Unknowns. [25]

  • CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride. Google Patents. [26]

  • Phillips, D. D. (1932). THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. University of Southern California. [27]

Sources

Introduction: The Analytical Challenge of Dinitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Detection of Dinitroaromatic Compounds: Application Notes and Protocols

Dinitroaromatic compounds (DNACs), a class of molecules characterized by an aromatic ring substituted with two nitro functional groups, are of profound interest across scientific, industrial, and security sectors. A primary example, dinitrotoluene (DNT), is a key precursor and degradation product of the explosive 2,4,6-trinitrotoluene (TNT), making its detection critical for security screening and forensic analysis.[1][2] Beyond their use in explosives, many dinitroaromatic compounds are utilized in the synthesis of pharmaceuticals, pesticides, and dyes.[3][4] However, their widespread use has resulted in significant environmental contamination, with many DNACs classified as toxic and mutagenic pollutants.[2][3]

This convergence of applications—from counter-terrorism to environmental protection—necessitates the availability of robust, sensitive, and selective analytical methods. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the principal techniques employed for the detection and quantification of dinitroaromatic compounds. It moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a deep, field-proven understanding of the analytical landscape.

Core Analytical Strategies: A Multi-Faceted Approach

The detection of DNACs is not a one-size-fits-all problem. The choice of analytical technique is dictated by the specific requirements of the application, including the sample matrix (e.g., water, soil, air), the required sensitivity, the need for portability, and cost constraints. The primary analytical strategies can be broadly categorized into three domains:

  • Chromatographic Separation Techniques: These are the workhorses of the analytical laboratory, offering unparalleled separation of complex mixtures, which allows for high selectivity and accurate quantification. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are central to standardized methods.[3][5]

  • Direct Detection & Screening Technologies: For applications requiring rapid, on-site analysis, such as airport security, direct detection methods are indispensable. Ion Mobility Spectrometry (IMS) is a leading technology in this space, valued for its speed and portability.[6][7]

  • Advanced Sensing & Spectroscopic Methods: Emerging and established techniques in this category push the boundaries of sensitivity. Electrochemical sensors offer the potential for low-cost, miniaturized detectors, while Surface-Enhanced Raman Spectroscopy (SERS) provides ultra-sensitive detection with high chemical specificity.[8][9]

Section 1: Chromatographic Techniques

Chromatographic methods are fundamental for the unambiguous identification and quantification of DNACs, especially in complex environmental or biological samples. They function by physically separating the target analytes from other matrix components before detection.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds like DNT.[5] In GC, a sample is vaporized and swept by a carrier gas through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.

Expertise & Causality: The choice of detector is critical in GC analysis of DNACs.

  • Electron Capture Detector (ECD): The nitro groups in DNACs are highly electronegative, making the ECD exceptionally sensitive for their detection. This is often the detector of choice for achieving the lowest detection limits in environmental samples.[1][10]

  • Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of confidence in identification. The mass spectrometer fragments the analyte molecules, creating a unique "fingerprint" or mass spectrum that can be used for definitive identification, even distinguishing between isomers.[1][11]

  • Flame Ionization Detector (FID): While a more general-purpose detector, the FID can be used when high concentrations of DNACs are expected and selectivity is less of a concern.[12][13]

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing s1 1. Collect 1L Water Sample s2 2. Liquid-Liquid Extraction (e.g., with Dichloromethane) s1->s2 s3 3. Concentrate Extract (under gentle Nitrogen stream) s2->s3 s4 4. Solvent Exchange (into Hexane/Acetone) s3->s4 a1 5. Inject 1µL into GC-ECD s4->a1 a2 6. Chromatographic Separation (Capillary Column) a1->a2 a3 7. Detection by ECD a2->a3 d1 8. Identify Peaks (by Retention Time) a3->d1 d2 9. Quantify Concentration (using Calibration Curve) d1->d2

Caption: Workflow for the analysis of nitroaromatics in water by GC-ECD.

This protocol is based on principles outlined in established environmental analysis methods.[1][14]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1-liter water sample in a separatory funnel, add 60 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the lower (dichloromethane) layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • Perform a solvent exchange into a suitable solvent for GC analysis, such as hexane.

  • Instrumental Analysis (GC-ECD):

    • GC System: Agilent 7890 or equivalent with a micro-ECD.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperatures:

      • Inlet: 250°C (Splitless mode).

      • Detector: 300°C.

      • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Injection: Inject 1 µL of the prepared extract.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of 2,4-DNT and 2,6-DNT in hexane (e.g., 0.1, 0.5, 1, 5, 10 µg/L).

    • Analyze the standards using the same GC-ECD method.

    • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

    • Quantify the DNT concentration in the sample extract by comparing its peak area to the calibration curve.

AnalyteMatrixMethodDetection LimitLinearity RangeReference
2,4-DNTWaterGC-ECD0.04 µg/LNot Specified[1][10]
2,6-DNTWaterGC-ECD0.003 µg/LNot Specified[1][10]
DNTsWaterGC/MS2 ng/LNot Specified[14]
2,4-DNTAirFT-IR2 ppbNot Specified[14]
MNTsSolutionGC/FID~0.5 mg/mL0.5 - 10 mg/mL[12]
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique, particularly suited for analyzing less volatile and thermally labile nitroaromatic compounds.[3] Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase.

Expertise & Causality: For DNACs, reversed-phase HPLC is the predominant mode.

  • Stationary Phase: A nonpolar C18 column is most common, which retains the relatively nonpolar DNACs.[5]

  • Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[15][16]

  • Detector: A UV detector is highly effective as the aromatic rings and nitro groups of DNACs absorb strongly in the UV region (e.g., at 254 nm).[5][17] For enhanced selectivity and confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS).[18] EPA Method 8330B is a widely adopted standard procedure for analyzing explosives, including DNT, in environmental samples using HPLC-UV.[3][16]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 1. Weigh 2g Soil Sample s2 2. Ultrasonic Extraction (with Acetonitrile) s1->s2 s3 3. Centrifuge and Collect Supernatant s2->s3 s4 4. Filter Extract (0.22 µm) s3->s4 a1 5. Inject 10µL into HPLC-UV s4->a1 a2 6. Reversed-Phase Separation (C18 Column) a1->a2 a3 7. Detection by UV Absorbance (at 254 nm) a2->a3 d1 8. Identify Peaks (by Retention Time) a3->d1 d2 9. Quantify Concentration (using Calibration Curve) d1->d2 IMS_Workflow s1 1. Surface Sampling (Wipe with Swab) s2 2. Sample Desorption (Insert Swab into Desorber) s1->s2 s3 3. Ionization (APCI) s2->s3 s4 4. Ion Gating & Separation (in Drift Tube) s3->s4 s5 5. Detection (Ion Arrival at Detector) s4->s5 s6 6. Identification (Compare Drift Time to Library) s5->s6 s7 7. Alarm/Result Display s6->s7

Caption: Generalized workflow for trace explosive detection using IMS.

This is a generalized protocol for operating a typical handheld trace explosives detector. [7]

  • System Preparation:

    • Ensure the IMS device is calibrated and has passed its daily self-check according to the manufacturer's instructions.

    • Don a new pair of nitrile gloves to avoid contamination.

  • Sample Collection:

    • Remove a new sample trap (swab) from its packaging, holding it by the handle.

    • Thoroughly wipe the surface of interest (e.g., suitcase handle, vehicle steering wheel) using firm pressure and a consistent pattern (e.g., overlapping circles or a zig-zag motion). The goal is to physically transfer microscopic particles to the trap.

  • Analysis:

    • Insert the sample trap into the desorber of the handheld IMS unit. The analysis will typically start automatically.

    • The instrument will heat the trap, vaporize the collected residue, and perform the IMS analysis. This process usually takes less than 10 seconds.

  • Result Interpretation:

    • The device's screen will display the result. A "PASS" or "CLEAR" message indicates no threat was detected.

    • If a dinitroaromatic compound or other explosive is detected above the programmed threshold, the device will alarm (audibly and visually) and identify the substance(s) found.

Section 3: Surface-Enhanced Raman Spectroscopy (SERS)

SERS is an advanced spectroscopic technique that provides enormous amplification of the Raman scattering signal from molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. [19][20]This enhancement allows for the detection of compounds at ultra-low concentrations, sometimes down to the single-molecule level, while the resulting spectrum provides a highly specific chemical fingerprint. [9][21] Expertise & Causality: The SERS effect arises from two primary mechanisms:

  • Electromagnetic Enhancement: This is the dominant factor. When light (from a laser) interacts with the metal nanostructures, it excites localized surface plasmons, creating intense electromagnetic "hot spots." Molecules located in these hot spots experience a massively amplified electric field, leading to a huge increase in their Raman signal.

  • Chemical Enhancement: This involves charge-transfer interactions between the analyte and the metal surface, which can also contribute to the signal enhancement.

For DNACs, SERS can be challenging due to their weak direct adsorption onto metal surfaces. A common strategy to overcome this is to use a chemical linker or to induce a reaction that creates a colored complex, which can then be detected with high sensitivity. [9][22]

SERS_Workflow cluster_prep Sample Preparation cluster_analysis SERS Analysis cluster_data Data Processing s1 1. Prepare Colloidal Nanoparticle Solution (e.g., Ag) s2 2. Add Aqueous Sample Containing DNAC s1->s2 s3 3. Add Complexing Agent (e.g., to form Janowsky complex) s2->s3 a1 4. Transfer to Cuvette s3->a1 a2 5. Irradiate with Laser (e.g., 532 nm or 785 nm) a1->a2 a3 6. Collect Scattered Light with Raman Spectrometer a2->a3 d1 7. Process Spectrum (Baseline Correction, etc.) a3->d1 d2 8. Identify Characteristic Peaks and Compare to Library d1->d2

Caption: Workflow for SERS detection of DNACs via complex formation.

This protocol is adapted from a method demonstrating sensitive detection of multiple nitroaromatic explosives. [9][22]

  • Reagent Preparation:

    • Synthesize or procure silver or gold nanoparticles (colloids).

    • Prepare a solution of a complexing agent, such as 3-mercapto-2-butanone, and a base in acetonitrile.

  • Sample Analysis:

    • In a small glass vial, mix the nanoparticle colloid with the aqueous sample suspected of containing TNT.

    • Add the complexing agent solution. The formation of the colored Janowsky complex is often rapid and may be visible. [9] * Agitate the mixture gently to ensure homogeneity.

  • SERS Measurement:

    • Spectrometer: A portable or benchtop Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm).

    • Transfer an aliquot of the mixture to a cuvette or place a drop onto a SERS-active substrate.

    • Acquire the SERS spectrum, typically with an integration time of a few seconds.

  • Data Analysis:

    • Process the acquired spectrum to remove background fluorescence.

    • Identify the characteristic peaks for the TNT-Janowsky complex. The unique fingerprint spectrum allows for selective identification. [9] * Quantification can be achieved by correlating the intensity of a characteristic peak with concentration using a calibration curve.

AnalyteMethodDetection LimitReference
TNTJanowsky Complex Formation6.81 ng/mL[9][22]
TetrylJanowsky Complex Formation17.2 ng/mL[9][22]
2,4-DNT VaporsVapor-phase SERS≤5 ppb[1][10]
NitroaromaticsAg Nanoparticle SubstrateLow Concentrations[19][20]

Section 4: Electrochemical Sensors

Electrochemical methods offer a simple, inexpensive, and portable approach for detecting DNACs. [8][23]These techniques are based on measuring the current response resulting from the reduction of the nitro groups on the surface of an electrode. [24] Expertise & Causality: The core of an electrochemical sensor is the working electrode. Standard electrodes like glassy carbon can detect DNACs, but their sensitivity is often limited. To achieve the nanomolar detection limits required for many applications, the electrode surface is modified. [8]* Nanomaterials: Modifying electrodes with materials like silver nanoparticles, graphene, or functionalized silicon carbide nanoparticles creates a much larger surface area and can catalyze the electrochemical reaction, significantly amplifying the signal. [24][25]* Porous Materials: Materials like mesoporous silica (MCM-41) can be used to coat the electrode. These materials have a high affinity for nitroaromatic compounds, effectively pre-concentrating them from the solution onto the electrode surface, which dramatically improves sensitivity. [8] Differential Pulse Voltammetry (DPV) is a commonly used technique because it minimizes background currents, resulting in a better signal-to-noise ratio and lower detection limits compared to other voltammetric methods. [24]

Electrochemical_Workflow s1 1. Prepare Electrolyte Solution (e.g., buffered aqueous solution) s2 2. Spike with Sample s1->s2 s3 3. Immerse Electrodes (Working, Reference, Counter) s2->s3 s4 4. Apply Potential Waveform (DPV Scan) s3->s4 s5 5. Measure Resulting Current s4->s5 s6 6. Identify Reduction Peak (Potential is characteristic) s5->s6 s7 7. Quantify Concentration (Peak height is proportional) s6->s7

Caption: Generalized workflow for voltammetric detection of DNACs.

This is a generalized protocol based on principles from multiple studies on electrochemical sensing of nitroaromatics. [8][25]

  • Electrode Preparation:

    • Obtain a glassy carbon electrode (GCE). Polish its surface with alumina slurry, then sonicate in deionized water and ethanol to ensure it is clean.

    • Prepare a dispersion of the modifying material (e.g., functionalized SiC nanoparticles in a suitable solvent).

    • Drop-cast a small volume of the dispersion onto the GCE surface and allow it to dry, forming a thin film.

  • Electrochemical Measurement:

    • System: A potentiostat with a three-electrode cell (the modified GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode).

    • Prepare the supporting electrolyte (e.g., a pH-optimized buffer solution).

    • Add a known volume of the sample solution to the electrolyte in the cell.

    • Purge the solution with nitrogen gas for several minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Perform a DPV scan over the appropriate potential range (e.g., from 0 V to -1.0 V vs. Ag/AgCl).

  • Data Analysis:

    • The resulting voltammogram will show peaks corresponding to the reduction of the nitro groups. The potential at which the peak occurs helps to identify the compound.

    • The height of the peak is proportional to the concentration of the DNAC in the solution.

    • Create a calibration curve by measuring the DPV response for a series of standard solutions to enable quantification.

AnalyteElectrode ModificationTechniqueDetection LimitReference
TNTMesoporous SiO₂ (MCM-41)Voltammetry1.8 nM[8]
TNTFunctionalized SiC NanoparticlesDPV95 nM[25]
2,4-DNTElectrochemically Reduced GrapheneStripping Voltammetry42 nM[26]
TNT, DNBGlyc-AgNPsDPVNot Specified[24]

Comparative Summary of Analytical Techniques

The selection of an appropriate analytical technique requires a trade-off between several key performance characteristics.

TechniquePrimary ApplicationSensitivitySelectivitySpeedPortabilityCost (Equipment)
GC-ECD/MS Lab-based quantificationVery HighHigh to Very HighSlowLowHigh
HPLC-UV Lab-based quantificationHighModerate to HighSlowLowMedium-High
IMS Field screeningVery HighModerateVery FastHighMedium
SERS Lab/Field research, trace analysisUltra HighHighFastMediumMedium-High
Electro-sensors Field screening, monitoringHighModerateVery FastHighLow

Conclusion and Future Outlook

The field of analytical chemistry provides a robust and diverse toolkit for the detection of dinitroaromatic compounds. Established, lab-based chromatographic methods like GC and HPLC remain the gold standard for accurate quantification and legal validation. [3][5]In parallel, technologies optimized for field use, led by Ion Mobility Spectrometry, have revolutionized security screening with their rapid response times. [27] Looking forward, the research focus is on developing methods that combine the best of both worlds: the sensitivity and selectivity of laboratory instruments with the speed, cost-effectiveness, and portability of field sensors. Significant advancements in materials science are driving the development of next-generation SERS substrates and electrochemical sensors with unprecedented sensitivity and selectivity. [21][25]These innovations promise a future where the rapid, reliable, and on-site detection of dinitroaromatic compounds becomes even more accessible, enhancing our capabilities in both environmental protection and global security.

References

  • Wang, X., et al. (2006). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry. Available at: [Link]

  • Ewing, R. G., et al. (2001). A critical review of ion mobility spectrometry for the detection of explosives and explosive related compounds. PubMed. Available at: [Link]

  • U.S. Department of Homeland Security. (2012). Handheld Ion Mobility Spectrometry Trace Explosives Detectors. SAVER TechNote. Available at: [Link]

  • Kim, S., et al. (2024). Comparative Analysis of Ion Mobility Spectrometry-Based Explosive Trace Detectors. MDPI. Available at: [Link]

  • Eiceman, G. A., & Karpas, Z. (2005). A critical review of ion mobility spectrometry for the detection of explosives and explosive related compounds. ResearchGate. Available at: [Link]

  • U.S. Department of Homeland Security. (n.d.). Ion Mobility Spectrometry-Based Trace Explosives Detectors. Available at: [Link]

  • Singh, S., et al. (2016). Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips. Analytical Methods. Available at: [Link]

  • Karim, F., et al. (2023). Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles. ACS Chemical Health & Safety. Available at: [Link]

  • Zhang, Y., et al. (2018). Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. ResearchGate. Available at: [Link]

  • Lin, M. S., et al. (2012). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes - Chapter 7: Analytical Methods. NCBI Bookshelf. Available at: [Link]

  • Vico, D. S., et al. (2014). Sensitive surface-enhanced Raman scattering (SERS) detection of nitroaromatic pollutants in water. PubMed. Available at: [Link]

  • De Perre, C. (2019). Analysis of TNT, DNA Methylation, and Hair Pigmentation Via Gas Chromatography-Mass Spectrometry and Spectroscopic Techniques. Purdue e-Pubs. Available at: [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - Chapter 6: Analytical Methods. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes. Available at: [Link]

  • Vico, D. S., et al. (2014). Sensitive Surface-Enhanced Raman Scattering (SERS) Detection of Nitroaromatic Pollutants in Water. ResearchGate. Available at: [Link]

  • Grys, M., et al. (2022). Detection of Polynitro Compounds at Low Concentrations by SERS Using Ni@Au Nanotubes. MDPI. Available at: [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. ResearchGate. Available at: [Link]

  • Tomaszewski, W., et al. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Biblioteka Nauki. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples. NCBI. Available at: [Link]

  • NIOSH. (1998). Nitroaromatic Compounds: Method 2005. Wikisource. Available at: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

  • Sova, M. S., & Rusinov, V. L. (2015). Chemosensors for detection of nitroaromatic compounds (explosives). ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Available at: [Link]

  • Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

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Application Notes and Protocols: Methyl 4-Chloro-3,5-dinitrobenzoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Perspective on a Classic Reagent

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. While contemporary research often highlights novel and sophisticated protecting groups, a nuanced understanding of established reagents can unlock unique advantages in complex synthetic routes. Methyl 4-chloro-3,5-dinitrobenzoate, a derivative of the classical Sanger's reagent (1-fluoro-2,4-dinitrobenzene), serves as a potent electrophile for the introduction of the 2,4-dinitrophenyl (DNP) protecting group onto nucleophilic amino acid side chains.

This guide provides a comprehensive overview of the application of this compound in modern peptide synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for the protection of key amino acids, and offer field-proven insights into the strategic advantages and limitations of the DNP protecting group, particularly for histidine and tyrosine residues. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of orthogonal protection strategies for the synthesis of complex peptides.

Chemical Properties and Mechanism of Action

This compound is a crystalline solid with the molecular formula C₈H₅ClN₂O₆[1]. The electron-withdrawing nature of the two nitro groups and the methyl ester functionality renders the aromatic ring highly electron-deficient. This electronic property makes the carbon atom attached to the chlorine atom exceptionally susceptible to nucleophilic aromatic substitution.

The primary application of this reagent in peptide synthesis is to install a dinitrophenyl (DNP) group onto the side chains of amino acids with nucleophilic functionalities. The general mechanism is a nucleophilic aromatic substitution (SNAr) reaction.

SNAr_Mechanism cluster_reagent Reagent cluster_product Product reagent This compound intermediate Meisenheimer Complex (Resonance Stabilized) reagent->intermediate + Nu⁻ amino_acid Nucleophilic Amino Acid Side Chain (e.g., His, Tyr) amino_acid->intermediate product DNP-Protected Amino Acid intermediate->product - Cl⁻ leaving_group Cl⁻ intermediate->leaving_group reagent_struct O₂N--Ar(Cl)--COOCH₃--NO₂ product_struct O₂N--Ar(Nu)--COOCH₃--NO₂

Caption: General workflow of the SNAr reaction.

The nucleophilic side chain of an amino acid, such as the imidazole ring of histidine or the phenoxide of tyrosine, attacks the electron-deficient aromatic ring at the position of the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion as a leaving group results in the formation of a stable, covalently attached DNP group.

Application in Histidine Protection

The imidazole side chain of histidine presents a significant challenge in peptide synthesis. Its basicity can interfere with coupling reactions and catalyze racemization[2]. The DNP group effectively mitigates these issues by suppressing the basicity of the imidazole ring[2].

Protocol for N(im)-DNP-Histidine Protection

This protocol describes the protection of the imidazole nitrogen of a Boc- or Fmoc-protected histidine derivative.

Materials:

  • Boc-His-OH or Fmoc-His-OH

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-His-OH (1 equivalent) in DMF.

  • Base Addition: Add sodium bicarbonate (2.5 equivalents) or DIEA (2.5 equivalents) to the solution. The choice of base depends on the solubility and stability of the starting materials. DIEA is a stronger, non-nucleophilic base suitable for ensuring complete deprotonation of the imidazole ring.

  • Reagent Addition: Add a solution of this compound (1.1 equivalents) in DMF dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Quench the reaction with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired Boc-His(DNP)-OH.

Advantages and Disadvantages of DNP Protection for Histidine
FeatureDNP Protecting GroupOther Common Protecting Groups (Trt, Mmt, Bom)
Stability Stable to strong acids (TFA), making it compatible with Boc-SPPS[3].Trt and Mmt are acid-labile and used in Fmoc-SPPS. Bom is more stable but can be challenging to remove.
Racemization Suppression Effectively suppresses racemization by reducing the basicity of the imidazole ring[2][3].Bom is very effective at suppressing racemization. Trt and Mmt offer moderate suppression.
Cleavage Requires specific thiolysis conditions (e.g., thiophenol, 2-mercaptoethanol)[2][4][5].Cleaved under acidic conditions (Trt, Mmt) or strong acidolysis/hydrogenolysis (Bom).
Orthogonality Orthogonal to both Boc and Fmoc deprotection conditions, offering strategic flexibility.Trt and Mmt are not orthogonal to resin cleavage in Fmoc-SPPS.
Side Reactions Partial cleavage can occur under standard Fmoc deprotection conditions (20% piperidine in DMF)[2].Trityl groups can lead to re-attachment to other nucleophiles if not properly scavenged.

Application in Tyrosine Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and can be acylated during peptide coupling, leading to branched peptides and reduced yields[6]. Protection of this group is crucial for the synthesis of pure, long peptides.

Protocol for O-DNP-Tyrosine Protection

This protocol details the protection of the hydroxyl group of a Boc- or Fmoc-protected tyrosine derivative.

Materials:

  • Boc-Tyr-OH or Fmoc-Tyr-OH

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Aqueous citric acid (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of Phenoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend Boc-Tyr-OH (1 equivalent) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. Alternatively, a milder base like potassium carbonate can be used at room temperature.

  • Reagent Addition: Cool the solution back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the mixture to pH 3-4 with 10% citric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by silica gel chromatography to obtain the pure Boc-Tyr(DNP)-OH.

Advantages and Disadvantages of DNP Protection for Tyrosine
FeatureDNP Protecting GroupOther Common Protecting Groups (tBu, Bzl)
Stability Stable to strong acids (TFA).tBu is acid-labile. Bzl is stable to mild acid but removed by strong acid or hydrogenolysis.
Cleavage Cleaved by thiolysis with reagents like 2-mercaptoethanol[5][7].tBu is removed with TFA. Bzl is removed with HF or by catalytic hydrogenation.
Orthogonality Provides an orthogonal protection strategy in both Boc and Fmoc synthesis.tBu is compatible with Fmoc-SPPS. Bzl is more commonly used in Boc-SPPS.
Side Reactions Deprotection is clean with minimal side products.tBu cleavage can lead to tert-butylation of other residues if scavengers are not used effectively.

Deprotection Protocols for DNP-Protected Amino Acids

The removal of the DNP group is a critical step and is typically performed on the resin-bound peptide before the final cleavage from the solid support. The standard method involves thiolysis.

Deprotection_Workflow start Resin-Bound Peptide with DNP-His/Tyr thiolysis Thiolysis Step (e.g., Thiophenol or 2-Mercaptoethanol in DMF) start->thiolysis washing Wash Resin (DMF, DCM, Methanol) thiolysis->washing next_step Proceed with: - Further peptide elongation - N-terminal deprotection - Final cleavage from resin washing->next_step

Caption: General workflow for DNP deprotection.

Protocol 1: Thiophenol Cleavage of N(im)-DNP-Histidine

This is a robust and widely used method for removing the DNP group from histidine[4].

Materials:

  • DNP-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 20% thiophenol and 5% DIEA in DMF.

  • Reaction: Drain the DMF from the resin and add the deprotection cocktail. Gently agitate the mixture at room temperature for 1-2 hours. A second treatment may be necessary for complete removal.

  • Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove the thiophenol and byproducts.

  • Drying: Dry the resin under vacuum.

Protocol 2: 2-Mercaptoethanol Cleavage of O-DNP-Tyrosine

2-Mercaptoethanol is another effective thiol for the cleavage of the DNP ether linkage on tyrosine[5][7].

Materials:

  • DNP-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 2-Mercaptoethanol

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a solution of 1 M 2-mercaptoethanol and 1 M DIEA in DMF.

  • Reaction: Treat the resin with the deprotection cocktail and agitate at room temperature for 1-2 hours.

  • Washing: Filter and wash the resin extensively with DMF, DCM, and Methanol.

  • Drying: Dry the deprotected peptide-resin under vacuum.

Strategic Applications in Drug Development

The orthogonality of the DNP protecting group makes it a valuable tool in the synthesis of complex peptides for drug development. For example:

  • Synthesis of Branched or Modified Peptides: The DNP group can protect a specific histidine or tyrosine residue while other protecting groups are removed to allow for site-specific modification, such as lipidation or glycosylation.

  • Convergent Peptide Synthesis: DNP-protected peptide fragments can be synthesized and purified, then deprotected for ligation with other peptide fragments.

  • Compatibility with Multiple Synthetic Strategies: The stability of the DNP group to both acidic and basic conditions allows for its use in mixed Boc/Fmoc synthetic strategies, providing greater flexibility in the design of synthetic routes[2].

Conclusion

This compound remains a highly relevant reagent for the introduction of the DNP protecting group in peptide synthesis. Its ability to protect the challenging side chains of histidine and tyrosine, combined with its unique cleavage conditions, provides an essential layer of orthogonality for the synthesis of complex and modified peptides. By understanding the underlying chemistry and following robust protocols, researchers can effectively leverage this classic reagent to overcome synthetic hurdles and advance the development of novel peptide-based therapeutics.

References

  • Aapptec. (n.d.). Removal of Dnp Protecting Groups.
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  • Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121.
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  • Shaltiel, S., & Fridkin, M. (1970). Thiolysis of dinitrophenylimidazoles and its use during synthesis of histidine peptides. Biochemistry, 9(26), 5122-5127.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Pattison, D. I., & Davies, M. J. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology, 55(4), 2533–2542.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Ohtsuki, T., et al. (2021). Synthesis of DNPBS-protected amino acids. Scientific Reports, 11, 12345.
  • Creative Proteomics. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Liu, Y. L., et al. (2009). Methyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3029.
  • BenchChem. (2025). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
  • Shaltiel, S. (1967). Thiolysis of some dinitrophenyl derivatives of amino acids.
  • Semantic Scholar. (n.d.).
  • Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62.
  • Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509-512.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
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  • Lee, Y. S., et al. (2000). Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. Journal of Medicinal Chemistry, 43(15), 2849-2855.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 38(3), 591-592.
  • Liu, Y. L., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o62.
  • Zhou, C., et al. (2013). The multiple roles of histidine in protein interactions. Current Protein & Peptide Science, 14(2), 104-110.
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Application Notes and Protocols: Investigating Methyl 4-chloro-3,5-dinitrobenzoate as a Novel Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Leishmaniasis Treatment and the Potential of Nitroaromatic Compounds

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, affecting millions worldwide. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, high cost, and challenging administration routes.[1][2] This landscape underscores the urgent need for novel, effective, and accessible antileishmanial agents.[2][3]

Nitroaromatic compounds have emerged as a promising class of molecules in the search for new antiprotozoal drugs.[4][5][6] Their mechanism of action often involves selective activation by parasitic nitroreductases (NTRs), enzymes that are typically absent or structurally different in mammalian host cells.[7] This activation leads to the generation of cytotoxic reactive nitrogen species, inducing oxidative stress and subsequent parasite death.[6][8] Several nitro-heterocyclic compounds have demonstrated potent antileishmanial activity in both preclinical and clinical studies, validating this therapeutic strategy.[1][4][6][7]

This document outlines a comprehensive research framework for the investigation of Methyl 4-chloro-3,5-dinitrobenzoate as a potential novel antileishmanial agent. While this specific compound has been primarily documented as a herbicide and fungicide, its dinitroaromatic scaffold presents a compelling starting point for antileishmanial drug discovery, based on the established activity of related compounds.[8][9] These application notes provide detailed protocols for the synthesis, in vitro evaluation, and mechanistic studies of this compound and its derivatives.

Chemical Synthesis and Proposed Derivatives

The synthesis of this compound is a straightforward process, achievable through the esterification of 4-chloro-3,5-dinitrobenzoic acid.[10] To explore the structure-activity relationship (SAR) and optimize for antileishmanial potency and selectivity, a focused library of derivatives is proposed. The design of these derivatives is guided by SAR studies on other nitroaromatic compounds, which suggest that modifications to the aromatic ring substituents can significantly impact biological activity.[8][11][12][13]

Protocol 1: Synthesis of this compound

This protocol is adapted from established chemical synthesis methods.[10]

Materials:

  • 4-chloro-3,5-dinitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Glassware for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold methanol.

  • The crude product can be further purified by recrystallization from methanol.

Proposed Analogue Library for SAR Studies

To explore the chemical space around the lead compound, the synthesis of analogues with modifications at the 4-position (chloro group) and the ester moiety is proposed. The rationale is to modulate the electronic properties and steric bulk of the molecule, which can influence its interaction with the parasitic nitroreductase and its overall pharmacokinetic properties.

Derivative Series Modification Rationale Proposed R Groups
Series A: C4-Substituents To investigate the influence of different leaving groups and electron-withdrawing/donating groups on activity.-F, -Br, -I, -OCH3, -CN
Series B: Ester Moiety To assess the impact of the ester group on solubility, cell permeability, and potential for hydrolysis by parasitic esterases.-Ethyl, -Propyl, -Isopropyl, -Benzyl

The synthesis of these derivatives would follow similar principles of nucleophilic aromatic substitution and esterification, with appropriate modifications to the starting materials and reaction conditions.

In Vitro Evaluation of Antileishmanial Activity and Cytotoxicity

A critical step in the evaluation of any new drug candidate is the determination of its efficacy against the target pathogen and its toxicity towards host cells.[14][15] The following protocols describe standardized in vitro assays for assessing the antileishmanial activity and cytotoxicity of this compound and its derivatives.

Protocol 2: In Vitro Antileishmanial Activity Assay against Promastigotes

This assay determines the 50% inhibitory concentration (IC50) of the test compounds against the motile, extracellular promastigote stage of Leishmania.[15][16]

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Reference drug (e.g., Amphotericin B)

  • Resazurin solution

  • Plate reader (fluorometer or spectrophotometer)

  • Incubator (25-28 °C)

Procedure:

  • Seed a 96-well plate with Leishmania promastigotes at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Prepare serial dilutions of the test compounds and the reference drug in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add the compound dilutions to the wells containing the promastigotes. Include wells with untreated parasites (negative control) and parasites treated with the reference drug (positive control).

  • Incubate the plate at 25-28 °C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Calculate the percentage of growth inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Protocol 3: In Vitro Antileishmanial Activity Assay against Amastigotes

This assay evaluates the activity of the compounds against the clinically relevant intracellular amastigote stage of Leishmania within a host cell line.[15]

Materials:

  • Mammalian host cells (e.g., murine macrophages like J774A.1 or primary peritoneal macrophages)

  • Leishmania species promastigotes (stationary phase)

  • Complete culture medium for mammalian cells (e.g., DMEM or RPMI-1640) with FBS

  • 96-well microtiter plates

  • Test compounds and reference drug

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

  • Microscope (light or fluorescence)

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the adherent host cells with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Remove the non-phagocytosed parasites by washing.

  • Add fresh medium containing serial dilutions of the test compounds and reference drug.

  • Incubate the plate at 37 °C with 5% CO2 for 72 hours.

  • Fix and stain the cells with Giemsa or a fluorescent DNA stain.

  • Determine the number of amastigotes per host cell by microscopic examination.

  • Calculate the percentage of infection inhibition and determine the IC50 value.

Protocol 4: In Vitro Cytotoxicity Assay against Mammalian Cells

This assay determines the 50% cytotoxic concentration (CC50) of the test compounds against a mammalian cell line to assess their selectivity.[17][18][19]

Materials:

  • Mammalian cell line (e.g., Vero cells, HepG2, or the same host cell line used in the amastigote assay)

  • Complete culture medium for the chosen cell line

  • 96-well microtiter plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution

  • Plate reader (spectrophotometer or fluorometer)

  • Incubator (37 °C, 5% CO2)

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate the plate at 37 °C with 5% CO2 for 48-72 hours.

  • Add MTT or resazurin solution to each well and incubate for 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance or fluorescence.

  • Calculate the percentage of cell viability and determine the CC50 value.

Data Presentation and Interpretation

The results from these assays should be compiled to calculate the Selectivity Index (SI), which is a crucial parameter for prioritizing lead compounds.

SI = CC50 (mammalian cells) / IC50 (amastigotes)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.

Compound Promastigote IC50 (µM) Amastigote IC50 (µM) Macrophage CC50 (µM) Selectivity Index (SI)
This compoundHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Analogue A1Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Analogue B1Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
Amphotericin BReference DataReference DataReference DataReference Data

Proposed Mechanism of Action and Investigatory Protocols

Based on the literature for structurally related nitroaromatic compounds, the proposed mechanism of action for this compound involves reductive activation by a type I nitroreductase (NTR) in Leishmania.[7] This process is hypothesized to generate cytotoxic metabolites that induce oxidative stress, leading to parasite death.

G cluster_parasite Leishmania Parasite Compound This compound NTR Type I Nitroreductase (NTR) Compound->NTR Enzymatic Reduction Activated_Metabolite Cytotoxic Nitroso/Hydroxylamine Metabolites NTR->Activated_Metabolite ROS Reactive Oxygen Species (ROS) Generation Activated_Metabolite->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Apoptosis Apoptosis-like Cell Death Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Protocol 5: Investigating the Role of Nitroreductase

To validate the proposed mechanism, experiments using Leishmania parasites with modulated NTR expression can be performed.

Experimental Approaches:

  • NTR Overexpression: Genetically engineer Leishmania parasites to overexpress the type I NTR. These parasites are expected to be hypersensitive to the test compound if it is indeed a substrate for this enzyme.

  • NTR Knockout/Knockdown: Create NTR-deficient or knockdown parasite lines. These parasites should exhibit increased resistance to the test compound.

  • In Vitro Enzyme Assay: Purify the recombinant Leishmania NTR and perform in vitro assays to determine if this compound acts as a substrate, by monitoring the oxidation of NADH or NADPH.

Protocol 6: Detection of Reactive Oxygen Species (ROS) Production

This protocol aims to measure the generation of ROS in parasites upon treatment with the test compound.

Materials:

  • Leishmania promastigotes

  • Test compound

  • Cell-permeable fluorescent ROS indicator (e.g., CellROX Green or H2DCFDA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat Leishmania promastigotes with the test compound at its IC50 concentration for a defined period.

  • Incubate the treated and untreated parasites with the ROS-sensitive fluorescent probe.

  • Wash the cells to remove excess probe.

  • Analyze the fluorescence intensity of the parasite population using flow cytometry or fluorescence microscopy. An increase in fluorescence in the treated parasites indicates ROS production.

Workflow and Decision-Making

The following diagram illustrates the proposed workflow for the evaluation of this compound and its derivatives as antileishmanial candidates.

G Start Start: Identify this compound as a candidate Synthesis Synthesize Lead Compound and Analogue Library Start->Synthesis InVitro_Screening In Vitro Screening (Promastigotes & Amastigotes) Synthesis->InVitro_Screening Cytotoxicity Cytotoxicity Assay (Mammalian Cells) InVitro_Screening->Cytotoxicity Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity->Calculate_SI SAR_Analysis Structure-Activity Relationship (SAR) Analysis Calculate_SI->SAR_Analysis Decision_NoGo No-Go: Inactive, Toxic, or Unfavorable SAR Calculate_SI->Decision_NoGo Low Potency or High Toxicity Mechanism_Studies Mechanism of Action Studies (NTR, ROS) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Decision_Go Go: Potent, Selective, Known MoA Mechanism_Studies->Decision_Go Favorable Results InVivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->InVivo_Studies Decision_Go->Lead_Optimization

Caption: Experimental workflow for antileishmanial drug discovery.

Conclusion

This compound represents a readily accessible starting point for a rational, hypothesis-driven antileishmanial drug discovery program. Its dinitroaromatic core is a privileged scaffold found in numerous bioactive compounds with proven efficacy against parasitic protozoa. The detailed protocols and strategic framework provided in these application notes are designed to guide researchers in the comprehensive evaluation of this compound and its derivatives. Through systematic synthesis, rigorous in vitro testing, and in-depth mechanistic studies, the potential of this chemical class to yield novel and effective treatments for leishmaniasis can be thoroughly explored. The ultimate goal is the identification of a lead candidate with potent and selective antileishmanial activity, a clear mechanism of action, and favorable properties for further preclinical and clinical development.

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Application Note & Protocol: Synthesis of Alkyl 4-chloro-3,5-dinitrobenzoates via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Significance

4-chloro-3,5-dinitrobenzoic acid is a valuable substituted aromatic carboxylic acid. The presence of two electron-withdrawing nitro groups and a chloro substituent makes the aromatic ring highly electron-deficient, influencing its reactivity and the properties of its derivatives. Esters derived from this acid, such as methyl 4-chloro-3,5-dinitrobenzoate, serve as important intermediates in organic synthesis. They are utilized in the development of novel pharmaceuticals, agrochemicals, and energetic materials. For instance, the ester functional group can be a precursor for amides in peptide synthesis or act as a directing group in further aromatic substitution reactions.[1]

This document provides a comprehensive protocol for the esterification of 4-chloro-3,5-dinitrobenzoic acid using the Fischer-Speier esterification method. This classic and robust reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3] We will detail the underlying mechanism, provide a step-by-step procedure for the synthesis of this compound, and offer insights into process optimization and troubleshooting.

The Fischer-Speier Esterification: Mechanistic Insights

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The equilibrium nature of the reaction is a critical consideration; to achieve a high yield of the ester product, the equilibrium must be shifted to the right.[2] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water as it is formed.[3][5]

The reaction proceeds through several key, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which results in a protonated ester.[6]

  • Deprotonation: A base (such as another alcohol molecule or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[4]

This mechanistic pathway is visualized in the diagram below.

Fischer_Esterification Fischer-Speier Esterification Mechanism sub Carboxylic Acid (R-COOH) protonated_acid Protonated Acid [R-C(OH)2]+ sub->protonated_acid 1. Protonation h_plus_in H+ tetra_intermediate Tetrahedral Intermediate protonated_acid->tetra_intermediate 2. Nucleophilic Attack alcohol Alcohol (R'-OH) proton_transfer Protonated Intermediate [R-C(OH)(OH2R')]+ tetra_intermediate->proton_transfer 3. Proton Transfer protonated_ester Protonated Ester [R-COOR']H+ proton_transfer->protonated_ester 4. Elimination ester Ester (R-COOR') protonated_ester->ester 5. Deprotonation water_out H2O h_plus_out H+ Workflow Experimental Workflow sub_reagents 1. Combine Reagents - 4-chloro-3,5-dinitrobenzoic acid - Methanol - Sulfuric Acid (catalyst) reflux 2. Reflux Heat mixture for ~18 hours sub_reagents->reflux cool 3. Cool & Precipitate Cool mixture to room temp. Product crystallizes reflux->cool filtrate 4. Isolate Crude Product Filter the solid product Wash with cold methanol cool->filtrate recrystallize 5. Purify Recrystallize from hot methanol filtrate->recrystallize dry 6. Dry & Characterize Dry the purified crystals Determine yield and melting point recrystallize->dry

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Setup and Execution
  • Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3,5-dinitrobenzoic acid (25.0 g).

  • Reagent Addition: In the fume hood, add methanol (125 mL) to the flask. Begin stirring to dissolve the solid. Place the flask in an ice-water bath to cool the solution.

  • Catalyst Addition: While stirring and cooling, slowly and carefully add concentrated sulfuric acid (3.0 mL) dropwise to the methanol solution. An exothermic reaction will occur.

  • Reflux: Remove the ice bath. Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for approximately 18 hours. [7]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material. The product will be less polar than the starting carboxylic acid. [5]

Work-up and Product Isolation
  • Cooling and Precipitation: After 18 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The product should precipitate as light yellow needles upon cooling. [7]For complete precipitation, the flask can be placed in an ice bath.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small portion of cold methanol (~15 mL) to remove any residual sulfuric acid and unreacted starting material. [7]

Purification and Characterization
  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce recrystallization. This step will yield purified, light yellow needles. [7]2. Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold methanol, and dry thoroughly under vacuum.

  • Analysis: Determine the final mass and calculate the percentage yield. The expected yield is approximately 89%. [7]Characterize the product by measuring its melting point (expected: 104-105.5 °C) and, if available, by obtaining ¹H NMR and ¹³C NMR spectra to confirm its structure. [7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. [5] 2. Insufficient catalyst. 3. Water contamination in reagents or glassware.1. Extend the reflux time and monitor by TLC until the starting material is consumed. 2. Ensure the correct catalytic amount of H₂SO₄ is added. 3. Use anhydrous methanol and ensure all glassware is thoroughly dried.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Insufficient cooling.1. Perform a standard work-up: dilute the reaction mixture with ethyl acetate, wash with saturated NaHCO₃ solution until CO₂ evolution ceases, then wash with brine, dry over Na₂SO₄, and concentrate in vacuo. [5][8]Purify the resulting crude material by recrystallization or column chromatography. 2. Ensure the solution is fully cooled in an ice bath; gently scratching the inside of the flask can help induce crystallization.
Product is Dark or Discolored 1. Reaction temperature was too high, causing decomposition. 2. Impurities in the starting material.1. Ensure a gentle, controlled reflux. Avoid aggressive heating. 2. Purify the final product by recrystallization, potentially with the addition of a small amount of activated charcoal.

Conclusion

The Fischer-Speier esterification is a highly effective and scalable method for synthesizing esters from 4-chloro-3,5-dinitrobenzoic acid. By carefully controlling reaction conditions, particularly through the use of excess alcohol and an acid catalyst, high yields of the desired product can be reliably achieved. The protocol described herein provides a robust foundation for researchers requiring access to these valuable chemical intermediates.

References

  • PrepChem.com. (2017). Synthesis of a. This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Shi, H., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. Retrieved from [Link]

  • Yeoh, T. K., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. Retrieved from [Link]

  • Ashenhurst, J. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Yeoh, T. K., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Fisher Scientific. (2024). 4-Chloro-3,5-dinitrobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Reusch, W. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Organic Chemistry Lectures. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. Retrieved from [Link]

  • Yeoh, T. K., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

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The Utility of Methyl 4-chloro-3,5-dinitrobenzoate in Elucidating Reaction Kinetics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical kinetics and drug development, the selection of an appropriate substrate is paramount to unraveling reaction mechanisms and quantifying reactivity. Methyl 4-chloro-3,5-dinitrobenzoate stands out as a powerful tool for such investigations, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of its application, offering detailed protocols and the underlying scientific principles for researchers, scientists, and professionals in drug development.

Introduction: Why this compound is an Ideal Substrate for Kinetic Studies

This compound is a crystalline solid with the chemical formula C₈H₅ClN₂O₆.[1][2] Its utility in kinetic studies stems from a unique combination of structural features that facilitate a well-defined and easily monitored reaction pathway. The benzene ring is "activated" towards nucleophilic attack by the presence of two strongly electron-withdrawing nitro groups (NO₂) positioned ortho and para to the chlorine atom. This activation significantly lowers the energy barrier for the reaction, allowing for kinetic measurements under accessible laboratory conditions.

The chlorine atom serves as an excellent leaving group in SNAr reactions, and its displacement by a nucleophile can be conveniently followed using various analytical techniques, most notably UV-Visible spectrophotometry. The resulting product often exhibits a distinct chromophore from the starting material, enabling real-time monitoring of the reaction progress.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with a nucleophile (Nu⁻) proceeds via a nucleophilic aromatic substitution mechanism. The generally accepted pathway is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3] However, recent studies have also proposed the possibility of a concerted mechanism in some SNAr reactions.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate. The strong electron-withdrawing nitro groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substitution product. The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.

Below is a diagram illustrating the classical two-step SNAr mechanism.

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to be fully aware of the safety hazards associated with this compound.

Hazard StatementPrecautionary Measures
Harmful if swallowed.[5]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[5]
May cause an allergic skin reaction.[1]Avoid breathing dust. Wear protective gloves.[1]
Causes serious eye irritation.Wear eye protection.[6]

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[7]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Kinetic Analysis of the Reaction with an Amine Nucleophile

This protocol details a general procedure for studying the kinetics of the reaction between this compound and a primary or secondary amine using UV-Visible spectrophotometry. This method is adapted from kinetic studies of similar substrates.[8][9]

Materials and Reagents
  • This compound (Substrate)

  • Amine of interest (Nucleophile)

  • Spectrophotometric grade solvent (e.g., Methanol, Acetonitrile, DMSO)

  • Volumetric flasks and pipettes

  • UV-Visible spectrophotometer with a thermostatted cell holder

Preparation of Stock Solutions
  • Substrate Stock Solution: Accurately weigh a known mass of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1.0 x 10⁻³ M).

  • Nucleophile Stock Solution: Prepare a stock solution of the amine in the same solvent. The concentration should be significantly higher than the substrate concentration to ensure pseudo-first-order conditions (typically 10 to 100-fold excess).

Kinetic Measurements
  • Wavelength Determination: Record the UV-Vis spectra of the starting material and the expected product (if available, or after the reaction has gone to completion) to determine the wavelength of maximum absorbance (λ_max) of the product, where the starting material has minimal absorbance.

  • Reaction Initiation: Pipette a known volume of the substrate stock solution into a cuvette. Add the appropriate volume of the nucleophile stock solution to the cuvette to initiate the reaction. The final concentration of the substrate should be low enough to give an absorbance reading within the linear range of the spectrophotometer.

  • Data Acquisition: Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reading becomes constant).

  • Temperature Control: Maintain a constant temperature throughout the experiment using the thermostatted cell holder. Kinetic runs should be repeated at several different temperatures to determine the activation parameters.

Data Analysis

Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Substrate]), the reaction will follow first-order kinetics with respect to the substrate. The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

The second-order rate constant (k₂) can then be calculated using the following equation:

k₂ = k_obs / [Nucleophile]

The following diagram illustrates the workflow for this kinetic experiment.

Kinetic_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Determine λ_max of Product A->B C Initiate Reaction in Cuvette B->C D Monitor Absorbance vs. Time C->D E Plot ln(A∞ - At) vs. Time D->E F Calculate k_obs from Slope E->F G Calculate k₂ = k_obs / [Nucleophile] F->G

Caption: Experimental workflow for the kinetic analysis.

Advanced Kinetic Studies: The Hammett Plot

To gain deeper insights into the reaction mechanism, a Hammett plot can be constructed by studying the reaction of this compound with a series of structurally related nucleophiles (e.g., substituted anilines or pyridines). The Hammett equation is a linear free-energy relationship that relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.

log(k_X / k_H) = ρσ

Where:

  • k_X is the rate constant for the reaction with a substituted nucleophile.

  • k_H is the rate constant for the reaction with the unsubstituted nucleophile.

  • σ is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which gives information about the sensitivity of the reaction to electronic effects.

A plot of log(k_X / k_H) versus σ should yield a straight line with a slope of ρ. A negative ρ value indicates that the reaction is favored by electron-donating substituents on the nucleophile, which is expected for a nucleophilic attack. The magnitude of ρ provides information about the extent of charge development in the transition state.

Data Presentation: Exemplary Kinetic Data

The following table presents hypothetical kinetic data for the reaction of this compound with a series of para-substituted anilines in methanol at 25°C.

Substituent (X)σ_pk₂ (M⁻¹s⁻¹)log(k_X / k_H)
-OCH₃-0.270.850.63
-CH₃-0.170.420.32
-H0.000.200.00
-Cl0.230.08-0.40
-NO₂0.780.005-1.60

This data can be used to construct a Hammett plot to determine the ρ value for the reaction series.

Conclusion

This compound is a versatile and highly effective substrate for conducting kinetic studies of nucleophilic aromatic substitution reactions. Its activated aromatic system and good leaving group allow for convenient and reproducible measurements. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this compound to elucidate reaction mechanisms, quantify substituent effects, and gain valuable insights into the fundamental principles of chemical reactivity.

References

  • Capot Chemical. (n.d.). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 509–512.
  • Fathalla, M. F., Kassem, T. S., & Hamed, E. A. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, 2006(6), 413–416.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Um, I.-H., Lee, E.-J., & Buncel, E. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Fathalla, M. F., Kassem, T. S., & Hamed, E. A. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, Synopses, (6), 413-416.
  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
  • Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2010). This compound. Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o62.
  • Liu, Y. L., Zou, P., Xie, M. H., Wu, H., & He, Y. J. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(1), o62.

Sources

Application Note: Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Rapid, High-Yield, and Greener Approach to Esterification

Abstract

This guide provides a comprehensive protocol for the synthesis of 3,5-dinitrobenzoate esters from their corresponding alcohols and 3,5-dinitrobenzoic acid using microwave-assisted organic synthesis (MAOS). This method represents a significant advancement over traditional techniques, offering dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry by avoiding hazardous reagents.[1][2] We detail the reaction mechanism, provide a step-by-step experimental protocol, outline expected outcomes for various alcohols, and discuss crucial safety considerations for researchers, scientists, and professionals in drug development.

Introduction: The Case for a Modern Method

3,5-Dinitrobenzoates are stable, crystalline derivatives crucial for the identification and characterization of alcohols.[1] The traditional synthesis pathway is often a two-step process that first requires the conversion of 3,5-dinitrobenzoic acid into the highly reactive 3,5-dinitrobenzoyl chloride using hazardous reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3] This conventional method is not only time-consuming (45-60 minutes) but also generates toxic byproducts such as HCl, SO₂, and phosphorus oxychloride, posing significant safety and environmental concerns.[1]

Microwave-assisted synthesis offers a superior alternative. By directly heating the reacting molecules, microwave irradiation dramatically accelerates the reaction rate, enabling a direct, one-pot esterification of the alcohol and carboxylic acid.[4][5] This approach condenses the synthesis time to mere minutes and circumvents the need for hazardous chlorinating agents, making it an energy-efficient, safer, and environmentally benign methodology.[1][3][6]

Principle of Microwave-Assisted Esterification

The synthesis is a direct Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The core of the microwave enhancement lies in its unique heating mechanism.

2.1. Chemical Mechanism The reaction proceeds via the following key steps, catalyzed by a strong acid like concentrated sulfuric acid:

  • Protonation: The carbonyl oxygen of 3,5-dinitrobenzoic acid is protonated by the catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol's hydroxyl oxygen acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.

2.2. Microwave Heating Effect Unlike conventional heating which relies on slow thermal conduction, microwave energy is transferred directly to polar molecules in the reaction mixture through a process called dielectric heating.[7] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the alcohol and carboxylic acid, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the sample.[8]

  • Ionic Conduction: If ionic species (like the acid catalyst) are present, they will move through the solution under the influence of the electric field, creating an electric current that generates heat through collisions.[8]

This "inside-out" heating leads to rapid temperature increases and can result in localized superheating, significantly accelerating the reaction rate.[4][9]

Workflow and Mechanism Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Analysis A Combine Alcohol, 3,5-Dinitrobenzoic Acid, & H₂SO₄ Catalyst B Microwave Irradiation (e.g., 70°C, 3-5 min) A->B Transfer to Microwave Vial C Precipitate in Ice Water B->C Cool & Pour D Filter & Wash with Sodium Bicarbonate Solution C->D E Recrystallize from Appropriate Solvent D->E F Dry & Determine Melting Point E->F

Figure 1. Experimental workflow for microwave-assisted synthesis of 3,5-dinitrobenzoates.

G RCOOH R-COOH (3,5-Dinitrobenzoic Acid) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid 1. Protonation ROH R'-OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & H₂O Elimination Ester R-COOR' (3,5-Dinitrobenzoate) Protonated_Ester->Ester 4. Deprotonation Water H₂O

Figure 2. Simplified mechanism of acid-catalyzed Fischer-Speier esterification.

Experimental Protocol

4.1. Materials and Equipment

  • Reactants: 3,5-Dinitrobenzoic acid (99%), various primary alcohols (e.g., methanol, ethanol, 1-propanol, 1-butanol).

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄).

  • Solvents/Reagents: Deionized water, saturated sodium bicarbonate solution, ethanol for recrystallization.

  • Equipment: Scientific microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with appropriate sealed reaction vessels and magnetic stir bars. Note: Domestic kitchen microwave ovens must not be used for this procedure due to the lack of temperature/pressure controls and safety features, which can lead to violent explosions.[9][10]

  • Glassware: Beakers, Erlenmeyer flasks, Büchner funnel, filtration apparatus.

  • Instrumentation: Melting point apparatus.

4.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[9]

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care. 3,5-dinitrobenzoic acid and its esters are irritants. Avoid inhalation and skin contact.

  • Microwave Safety: Only trained personnel should operate the microwave reactor. Never exceed the recommended temperature, pressure, or volume limits for the reaction vessels.[9] If you are unsure about a reaction's kinetics, start with smaller quantities and lower power settings.[9]

4.3. Step-by-Step Synthesis Procedure This procedure is generalized for the synthesis of ethyl 3,5-dinitrobenzoate.

  • Reactant Preparation: In a clean, dry microwave reaction vessel equipped with a magnetic stir bar, combine 1.0 g of 3,5-dinitrobenzoic acid and 1.0 mL of the desired alcohol (e.g., ethanol).[2]

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture in the fume hood.[2]

  • Vessel Sealing: Securely cap the reaction vessel according to the manufacturer's instructions.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Program the reactor to heat the mixture to 70°C and hold for 5 minutes with continuous stirring.[11][12][13]

  • Cooling: Once the irradiation is complete, allow the vessel to cool to room temperature (or as per the instrument's safety protocol) before carefully opening it in the fume hood.

  • Product Precipitation: Pour the cooled reaction mixture into a beaker containing approximately 20 mL of ice-cold water. The crude ester product should precipitate as a solid.

  • Neutralization & Washing: Filter the crude product using a Büchner funnel. Wash the solid precipitate thoroughly with a saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a final wash with cold deionized water.[1]

  • Recrystallization: Purify the crude product by recrystallizing from a minimal amount of hot ethanol.

  • Drying and Characterization: Allow the purified crystals to dry completely. Determine the final yield and characterize the product by measuring its melting point.

Results and Discussion

5.1. Expected Outcomes The microwave-assisted method consistently produces high yields of 3,5-dinitrobenzoate derivatives in a fraction of the time required by conventional methods. The procedure works exceptionally well for primary alcohols.[14]

AlcoholProduct NameExpected Yield (%)Literature M.P. (°C)
MethanolMethyl 3,5-dinitrobenzoate>85%107-109
EthanolEthyl 3,5-dinitrobenzoate>90%91-93
1-PropanolPropyl 3,5-dinitrobenzoate>85%73-75
1-ButanolButyl 3,5-dinitrobenzoate>85%63-65
Benzyl AlcoholBenzyl 3,5-dinitrobenzoateVariable112-114[15]

5.2. Scope and Limitations While this protocol is robust for most primary alcohols, some limitations should be noted:

  • Secondary and Tertiary Alcohols: The reaction may afford poor yields with more sterically hindered secondary and tertiary alcohols.[14][16]

  • Dehydration-Prone Alcohols: Certain alcohols, such as benzyl and furfuryl alcohol, may undergo acid-catalyzed dehydration under the reaction conditions, leading to charring and reduced yields.[14][16] In such cases, alternative catalytic systems, such as the use of an ionic liquid like (bmim)HSO₄, may provide better results.[3]

Conclusion

The microwave-assisted synthesis of 3,5-dinitrobenzoates is a powerful demonstration of green chemistry principles in a practical laboratory setting. This method is exceptionally fast, efficient, and safer than traditional protocols, providing high yields of pure product without the use of hazardous reagents. Its adoption is highly recommended for research and teaching laboratories to enhance productivity and safety.

References

  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104. [Link]

  • Sengupta, S., Sonkar, S. M., & Sonkar, A. (2025). Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates. World Journal of Chemical Education, 13(1), 17-18. [Link]

  • Pawar, S. S., & Shisodiya, V. (2014). Advance esterification reaction under microwaves. International Journal of Scientific and Research Publications, 4(1). [Link]

  • Sengupta, S., Sonkar, S. M., & Sonkar, A. (2025). Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates. Science and Education Publishing. [Link]

  • Sengupta, S., Sonkar, S. M., & Sonkar, A. (2025). Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates. Science and Education Publishing. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Jadrijević, M., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7851. [Link]

  • Lampkowski, J. S., Bass, W., Nimmo, Z., & Young, D. D. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. World Journal of Chemical Education, 3(5), 111-114. [Link]

  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols [Image]. [Link]

  • Loupy, A., et al. (1993). The synthesis of esters under microwave irradiation using dry-media conditions. Canadian Journal of Chemistry, 71(1), 90-95. [Link]

  • Reilly, J. T., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. [Link]

  • Sonkar, S. M., Sengupta, S., Singh, S., & Lumb, A. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64. [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols. [Link]

  • Dr. Pushpa Sharma. (2020, March 22). Green Chemistry: Microwave assisted synthesis [Video]. YouTube. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • Calvo-Flores, F. G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(15), 3505. [Link]

  • NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. [Link]

  • Tearavarich, R. (2025). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry, 17, 393-396. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzoate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dinitro-benzoic acid benzyl ester. PubChem Compound Database. [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]

  • Tearavarich, R. (2025). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Dinitrobenzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dinitrobenzoate esters. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during this crucial derivatization and synthesis process. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,5-dinitrobenzoate esters?

There are several established methods for the synthesis of 3,5-dinitrobenzoate esters, each with its own advantages and disadvantages. The choice of method often depends on the substrate (primary, secondary, or tertiary alcohol/phenol), available reagents, and desired scale.

  • Acid Chloride Method: This is a traditional and widely used method that involves converting 3,5-dinitrobenzoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The resulting 3,5-dinitrobenzoyl chloride is then reacted with the alcohol or phenol. This method is generally effective for primary and secondary alcohols.

  • Fischer Esterification: This classic method involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), and often with heating.[2][3] While straightforward, the reaction is reversible and can be slow.[1][4]

  • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification between 3,5-dinitrobenzoic acid and an alcohol.[5] This method often employs a catalyst such as 4-dimethylaminopyridine (DMAP).[5]

  • Mitsunobu Reaction: This reaction allows for the esterification of alcohols with inversion of stereochemistry, using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).

  • Microwave-Assisted Synthesis: A more modern and "green" approach involves the direct reaction of 3,5-dinitrobenzoic acid and an alcohol with a few drops of concentrated sulfuric acid under microwave irradiation.[3][4][6] This method can significantly reduce reaction times.[3][6]

Q2: My Fischer esterification is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[1][4] Several factors can contribute to this:

  • Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, like concentrated H₂SO₄, is used.

  • Presence of Water: Water is a product of the reaction, and its presence can shift the equilibrium back towards the reactants. Ensure all glassware is dry and use anhydrous reagents if possible.

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or temperature (with care to avoid decomposition).

  • Steric Hindrance: Secondary and tertiary alcohols react more slowly than primary alcohols due to steric hindrance around the hydroxyl group.[7]

To improve the yield:

  • Use an Excess of One Reagent: Employing a large excess of the alcohol (if it is inexpensive and volatile) or the carboxylic acid can shift the equilibrium towards the product.

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially for larger-scale reactions.

  • Increase Catalyst Concentration: A modest increase in the catalyst amount can accelerate the reaction.

  • Consider a More Reactive Derivative: If direct esterification remains problematic, converting the 3,5-dinitrobenzoic acid to its acid chloride is a common strategy to achieve higher yields.[1]

Troubleshooting Guide

Problem 1: I'm observing a charred, black residue in my microwave-assisted synthesis.

This is a frequent observation, particularly with certain types of alcohols.

Causality: The combination of concentrated sulfuric acid and microwave heating can lead to dehydration of the alcohol, followed by polymerization and charring.[4][7] This is especially common with alcohols prone to forming stable carbocations, such as benzyl and furfuryl alcohols, as well as some secondary and tertiary alcohols.[4][7]

Solutions:

  • Reduce Microwave Power/Temperature: Operate the microwave at a lower power setting or a controlled temperature (e.g., 70°C) to minimize side reactions.[3][6]

  • Decrease Catalyst Amount: Use only a catalytic amount (1-2 drops) of concentrated sulfuric acid.[4]

  • Alternative Methods: For sensitive alcohols, avoid the combination of strong acid and high heat. Consider the acid chloride method in pyridine or the use of coupling agents like DCC/DMAP, which proceed under milder conditions.[5]

Problem 2: My 3,5-dinitrobenzoyl chloride reagent is old and may be hydrolyzed. How can I check its quality and what are my options?

3,5-dinitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts it back to 3,5-dinitrobenzoic acid.[8]

Verification of Quality:

  • Melting Point: Check the melting point of the reagent. Pure 3,5-dinitrobenzoyl chloride has a sharp melting point (around 71-74°C), whereas the presence of the carboxylic acid will lower and broaden the melting point range.

  • IR Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the IR spectrum indicates significant contamination with the carboxylic acid.

Solutions:

  • Purification: The partially hydrolyzed reagent can be purified by recrystallization.[8]

  • Fresh Preparation: It is often more reliable to prepare fresh 3,5-dinitrobenzoyl chloride by reacting 3,5-dinitrobenzoic acid with thionyl chloride or phosphorus pentachloride immediately before use.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Dinitrobenzoate Esters

This protocol is adapted for its speed and adherence to green chemistry principles.[4]

Materials:

  • 3,5-dinitrobenzoic acid

  • Alcohol (primary alcohols give the best results)[7]

  • Concentrated sulfuric acid

  • Microwave synthesizer

  • Round-bottomed flask

  • Ice-cold water

  • Aqueous sodium bicarbonate solution

Procedure:

  • In a clean, dry round-bottomed flask, combine 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.

  • Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.[4]

  • Heat the mixture in a microwave synthesizer for 2-5 minutes at approximately 70°C.[4]

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the crude ester.[4]

  • Filter the precipitate and wash it with aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.[4]

  • Further purify the solid ester by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis via 3,5-Dinitrobenzoyl Chloride

This is a robust, traditional method.

Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride [1]

CAUTION: This step should be performed in a fume hood as it generates hazardous byproducts.

  • In a dry boiling tube, mix 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅).[1]

  • Stir the mixture continuously until a liquid is obtained. This is the crude 3,5-dinitrobenzoyl chloride.

Step 2: Esterification [1]

  • To the crude acid chloride, add 1 mL of the alcohol.

  • Gently warm the mixture on a water bath, with stirring.

  • Pour the reaction mixture into ice-cold water.

  • Wash the resulting precipitate with sodium bicarbonate solution.[1]

  • Recrystallize the crude product to obtain the pure 3,5-dinitrobenzoate ester.

Data Presentation

Table 1: Comparison of Synthesis Methods for 3,5-Dinitrobenzoate Esters

MethodTypical ReagentsAdvantagesDisadvantagesBest Suited For
Acid Chloride 3,5-dinitrobenzoic acid, PCl₅ or SOCl₂, alcoholHigh yield, works for primary & secondary alcoholsHazardous reagents and byproducts, moisture-sensitive intermediate[1][4][8]General purpose, when high yield is critical
Fischer Esterification 3,5-dinitrobenzoic acid, alcohol, conc. H₂SO₄Simple, uses common reagentsReversible, slow, may require water removal[1][4]Primary alcohols, large-scale synthesis with water removal
Microwave-Assisted 3,5-dinitrobenzoic acid, alcohol, conc. H₂SO₄Fast, energy-efficient, "green"[3][4][6]Can cause charring with sensitive alcohols[4][7]Rapid synthesis of derivatives from primary alcohols
DCC Coupling 3,5-dinitrobenzoic acid, alcohol, DCC, DMAPMild conditions, good for sensitive substratesDCC byproduct can be difficult to removeAcid- or heat-sensitive alcohols

Visualizing the Workflow

Troubleshooting Low Yield in Dinitrobenzoate Ester Synthesis

The following diagram outlines a decision-making process for troubleshooting low yields in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Type start->check_reaction fischer Fischer Esterification check_reaction->fischer Direct Acid/Alcohol acid_chloride Acid Chloride Method check_reaction->acid_chloride Using SOCl₂/PCl₅ other Other Methods check_reaction->other fischer_q1 Is water being removed? fischer->fischer_q1 ac_q1 Is the acid chloride fresh? acid_chloride->ac_q1 fischer_a1_no Use Dean-Stark or excess reagent fischer_q1->fischer_a1_no No fischer_q2 Is the alcohol sterically hindered? fischer_q1->fischer_q2 Yes fischer_a1_yes Increase reaction time or temperature fischer_a1_no->fischer_q2 fischer_a2_yes Switch to Acid Chloride Method fischer_q2->fischer_a2_yes Yes fischer_a2_no Check catalyst concentration fischer_q2->fischer_a2_no No fischer_a2_no->fischer_a1_yes ac_a1_no Prepare fresh acid chloride ac_q1->ac_a1_no No ac_q2 Is the alcohol tertiary? ac_q1->ac_q2 Yes ac_a1_yes Check for base presence (e.g., pyridine) ac_q2->ac_a1_yes No ac_a2_yes Risk of E2 elimination. Use milder conditions. ac_q2->ac_a2_yes Yes

Sources

"common side reactions in the nitration of chlorobenzoates"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of chlorobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthesis and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)
Q1: What are the expected primary products when nitrating a chlorobenzoate?

The regioselectivity of the nitration is dictated by the directing effects of the two substituents: the chloro group and the ester (or carboxyl) group.

  • Chloro Group (-Cl): This is a deactivating but ortho-, para- directing group.[1][2] The deactivation occurs due to its inductive electron-withdrawing effect, while the directing effect is due to the stabilizing resonance contribution of its lone pairs to the carbocation intermediate (arenium ion).[2]

  • Ester/Carboxyl Group (-COOR/-COOH): This is a strongly deactivating and meta- directing group.[3][4] It deactivates the ring through both inductive and resonance effects, pulling electron density away from the aromatic system.

The final position of the incoming nitro group depends on the relative positions of the existing substituents. For instance, in 4-chlorobenzoic acid, the positions ortho to the chloro group (and meta to the carboxyl group) are the most favored, leading primarily to 4-chloro-3-nitrobenzoic acid.[5]

Q2: What are the most common side reactions I should be aware of?

The nitration of chlorobenzoates, while a standard procedure, is susceptible to several side reactions that can impact yield and purity. The most prevalent are:

  • Dinitration/Polysubstitution: The introduction of a second nitro group onto the aromatic ring, which is more likely under harsh reaction conditions.[5][6]

  • Formation of Unwanted Isomers: While the directing groups guide the reaction, suboptimal conditions (especially high temperatures) can lead to the formation of other regioisomers.[5]

  • Hydrolysis of the Ester Group: The strongly acidic and aqueous conditions, particularly during workup, can hydrolyze the ester to the corresponding carboxylic acid.

  • Oxidation and Tar Formation: At elevated temperatures (e.g., above 80°C), the strong oxidizing nature of the nitrating mixture can cause degradation of the aromatic substrate, leading to dark, tarry byproducts.[5]

Q3: How is the active electrophile (nitronium ion) generated?

The active electrophile is the nitronium ion (NO₂⁺). It is generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which acts as a catalyst.[6][7] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[8][9]

G cluster_0 Generation of Nitronium Ion (NO₂⁺) HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O

Mechanism for the generation of the nitronium ion electrophile.
Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q4: My yield is consistently low. What are the likely causes and how can I improve it?

Possible Cause 1: Incomplete Reaction The deactivating nature of both substituents on the chlorobenzoate ring means the reaction can be sluggish if not given sufficient time or optimal conditions.

  • Expert Insight: Ensure the reaction is stirred efficiently for the recommended duration after the addition of the nitrating agent. A slight, controlled increase in temperature (e.g., from 50°C to 60°C) can enhance the reaction rate, but must be monitored carefully to prevent side reactions.[5]

Possible Cause 2: Poor Product Solubility The nitrated product often has poor solubility in the sulfuric acid medium, especially if the acid concentration drops due to water formed during the reaction.[5][10] This can cause the product to precipitate, leading to a thick slurry, poor agitation, and incomplete reaction.

  • Troubleshooting Protocol:

    • Maintain High Acid Concentration: Start with high-concentration sulfuric acid (95-100%).[5]

    • Consider Oleum: To counteract the dilution effect of water produced in situ, add a calculated amount of oleum (fuming sulfuric acid) to the reaction mixture. The free SO₃ in oleum will react with the water, maintaining the high concentration of the sulfuric acid solvent.[5][10]

    • Optimize Solvent Ratio: Ensure a sufficient volume of sulfuric acid is used to keep the reactants and products in solution. A weight ratio of total sulfuric acid to chlorobenzoic acid of around 8:1 is often effective.[10]

Q5: I'm observing a significant amount of dinitrated byproduct. How can I prevent this?

Cause: Harsh Reaction Conditions or Incorrect Stoichiometry Dinitration occurs when the desired mononitrated product, which is now even more deactivated, is forced to react again. This is typically caused by an excessive amount of nitrating agent, excessively high temperatures, or prolonged reaction times.[5]

  • Expert Insight: The key is precise control over reaction parameters. The energy of activation for the second nitration is higher, so it is favored by more extreme conditions.

  • Preventative Measures:

    • Control Stoichiometry: Use only a slight excess of nitric acid. Avoid large surpluses.

    • Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 50-60°C).[5] Use an ice bath to manage the exothermic addition of the nitrating mixture.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Q6: My final product is contaminated with an unwanted isomer. Why is this happening?

Cause: Elevated Reaction Temperature While the directing effects of the substituents are strong, their selectivity diminishes at higher temperatures. Elevated temperatures provide enough energy to overcome the activation barrier for the formation of less-favored isomers. For example, in the nitration of 4-chlorobenzoic acid, higher temperatures can increase the formation of 4-chloro-2-nitrobenzoic acid alongside the desired 4-chloro-3-nitrobenzoic acid.[5]

  • Troubleshooting Protocol:

    • Maintain Low Temperature: Perform the addition of the nitrating mixture slowly while cooling the reaction flask in an ice-water bath to keep the internal temperature below the recommended maximum (e.g., <10°C during addition, then warming to a controlled temperature like 50-60°C for the reaction itself).[3][5]

    • Ensure Uniform Cooling: Stir the reaction mixture vigorously to ensure uniform temperature distribution and prevent localized "hot spots" where side reactions can occur.

Q7: The reaction mixture turned dark brown/black and formed a tar-like substance. What went wrong?

Cause: Oxidation and Decomposition The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. At temperatures above the recommended range (e.g., >80°C), it can cause oxidative degradation of the aromatic ring, leading to the formation of complex, polymeric, tarry byproducts.[5]

  • Expert Insight: This is a clear sign of loss of temperature control. The reaction is highly exothermic, and a runaway reaction can quickly lead to decomposition.

  • Preventative Measures:

    • Slow Addition: Add the nitrating mixture dropwise over an extended period (e.g., 15-30 minutes) to allow the cooling system to dissipate the heat generated.[3][11]

    • Vigilant Temperature Monitoring: Keep a thermometer in the reaction mixture at all times. If the temperature begins to rise uncontrollably, slow the addition rate or add more ice to the external bath.

Problem Primary Cause(s) Preventative Measures & Solutions
Dinitration Excess nitrating agent; High temperatureUse a slight excess of HNO₃; Maintain strict temperature control.[5]
Isomer Formation High reaction temperaturePerform addition at low temperature; Ensure uniform cooling with vigorous stirring.[5]
Ester Hydrolysis Excess water; High temperature during workupUse oleum to scavenge water; Use ice-cold water for quenching and washing.
Tar Formation Overheating; Runaway reactionSlow, dropwise addition of nitrating mixture; Constant temperature monitoring.[5]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Nitration of Methyl 4-Chlorobenzoate

This protocol is a representative example and may require optimization.

  • Preparation: In a flask equipped with a magnetic stirrer and thermometer, dissolve methyl 4-chlorobenzoate in 4-5 parts of concentrated (98%) sulfuric acid. Cool the solution in an ice-water bath to 0-5°C.

  • Nitrating Mixture: In a separate, dry flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 parts of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture to the chlorobenzoate solution dropwise using a pipette or dropping funnel. Ensure the internal temperature of the reaction does not exceed 10°C during the addition.[3]

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at a controlled temperature (e.g., 50-55°C) for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[3][5] The solid product will precipitate.

  • Isolation: Isolate the crude product by vacuum filtration. Wash the solid thoroughly with ice-cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture.[11]

Workflow: Troubleshooting Impure Product
Decision workflow for the purification of nitrated chlorobenzoates.
References
  • Nie, C., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol) dimethyl sulfoxide. Retrieved from [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-DNB. Retrieved from [Link]

  • ResearchGate. (2001). Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. Retrieved from [Link]

  • Coschigano, P. W., et al. (n.d.). Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain. PMC - NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

  • DTIC. (1980). Studies in Aromatic and Amine Nitration. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • University Website. (n.d.). Nitration of Methyl Benzoate Lab Manual. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: theoretical and experimental study. Retrieved from [Link]

  • YouTube. (2021). Nitration of Chlorobenzene. Retrieved from [Link]

  • SpringerLink. (2001). Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • University Website. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration of benzoic acid and its chlorinated derivatives.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (2003). Mass spectrometric methods for the analysis of chlorinated and nitrated isoflavonoids: a novel class of biological metabolites. Retrieved from [Link]

  • University Website. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

"stability and storage of Methyl 4-chloro-3,5-dinitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 4-chloro-3,5-dinitrobenzoate. It is designed to address common challenges related to the stability and storage of this compound, offering troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and field-proven insights.

I. Troubleshooting Guide: Addressing Common Stability and Storage Issues

This section addresses specific problems that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Color Change in Solid Compound (Yellowing)

  • Observation: The typically off-white or pale yellow solid has developed a distinct yellow or brownish color.

  • Potential Cause: This often indicates degradation of the nitroaromatic compound. Exposure to light, elevated temperatures, or chemical contaminants can initiate decomposition, leading to the formation of colored byproducts. Nitroaromatic compounds are known to be susceptible to nucleophilic attack, and trace amounts of contaminants can catalyze degradation pathways.

  • Solution Workflow:

    • Isolate and Assess: Immediately quarantine the affected vial to prevent cross-contamination.

    • Purity Check: Perform a purity analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or melting point determination. Compare the results against the certificate of analysis or a fresh, unopened standard. A broadened melting point range or the appearance of additional peaks in the chromatogram confirms degradation.

    • Review Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations. Check storage temperature logs and ensure the container was tightly sealed and protected from light.

    • Disposal: If significant degradation is confirmed, the compound should be disposed of according to institutional and local safety guidelines for chemical waste.

Issue 2: Inconsistent or Poor Results in Experimental Assays

  • Observation: Assays using this compound are yielding low signal, high background, or non-reproducible data.

  • Potential Cause: This can be a direct consequence of using a degraded or impure compound. The presence of impurities can interfere with the reaction, or a lower concentration of the active compound will lead to weaker than expected results. The compound's utility as a photoinduced electron acceptor means its purity is critical for reliable kinetic data.[1]

  • Solution Workflow:

    • Confirm Reagent Integrity: As a first step, always confirm the purity of your this compound stock, especially if it has been in storage for an extended period.

    • Prepare Fresh Stock Solutions: If there is any doubt about the quality of an existing stock solution, prepare a fresh one from a new or validated batch of the solid compound.

    • Solvent Purity: Ensure the solvent used for preparing stock solutions is of high purity and free from contaminants. Trace impurities in the solvent can contribute to the degradation of the solute.

    • System Suitability Test: Before running your main experiment, perform a system suitability test or run a control reaction with a known positive control to ensure the assay itself is performing as expected.

Issue 3: Solubility Issues or Precipitate Formation in Stock Solutions

  • Observation: The compound does not fully dissolve at the expected concentration, or a precipitate forms in a previously clear stock solution over time.

  • Potential Cause:

    • Solvent Saturation: The concentration may exceed the solubility limit of the chosen solvent.

    • Temperature Effects: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution.

    • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Solution Workflow:

    • Verify Solubility: Consult the literature or the supplier's technical data sheet for solubility information in various solvents.

    • Gentle Warming and Sonication: If the issue is slow dissolution, gentle warming (if the compound is thermally stable) and sonication can help.

    • Re-dissolution Test: If a precipitate has formed, try gently warming the solution to see if it redissolves. If it does, the issue was likely temperature-related. If it does not, it may be a degradation product.

    • Filtration and Purity Check: If the precipitate does not redissolve, it should be removed by filtration. The purity of the remaining solution should then be assessed by HPLC or a similar method.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of this compound.

1. What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light. Recommended storage temperatures can vary by supplier, with some suggesting 2-8°C (refrigerator) and others indicating 10-25°C (room temperature).[1][2] It is crucial to consult the product-specific information provided by the manufacturer. The product is chemically stable under standard ambient conditions (room temperature).[3]

2. How should I prepare and store stock solutions of this compound?

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble. The choice of solvent will be experiment-dependent.

  • Preparation: Prepare solutions in a clean, dry environment. Use volumetric flasks for accurate concentrations.

  • Storage: Store stock solutions in tightly sealed, light-protected (e.g., amber) vials. For short-term storage, refrigeration (2-8°C) is generally recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles. Always allow aliquots to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

3. What are the primary signs of degradation to look for?

The most common visual indicator of degradation is a color change from off-white/pale yellow to a more intense yellow or brown. Other signs include a change in physical form (e.g., clumping of the powder) or a noticeable decrease in performance in experimental assays.

4. Is this compound sensitive to light or moisture?

5. What are the main safety considerations when handling this compound?

This compound may cause an allergic skin reaction.[5] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7] Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[3]

III. Data and Protocols

Quantitative Storage and Stability Data
ParameterRecommendationRationale
Solid Storage Temp. 2-8°C or 10-25°C (Consult Supplier)[1][2]Minimizes thermal degradation.
Solution Storage Temp. 2-8°C (Short-term), -20°C or -80°C (Long-term)Reduces solvent evaporation and slows degradation pathways in solution.
Light Exposure Store in dark/amber containersPrevents potential photochemical degradation.
Atmosphere Store under inert gas (e.g., Argon) if possibleMinimizes oxidation, though not always necessary for short-term storage.
Protocol: Preparation and Stability Assessment of a Stock Solution

This protocol outlines a method for preparing a stock solution and assessing its stability over time.

Materials:

  • This compound

  • High-purity solvent (e.g., HPLC-grade Acetonitrile)

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Initial Purity Assessment (Time 0):

    • Accurately weigh a small amount of the solid compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this fresh solution by HPLC to obtain a "Time 0" chromatogram. This will serve as the baseline for purity.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound and transfer it to a volumetric flask.

    • Add a portion of the solvent and sonicate or vortex until the solid is completely dissolved.

    • Add solvent to the calibration mark, cap the flask, and invert several times to ensure homogeneity.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, appropriately labeled amber vials.

    • Store the vials under the desired conditions (e.g., 4°C, -20°C, and room temperature) to compare stability.

  • Stability Monitoring:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature before opening.

    • Analyze the solution by HPLC under the same conditions as the "Time 0" sample.

  • Data Analysis:

    • Compare the chromatograms from each time point to the "Time 0" sample.

    • Look for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peak (indicating a loss of the parent compound).

    • Calculate the percentage of the remaining parent compound at each time point to quantify stability.

IV. Visualized Workflows

Troubleshooting Experimental Inconsistency

A Inconsistent Experimental Results Observed B Check Reagent Purity: this compound A->B C Perform Purity Test (HPLC, TLC, m.p.) B->C D Purity Confirmed? C->D E Prepare Fresh Stock Solution from Validated Solid D->E Yes H Purity NOT Confirmed D->H No F Re-run Experiment with Fresh Reagent E->F G Troubleshoot Other Experimental Parameters (Assay Conditions, Other Reagents) F->G Issue Persists I Quarantine and Dispose of Degraded Compound H->I J Obtain New Batch of Compound I->J J->E

Caption: Troubleshooting workflow for inconsistent experimental results.

V. References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PMC. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting TLC Analysis of Dinitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Thin Layer Chromatography (TLC) analysis of dinitrobenzoate reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize dinitrobenzoate derivatization to monitor reactions involving alcohols, aldehydes, or ketones. As these derivatives are critical for assessing reaction completion and purity, mastering their TLC analysis is essential. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamentals of TLC for dinitrobenzoate reactions.

Q1: What is a dinitrobenzoate reaction and why is it used?

A: Dinitrobenzoate reactions involve converting an alcohol into a 3,5-dinitrobenzoate ester or a carbonyl compound (aldehyde or ketone) into a 2,4-dinitrophenylhydrazone (DNPH).[1][2][3] This process is a form of derivatization. It is employed for several reasons:

  • Enhanced Visualization: Many simple alcohols and carbonyls are colorless and not UV-active, making them invisible on a TLC plate. The resulting dinitrobenzoate derivatives are typically highly colored (yellow to red) crystalline solids and possess strong chromophores, making them easily visible without the need for staining.[1][2]

  • Improved Separation: The addition of the bulky, polar dinitrophenyl group significantly alters the polarity of the original molecule, often leading to better chromatographic separation from the starting material and other non-polar byproducts.

  • Characterization: These derivatives have sharp, well-defined melting points, which have been historically used to identify unknown alcohols and carbonyls.[3][4]

Q2: What is a good starting solvent system for analyzing my dinitrobenzoate reaction?

A: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is the most common and effective starting point.[5][6] A typical initial trial would be 30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc) . From there, you can adjust the ratio based on the results. Dichloromethane can also be a useful solvent, sometimes offering different selectivity compared to ethyl acetate.[6]

Q3: What is an ideal Rf value, and what does it tell me?

A: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[7][8]

  • Ideal Range: For clear separation and analysis, an Rf value between 0.2 and 0.7 is desirable.[7][9]

  • For Column Chromatography: If you are using TLC to develop a method for flash column chromatography, the ideal Rf for your target compound is between 0.25 and 0.35 to ensure good separation on the column.[5]

  • Polarity Indication: Rf is inversely related to polarity. A lower Rf value indicates a more polar compound, as it adheres more strongly to the polar silica gel stationary phase. A higher Rf value indicates a less polar compound.[8][10] Typically, the dinitrobenzoate product will be more polar than the starting alcohol but less polar than the highly polar 3,5-dinitrobenzoic acid starting material.

Q4: How do I visualize the spots? Do I need a stain?

A: Generally, you do not need a chemical stain for dinitrobenzoate derivatives.

  • Product Visualization: The dinitrobenzoate or DNPH products are themselves brightly colored (yellow to orange-red) and can be seen directly on the plate.[1][2]

  • Starting Material Visualization: The unreacted alcohol or carbonyl may be invisible. However, the 3,5-dinitrobenzoyl chloride or 2,4-dinitrophenylhydrazine reagents, along with many aromatic starting materials, are UV-active. You can visualize these spots using a UV lamp (typically at 254 nm), where they will appear as dark spots on a fluorescent green background.[11][12]

Section 2: Detailed Troubleshooting Guide

This guide tackles specific problems you may encounter during your TLC analysis, explaining the root cause and providing actionable solutions.

Category A: Spotting and Baseline Issues

Q: My spots are streaking or tailing up the plate. What's wrong?

A: Streaking is a common issue that obscures separation and makes Rf calculation impossible.[13] It can be caused by several factors:

  • Sample Overloading: This is the most frequent cause.[5][14][15][16] Applying too much sample saturates the silica gel, preventing the establishment of a proper equilibrium between the stationary and mobile phases.[16][17]

    • Solution: Dilute your sample solution (a 1% concentration is often sufficient) and re-spot a smaller amount on the plate.[5][18] A tiny, concentrated spot is ideal.

  • Acidic or Basic Compounds: Dinitrobenzoic acid is acidic, and if unreacted, it can streak. Some starting materials or byproducts may also be acidic or basic. These compounds can interact inconsistently with the slightly acidic silica gel.[13][15]

    • Solution: Add a small amount of acid or base to your eluent to neutralize the compound. For an acidic compound like dinitrobenzoic acid, add ~1% acetic acid or formic acid to the solvent system.[13][15][19] For basic compounds, add ~1% triethylamine.[13]

  • Insoluble Sample: If your sample does not fully dissolve in the spotting solvent, it will smear at the origin and streak up the plate.

    • Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the solution or choose a more suitable spotting solvent (e.g., dichloromethane or a small amount of acetone), but ensure the solvent fully evaporates from the plate before development.

  • Compound Decomposition: The compound may be unstable on the acidic silica gel.[13][17][20]

    • Solution: Run a 2D TLC to confirm instability (see Protocol 2). If decomposition is confirmed, you can try neutralizing the plate by adding a base like triethylamine to the eluent or switch to a different stationary phase like alumina.[13]

Q: I see multiple, unexpected spots. What does this mean?

A: This indicates that your sample is not a single, pure compound. The possibilities include:

  • Incomplete Reaction: You are seeing a mixture of your starting material, product, and possibly intermediates.

  • Side Products: The reaction may have produced unintended byproducts.

  • Decomposition: Your product may be degrading either during the reaction, workup, or on the TLC plate itself.[17][20][21]

  • Contamination: The sample may have been contaminated by a dirty pipette, vial, or residual solvent from a previous experiment.[14][20]

    • Solution Strategy: Use a co-spot (see Protocol 1) to definitively identify which spot corresponds to your starting material. Spot the starting material in one lane, your reaction mixture in the middle lane, and a co-spot (a spot of starting material applied directly on top of a spot of the reaction mixture) in a third lane. If the reaction is complete, the co-spot lane will show two distinct spots. If starting material is still present, the starting material spot in the co-spot lane will simply appear larger.[7][20]

Category B: Development and Rf Issues

Q: All my spots are stuck at the baseline (Rf ≈ 0). How do I fix this?

A: This means your solvent system (mobile phase) is not polar enough to move the compounds off the highly polar silica gel (stationary phase).[9][10][20]

  • Solution: Increase the polarity of your eluent. If you are using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate. For example, move from 10% EtOAc to 30% EtOAc. For very polar compounds, you may need to add a stronger solvent like methanol (e.g., 5% methanol in dichloromethane).[20][22]

Q: All my spots ran to the top with the solvent front (Rf ≈ 1). What should I do?

A: This is the opposite problem: your solvent system is too polar.[9][10] The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the silica gel.

  • Solution: Decrease the polarity of your eluent. Reduce the proportion of the polar solvent. For example, move from 50% ethyl acetate in hexanes to 20%.

Table 1: Common TLC Solvent Systems for Dinitrobenzoate Analysis This table provides a list of solvent systems, ordered by increasing polarity, to help you systematically find the optimal eluent for your separation.

PolaritySolvent System CompositionTypical Use Case
Very Low100% Hexanes or HeptaneSeparating very non-polar compounds.[22]
Low5-20% Ethyl Acetate in HexanesGood starting point for many organic compounds.[22]
Medium30-50% Ethyl Acetate in HexanesOften suitable for dinitrobenzoate products.[22]
High100% Ethyl Acetate or 5% Methanol in DichloromethaneFor separating more polar compounds.[22]
Very High10% Methanol in Dichloromethane (with 1% Acetic Acid)For highly polar compounds like acids.[22]

Q: The solvent front is crooked or slanted. Why?

A: An uneven solvent front will lead to inaccurate Rf values. The common causes are:

  • Uneven Chamber Saturation: The atmosphere in the developing chamber was not saturated with solvent vapors.

    • Solution: Place a piece of filter paper against the inside wall of the chamber, wet it with the eluent, and let the chamber sit, covered, for 5-10 minutes before inserting the plate.[1]

  • Plate Placement: The plate is touching the side of the chamber or the filter paper, or the bottom edge of the plate is not level with the bottom of the chamber.[5][14][17]

    • Solution: Carefully place the plate in the center of the chamber, ensuring it does not touch the walls.

  • Damaged Plate: The silica gel may be chipped at the bottom or sides, causing the solvent to travel up the plate unevenly.[13]

    • Solution: Inspect plates before use and discard any that are visibly damaged.

Category C: Visualization and Interpretation Issues

Q: I can't see any spots on my developed plate. What happened?

A: This can be frustrating, but it is usually due to one of a few simple reasons:

  • Sample Too Dilute: There is not enough compound on the plate to be visible.[11][14]

    • Solution: Re-spot the plate, applying the sample multiple times in the same spot (allow the solvent to dry completely between applications). Alternatively, use a more concentrated sample solution.[11][14]

  • Spotting Line Submerged: The origin line where you spotted your sample was below the level of the solvent in the developing chamber. This causes the sample to dissolve directly into the solvent pool instead of running up the plate.[5][14]

    • Solution: Always ensure your spotting line is well above the solvent level in the chamber.[5]

  • Compound Evaporation: If your product or starting material is very volatile, it may have evaporated from the plate during development.[11]

    • Solution: Visualize the plate immediately after removing it from the chamber.

Q: How can I definitively prove that a spot is from decomposition on the plate?

A: The best method for this is 2D Thin Layer Chromatography .[13][17][20] This technique helps distinguish between a mixture of stable compounds and a single compound that is degrading on the stationary phase.

  • Methodology: See Protocol 2 for a step-by-step guide. In short, you run the plate in one direction with a single spot, then dry it, rotate it 90 degrees, and run it again in a second solvent system (often the same one).

  • Interpretation:

    • Stable Compounds: All spots will appear along a diagonal line across the plate.[17][20]

    • Unstable Compounds: A compound that decomposes will appear as a spot on the diagonal (from the first run) with one or more new spots appearing "below" it (off the diagonal) in the second dimension.[17][20]

Section 3: Key Protocols and Methodologies

Protocol 1: Standard TLC Analysis with Co-Spotting

  • Preparation: Obtain a TLC plate. Using a pencil (never a pen, as ink will run with the solvent), gently draw a light "origin" line about 1 cm from the bottom.[14]

  • Sample Preparation: Dissolve a small amount (~1 mg) of your starting material and your reaction mixture in separate vials with a volatile solvent (~1 mL), such as ethyl acetate or dichloromethane.[5]

  • Spotting: On the origin line, mark three small tick marks for your lanes.

    • Lane 1 (Left): Using a capillary spotter, apply a small spot of your starting material solution.

    • Lane 2 (Middle): Using a clean capillary, apply a small spot of your reaction mixture.

    • Lane 3 (Right - Co-spot): Apply a spot of the reaction mixture. Without letting it dry completely, immediately apply a spot of the starting material solution directly on top of it. Aim to keep spots as small as possible (~1-2 mm diameter).

  • Development: Place the plate in a prepared, vapor-saturated chamber containing the chosen eluent. Allow the solvent to travel up the plate until it is about 1 cm from the top.[5][10]

  • Visualization: Immediately remove the plate and mark the solvent front with a pencil.[5][10] Allow the plate to dry. Observe any colored spots directly and then view under a UV lamp to see other components. Circle all visible spots with a pencil.

Protocol 2: 2D TLC for Compound Stability Analysis

  • Preparation: Use a square TLC plate. Draw origin lines with a pencil 1 cm from the bottom on two adjacent sides.

  • Spotting: Apply a single, concentrated spot of your compound at the corner where the two origin lines intersect.[17][20]

  • First Development: Develop the plate as usual using your chosen solvent system. Remove the plate, mark the solvent front, and allow it to dry completely.

  • Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the origin.[17][20] Develop the plate again, typically in the same solvent system.

  • Analysis: Remove the plate, mark the new solvent front, dry, and visualize. Compare the final spot pattern to the interpretation diagram below.

Section 4: Visual Aids and Data

Diagram 1: General TLC Troubleshooting Workflow

This flowchart provides a logical path to diagnose common TLC problems.

TLC_Troubleshooting start_node Start TLC Analysis decision_node decision_node start_node->decision_node Spots Visible? problem_node problem_node decision_node->problem_node No decision_node2 Spots Streaking? decision_node->decision_node2 Yes process_node process_node solution_node_final Calculate Rf Values process_node->solution_node_final Analysis Complete solution_node solution_node problem_node->solution_node Troubleshoot: - Sample too dilute? - Spotting line submerged? - Compound evaporated? problem_node2 Streaking/ Tailing decision_node2->problem_node2 Yes decision_node3 Good Rf Value? (0.2-0.7) decision_node2->decision_node3 No solution_node2 solution_node2 problem_node2->solution_node2 Troubleshoot: - Dilute sample (overloading) - Add acid/base to eluent - Check stability with 2D TLC decision_node3->process_node Yes Good Separation problem_node3 Poor Rf decision_node3->problem_node3 No solution_node3 solution_node3 problem_node3->solution_node3 Troubleshoot: - Rf too low -> Increase eluent polarity - Rf too high -> Decrease eluent polarity - Poor separation -> Try new solvent system

Caption: A logical workflow for diagnosing and solving common TLC issues.

Diagram 2: Interpretation of a 2D TLC Plate

This diagram illustrates how to interpret the results of a 2D TLC experiment to determine if a compound is stable.

TwoD_TLC cluster_0 A) Stable Compound cluster_1 B) Unstable Compound a_plate a_origin Origin a_spot1 a_spot2 a_diag a_diag2 a_diag->a_diag2 a_run1 Run 1 -> a_run2 Run 2 -> a_text Spots remain on the diagonal. b_plate b_origin Origin b_spot1 b_spot2 Decomposition Product b_diag b_diag2 b_diag->b_diag2 b_run1 Run 1 -> b_run2 Run 2 -> b_text New spot appears off the diagonal.

Caption: Stable vs. unstable compounds in a 2D TLC analysis.

References
  • Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]

  • Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Orango. (2025). TLC Chemistry Explained | Beginner's Guide to Organic Lab. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Labmonk. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • York University. ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. [Link]

  • University of York. Issues - Chemistry Teaching Labs. [Link]

  • UNI ScholarWorks. The Use of 2,4-Dinitrophenylhydrazine Derivatives of Ovarian Ketosteroids in Steroid Analysis. [Link]

  • Sciencemadness Discussion Board. (2006). Determining percentage of alcohol mixtures. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • PubMed. (1965). SEPARATION 2,4-DINITROPHENYLHYDRAZONES OF CARBONYL COMPOUNDS BY THIN-LAYER CHROMATOGRAPHY. [Link]

  • ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]

  • Reddit. (2024). Why my TLC is dragging. [Link]

  • Chemistry LibreTexts. (2020). 7.8: TLC Visualization Methods. [Link]

  • Reddit. (2020). DNP TLC Stain Issue. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • Brainly. (2023). What is a cause of spots streaking across a TLC plate?. [Link]

  • ResearchGate. (2013). Can anybody explain why there is a change in spots on TLC plate?. [Link]

  • ResearchGate. (2013). What is the best method to eliminate spots of compounds on TLC sheets which were used in controlling the reaction?. [Link]

  • ResearchGate. 6 Derivatization. [Link]

  • University of Calgary. Identification of an Unknown: Alcohol, Aldehyde or Ketone?. [Link]

  • Scribd. Calculating Rf Values in TLC Analysis. [Link]

  • Chegg.com. (2021). Solved When it comes to visualization of spots on the TLC. [Link]

  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

  • Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

  • University of Southern California. THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. [Link]

  • Labinsights. (2024). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Anilino-Dechlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anilino-dechlorination reactions, a critical transformation in modern synthetic chemistry, particularly for professionals in pharmaceutical and materials science. This guide is structured to provide actionable, field-tested insights into the palladium-catalyzed Buchwald-Hartwig amination, the premier method for forging C(sp²)–N bonds from aryl chlorides and anilines.

This resource moves beyond simple protocols. It delves into the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to address the specific, nuanced challenges you may encounter at the bench. Every recommendation is grounded in established mechanistic principles to ensure a logical and effective approach to reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when planning or troubleshooting an anilino-dechlorination reaction.

Q1: My reaction with an aryl chloride is sluggish or fails completely. What are the most likely causes?

Low reactivity of aryl chlorides is a common hurdle.[1] The primary factors to investigate are:

  • Suboptimal Catalyst System: The combination of palladium precursor and ligand is paramount. Aryl chlorides require highly active, electron-rich, and sterically hindered phosphine ligands to facilitate the challenging oxidative addition step.[1][2]

  • Ineffective Base: The base's strength and solubility are critical.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the aniline and facilitate the catalytic cycle.[3] However, poor solubility of the base can stall the reaction.[3]

  • Catalyst Inhibition or Deactivation: Impurities in reagents or solvents (e.g., water, oxygen, or chlorinated solvents) can poison the palladium catalyst.[3] Additionally, the choice of aryl halide can sometimes lead to catalyst inhibition; aryl iodides, for instance, can form inhibitory palladium-iodide species.[4][5]

Q2: How do I select the appropriate ligand for my specific aniline and aryl chloride substrates?

Ligand selection is the most critical parameter for success. While there is no universal ligand, general guidelines exist based on the substrate classes.

  • General Principle: The goal is to use bulky, electron-rich monophosphine ligands. These promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle and accelerates both oxidative addition and reductive elimination.[2]

  • Common "Workhorse" Ligands: For general anilino-dechlorination, ligands from the Buchwald biarylphosphine family are the gold standard.

    • XPhos and SPhos: Excellent general-purpose ligands for a wide range of aryl chlorides and anilines.

    • RuPhos and BrettPhos: Often effective for sterically hindered primary or secondary amines.[1]

  • Screening is Key: The optimal ligand is highly substrate-dependent. It is often most efficient to screen a small panel of diverse, state-of-the-art ligands to identify the top performer for your specific system.[3]

Q3: Which base should I start with, and when should I consider alternatives?

The choice of base is a balance between reactivity and substrate stability.[3]

  • Strong Bases (First Choice): Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for coupling aryl chlorides.[3][4] They are strong enough to facilitate the deprotonation of the aniline, driving the reaction forward.

  • Weaker Bases (For Sensitive Substrates): If your starting materials contain base-sensitive functional groups (e.g., esters, ketones), strong bases can cause decomposition.[3][4] In these cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[3][4][6] Success with these bases often requires more forcing conditions (higher temperatures) and a highly active catalyst system.[3]

Q4: What are the best solvents for anilino-dechlorination, and which should be avoided?

Solvent choice impacts reactant solubility and the reaction temperature.

  • Recommended Solvents: Aprotic, non-polar, or weakly polar solvents are standard. Toluene is a very common and effective choice.[3][6] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are also frequently used.[3]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine must be avoided as they can coordinate to the palladium center and inhibit catalysis.[3]

Troubleshooting Guides

This section provides structured solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

You've run the reaction overnight, and TLC/LC-MS analysis shows primarily unreacted starting material. What are the next steps?

This is the most common issue, often pointing to a problem with the catalytic system's activity.

Potential Cause Diagnostic Check Proposed Solution & Rationale
Inactive Catalyst Are you using a reliable palladium precatalyst? Are your ligand and reagents free from excessive impurities?Solution: Use a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3/G4). These rapidly form the active Pd(0) species upon exposure to base, leading to more reliable results than using sources like Pd(OAc)₂.[4][7] Ensure reagents are high purity and solvents are anhydrous and degassed.
Suboptimal Ligand Have you tried only one ligand?Solution: Screen a panel of 2-3 different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1] The steric and electronic properties of the ligand must be well-matched to the substrates to facilitate the key steps of oxidative addition and reductive elimination.[2][8]
Insufficiently Strong Base Are you using a weak base like K₃PO₄ with a challenging aryl chloride?Solution: Switch to a stronger base like NaOtBu, provided your substrate is stable.[3] If the substrate is base-sensitive, you must use a weaker base but may need to increase temperature or use a more active ligand to compensate.[3]
Poor Base Solubility Is the inorganic base fully suspended?Solution: The rate of reaction can be severely impacted by the poor solubility of the inorganic base.[3] Ensure vigorous stirring. Consider switching to a more soluble base like LHMDS or using a co-solvent that improves solubility.
Low Reaction Temperature Is the reaction being run below 80-100 °C?Solution: The oxidative addition of aryl chlorides is often the rate-limiting step and typically requires thermal energy.[9] Increase the temperature to 100-110 °C.[6][7]
Issue 2: Formation of Side Products

Your reaction yields a mixture of products, complicating purification and lowering the yield of the desired compound.

Side reactions are often competitive with the main catalytic cycle. Understanding their origin is key to suppression.

Side Product Observed Plausible Cause Proposed Solution & Rationale
Hydrodechlorination (Ar-H) The aryl chloride is reduced to the corresponding arene.Cause: This occurs via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[2] Solution: Ensure strictly anhydrous conditions, as water can be a proton source. Lowering the reaction temperature can sometimes disfavor this pathway. Optimizing the ligand can also alter the relative rates of reductive elimination versus hydrodehalogenation.[1]
Aryl Homocoupling (Ar-Ar) Dimerization of the aryl chloride.Cause: This side reaction can be promoted by certain catalyst systems, especially at high temperatures or concentrations. Solution: Lower the catalyst loading and reaction temperature. Ensure slow addition of reagents if concentration effects are suspected.[1]
Starting Material Decomposition TLC/LC-MS shows new spots that are not the product or starting materials.Cause: The base is too strong for the functional groups present in your starting materials (e.g., hydrolysis of an ester).[3][4] Solution: Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[3][4] You may also need to lower the reaction temperature to prevent thermal decomposition.[3]
Issue 3: Reaction Stalls Before Completion

The reaction proceeds initially but stops at ~50-70% conversion, even after extended reaction times.

A stalling reaction often points to catalyst deactivation or product inhibition.

Potential Cause Diagnostic Check Proposed Solution & Rationale
Catalyst Deactivation Is the reaction mixture turning black (indicating palladium black formation)?Solution: Catalyst deactivation can occur through various pathways. Increase the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1) to better stabilize the active catalytic species. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation.
Product Inhibition Does your product contain functional groups that could coordinate to palladium (e.g., certain heterocycles)?Solution: If the product binds strongly to the palladium center, it can act as an inhibitor. In this scenario, it may be necessary to increase the catalyst loading (e.g., from 2 mol% to 5 mol%) to ensure enough active catalyst remains to drive the reaction to completion.
Poor Solubility of Intermediates Is a precipitate forming during the reaction?Solution: The palladium intermediates or the product itself may precipitate out of solution, halting the reaction. Try a different solvent or a solvent mixture (e.g., toluene/dioxane) to improve the solubility of all components throughout the reaction course.

Visualizing the Process

To better understand the core of the anilino-dechlorination, the following diagrams illustrate the key mechanistic steps and a logical troubleshooting workflow.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(AnilineH)]+Cl- OA_Complex->Amine_Complex Ligand Exchange (Aniline) Amido_Complex L-Pd(II)(Ar)(Anilide) Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Amido_Complex->Pd0 Catalyst Regeneration Product Ar-Aniline (Product) Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig anilino-dechlorination.

G Start Reaction Problem: Low Yield / Stalled Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Forcing Enough? Check_Catalyst->Check_Conditions No Sol_Ligand Screen Ligands (XPhos, RuPhos, etc.) Check_Catalyst->Sol_Ligand Yes Check_Base Is the Base Correct? Check_Conditions->Check_Base No Sol_Temp Increase Temperature (100-110 °C) Check_Conditions->Sol_Temp Yes Check_Side_Reactions Are Side Products Observed? Check_Base->Check_Side_Reactions No Sol_Strong_Base Switch to Stronger Base (e.g., NaOtBu) Check_Base->Sol_Strong_Base Yes (Reaction is slow) Sol_Weak_Base Switch to Weaker Base (e.g., K3PO4) Check_Side_Reactions->Sol_Weak_Base Yes (Decomposition) Sol_Anhydrous Ensure Anhydrous Conditions (suppress hydrodechlorination) Check_Side_Reactions->Sol_Anhydrous Yes (Hydrodechlorination) Sol_Precatalyst Use Pd Pre-catalyst (e.g., G3/G4) Sol_Ligand->Sol_Precatalyst Success Problem Resolved Sol_Precatalyst->Success Sol_Temp->Success Sol_Strong_Base->Success Sol_Weak_Base->Success Sol_Anhydrous->Success

Caption: A workflow for troubleshooting common anilino-dechlorination issues.

Experimental Protocols

General Protocol for a Small-Scale Anilino-Dechlorination Reaction

This protocol provides a robust starting point for optimization.[1] All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude oxygen and moisture.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Vial Preparation: In a glovebox, add the aryl chloride (if solid), palladium precatalyst, and base to the oven-dried reaction vial.

  • Sealing: Seal the vial with the cap. If not using a glovebox, add the solids, seal the vial, and then purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the aniline derivative via syringe. If the aniline is a solid, it should be added in step 1 with the other solids.

  • Heating and Stirring: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously for the intended duration (typically 12-24 hours). Monitor progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References
  • BenchChem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • da Silva, F. A., et al. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Retrieved from [Link]

  • de Oliveira, V. G., et al. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. Retrieved from [Link]

  • WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • Vaddypally, S., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-3,5-dinitrobenzotrifluoride and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this challenging synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome common hurdles in your research.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding the synthesis of 4-chloro-3,5-dinitrobenzotrifluoride.

Q1: What is the most common method for the synthesis of 4-chloro-3,5-dinitrobenzotrifluoride?

A1: The most prevalent method is the direct nitration of 4-chlorobenzotrifluoride (p-chlorobenzotrifluoride, PCBTF) using a mixture of a strong acid, typically fuming sulfuric acid (oleum), and a nitrating agent such as nitric acid or an alkali metal nitrate (e.g., sodium nitrate or potassium nitrate).[1][2]

Q2: Why is fuming sulfuric acid (oleum) used instead of concentrated sulfuric acid?

A2: Fuming sulfuric acid, which contains excess sulfur trioxide (SO₃), is a much stronger dehydrating agent and promotes the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. This is crucial for achieving dinitration of the deactivated aromatic ring of 4-chlorobenzotrifluoride.

Q3: What are the primary starting materials for this synthesis?

A3: The primary starting material is 4-chlorobenzotrifluoride.[3][4] The nitrating mixture typically consists of fuming sulfuric acid (oleum) and either concentrated nitric acid or a nitrate salt like sodium nitrate or potassium nitrate.[1]

Q4: What are the main safety concerns associated with this synthesis?

A4: The synthesis involves highly corrosive and reactive reagents, including fuming sulfuric acid and nitric acid. The reaction is highly exothermic, and there is a risk of runaway reactions, especially at elevated temperatures.[5] Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature control are essential.

Q5: What are the typical yields for the synthesis of 4-chloro-3,5-dinitrobenzotrifluoride?

A5: With optimized conditions, yields can be quite high, often in the range of 80-85%.[1] However, yields can be significantly lower if reaction conditions are not carefully controlled.

II. Troubleshooting Guide

This in-depth guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of the desired 4-chloro-3,5-dinitrobenzotrifluoride. What could be the issue?

A: Low yields can stem from several factors related to the reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Inadequate Nitrating Strength: The dinitration of the electron-deficient 4-chlorobenzotrifluoride ring requires a very strong nitrating agent.

    • Recommendation: Ensure your fuming sulfuric acid has a sufficiently high concentration of SO₃. Using a mixture of oleum and an alkali metal nitrate can be effective.[1] The molar ratio of SO₃ to the nitrate source is a critical parameter.[1]

  • Insufficient Reaction Temperature or Time: This reaction often requires elevated temperatures and prolonged reaction times to proceed to completion.

    • Recommendation: Reaction temperatures can range from 100°C to 160°C, with reaction times from one to 20 hours.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time and temperature for your specific setup.

  • Moisture Contamination: Water in the reaction mixture will quench the nitronium ion and deactivate the fuming sulfuric acid, thereby inhibiting the reaction.

    • Recommendation: Use anhydrous reagents and ensure your glassware is thoroughly dried before use.

  • Poor Mixing: The reaction is often biphasic, and inefficient stirring can lead to a slow reaction rate.

    • Recommendation: Employ vigorous mechanical stirring throughout the reaction to ensure proper mixing of the reactants.

Problem 2: Formation of Mononitrated Byproduct

Q: My final product is contaminated with a significant amount of 4-chloro-3-nitrobenzotrifluoride. How can I favor the formation of the dinitrated product?

A: The formation of the mononitrated intermediate is a common issue and indicates that the reaction has not gone to completion.

  • Increase Reaction Severity: To drive the reaction towards dinitration, you may need to increase the reaction temperature, prolong the reaction time, or use a stronger nitrating mixture. A cyclic, two-stage process can be employed where the mononitro compound is first isolated and then subjected to a second, more forceful nitration step.[4]

  • Optimize Reagent Stoichiometry: Ensure that a sufficient excess of the nitrating agent is used to achieve dinitration.

Problem 3: Product Purification Challenges

Q: I am having difficulty purifying the crude product. What are the recommended purification methods?

A: The crude product is typically a solid and can be purified by the following methods:

  • Quenching and Precipitation: The reaction mixture is carefully poured into a large volume of ice water, which causes the crystalline product to precipitate.[1][2] The solid can then be collected by filtration.

  • Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent, such as methanol-water.[6]

  • Washing: The crude product should be washed to remove residual acid. This can be done with water and a dilute solution of a weak base like sodium bicarbonate.

III. Detailed Experimental Protocols

The following is a representative protocol for the synthesis of 4-chloro-3,5-dinitrobenzotrifluoride. Caution: This reaction should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Protocol: Dinitration of 4-Chlorobenzotrifluoride

Reagents and Materials:

  • 4-Chlorobenzotrifluoride

  • Fuming Sulfuric Acid (30% SO₃)

  • Sodium Nitrate

  • 90% Nitric Acid

  • Ice

  • Chloroform (for extraction, if necessary)

  • Sodium Bicarbonate solution (5%)

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add fuming sulfuric acid. Cool the flask in an ice bath and slowly add sodium nitrate and nitric acid while stirring. Maintain the temperature below 80°C during the addition.

  • Addition of 4-Chlorobenzotrifluoride: Slowly add 4-chlorobenzotrifluoride to the nitrating mixture dropwise. Control the rate of addition to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain it for the required duration (e.g., 20 hours), with continuous stirring.[1]

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker filled with crushed ice. The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove residual acid.

    • A wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by another water wash.

    • The crude product can be recrystallized from a suitable solvent system (e.g., methanol-water) to obtain the purified 4-chloro-3,5-dinitrobenzotrifluoride.

    • Dry the purified product under vacuum.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (Oleum, NaNO₃, HNO₃) add_substrate Add 4-Chlorobenzotrifluoride prep_reagents->add_substrate Charge Reactor heat_react Heat and Stir (e.g., 100°C, 20h) add_substrate->heat_react Initiate Reaction quench Quench on Ice heat_react->quench Reaction Complete filter Filter Precipitate quench->filter wash Wash with H₂O & NaHCO₃ filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry final_product final_product dry->final_product Pure Product troubleshooting_logic start Low Product Yield? check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents check_workup Review Work-up Procedure start->check_workup temp_time Insufficient Temperature/Time? check_conditions->temp_time mixing Poor Mixing? check_conditions->mixing oleum_strength Oleum Strength Low? check_reagents->oleum_strength moisture Moisture Contamination? check_reagents->moisture solution_temp_time Increase Temperature/Time temp_time->solution_temp_time Yes solution_mixing Increase Stirring Rate mixing->solution_mixing Yes solution_oleum Use Higher % SO₃ Oleum oleum_strength->solution_oleum Yes solution_moisture Use Anhydrous Reagents moisture->solution_moisture Yes

Sources

"avoiding decomposition during the synthesis of methyl 3-(methylamino)-4-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of methyl 3-(methylamino)-4-nitrobenzoate. As a critical intermediate in various pharmaceutical and organic synthesis pathways, ensuring a high-yield and high-purity product is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly decomposition, encountered during its synthesis.

Core Synthesis Strategy and Potential Pitfalls

The most common and well-established route to methyl 3-(methylamino)-4-nitrobenzoate is a two-step process.[1][2] It begins with the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid (typically 4-chloro- or 4-fluoro-3-nitrobenzoic acid) with methylamine to form 4-(methylamino)-3-nitrobenzoic acid.[1][2] This intermediate is then subjected to Fischer esterification using methanol and an acid catalyst to yield the final product.[1][3]

While seemingly straightforward, each step presents opportunities for side reactions and product decomposition if not carefully controlled. Key areas of concern include elevated temperatures, presence of moisture, and incorrect stoichiometry or reaction times.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-(methylamino)-3-nitrobenzoic acid (Step 1) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Nucleophilic Substitution: The halide leaving group (especially chloride) may require more forcing conditions.1. Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Reflux for 3-5 hours is a typical starting point.[1] 2. Consider a Better Leaving Group: If using 4-chloro-3-nitrobenzoic acid, switching to 4-fluoro-3-nitrobenzoic acid can facilitate the reaction under milder conditions due to fluorine's higher electronegativity.[1]
Product appears dark or discolored after Step 1 or 2 1. Decomposition at High Temperatures: The nitro and amino functional groups can be susceptible to thermal degradation, leading to colored impurities. 2. Presence of Impurities: Starting materials may contain impurities that carry through or catalyze side reactions.1. Avoid Excessive Heating: Maintain the recommended reflux temperatures and avoid prolonged heating after the reaction has reached completion. 2. Purify the Intermediate/Product: Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water) can remove colored impurities.[1]
Low yield of methyl 3-(methylamino)-4-nitrobenzoate (Step 2) 1. Incomplete Esterification: Insufficient reflux time or catalyst concentration. 2. Hydrolysis of the Ester Product: Presence of water during the reaction or workup can revert the ester to the carboxylic acid.[1] 3. Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) may not be adequate to drive the equilibrium towards the product.1. Optimize Reaction Time: Monitor the reaction by TLC. Workable yields are often achieved within 1-2 hours of reflux.[1] 2. Ensure Anhydrous Conditions: Use anhydrous methanol and dry all glassware thoroughly. During the workup, ensure the organic layer is properly dried with a drying agent like anhydrous sodium sulfate before solvent removal. 3. Use a Catalytic Amount of Strong Acid: A small amount of concentrated sulfuric acid is typically sufficient to catalyze the reaction effectively.[1]
Product is an oil or fails to solidify 1. Presence of Impurities: Impurities can lower the melting point of the final product. 2. Incomplete Removal of Solvent: Residual solvent can prevent crystallization.1. Purify the Product: Utilize column chromatography on silica gel or recrystallization to remove impurities. 2. Thorough Drying: Ensure the product is dried under high vacuum to remove all traces of solvent.
Presence of multiple spots on TLC after esterification 1. Incomplete Reaction: The spot corresponding to the starting carboxylic acid will still be present. 2. Formation of Side Products: Decomposition or other side reactions can lead to additional spots.1. Increase Reaction Time or Temperature: As with low yield, ensure the reaction goes to completion. 2. Purify via Column Chromatography: This technique is effective for separating the desired product from starting material and side products.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing methyl 3-(methylamino)-4-nitrobenzoate?

A1: The most prevalent and dependable method is a two-step synthesis. The first step is a nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine to produce 4-(methylamino)-3-nitrobenzoic acid.[1][4] The second step involves the Fischer esterification of this intermediate with methanol in the presence of an acid catalyst.[1][3]

Q2: Can 4-fluoro-3-nitrobenzoic acid be used as a starting material instead of 4-chloro-3-nitrobenzoic acid?

A2: Yes, and it can be advantageous. Fluorine is a better leaving group than chlorine in nucleophilic aromatic substitutions, which can lead to milder reaction conditions and potentially higher yields.[1]

Q3: What are the expected yields for this synthesis?

A3: The overall yield is dependent on the specific reaction conditions. The initial nucleophilic substitution step can be very efficient, with some reports of yields as high as 99.4%.[4] The subsequent Fischer esterification can also proceed with good efficiency, with workable yields often obtained within an hour of reflux.[1] For similar esterification reactions, yields in the range of 40-70% have been reported for reaction times of 30 minutes to 2 hours.

Q4: How can I effectively monitor the progress of the esterification reaction?

A4: Thin-layer chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction's progress.[1] By co-spotting the reaction mixture with the starting material (4-(methylamino)-3-nitrobenzoic acid) on a silica gel plate, you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot as the reaction proceeds.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Concentrated acids like sulfuric and nitric acid are corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5] The reaction with methylamine should also be performed in a well-ventilated area as it is a volatile and pungent gas.

Experimental Protocols

Protocol 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid

This protocol is adapted from established industrial methods.[1][4]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • 25% aqueous methylamine solution

  • Acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and the 25% aqueous methylamine solution.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • After cooling to room temperature, carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acetic acid. This will cause the product to precipitate.[3]

  • Collect the resulting yellow solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Protocol 2: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate via Fischer Esterification

This protocol is based on the standard Fischer esterification of a similar substrate.[1]

Materials:

  • 4-(methylamino)-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the ethyl acetate under reduced pressure to yield the crude methyl 3-(methylamino)-4-nitrobenzoate.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Process

Synthesis Workflow

Synthesis_Workflow start 4-Chloro-3-nitrobenzoic Acid intermediate 4-(Methylamino)-3-nitrobenzoic Acid start->intermediate Methylamine, Reflux product Methyl 3-(methylamino)-4-nitrobenzoate intermediate->product Methanol, H₂SO₄ (cat.), Reflux

Caption: Synthetic workflow for Methyl 3-(methylamino)-4-nitrobenzoate.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Esterification low_yield_step1 Low Yield of Intermediate incomplete_rxn1 Incomplete Reaction? low_yield_step1->incomplete_rxn1 poor_lg Poor Leaving Group? low_yield_step1->poor_lg action1 Increase reflux time/temp Monitor by TLC incomplete_rxn1->action1 Yes action2 Switch to 4-fluoro starting material poor_lg->action2 Yes low_yield_step2 Low Yield of Final Product incomplete_rxn2 Incomplete Esterification? low_yield_step2->incomplete_rxn2 hydrolysis Ester Hydrolysis? low_yield_step2->hydrolysis action3 Increase reflux time Ensure sufficient catalyst incomplete_rxn2->action3 Yes action4 Use anhydrous reagents and ensure dry workup hydrolysis->action4 Yes

Caption: Troubleshooting logic for low yield of the final product.

References

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3-(methylamino)-4-nitrobenzoate, min 97%, 1 gram. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. PubChem. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. r/chemistry. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Scribd. (n.d.). PAG 6.3 Prepartion of Methyl 3-Nitrobenzoate. Retrieved from [Link]

Sources

"handling and disposal of 4-chloro-3,5-dinitrobenzoic acid waste"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide provides in-depth technical support for the safe handling and disposal of 4-chloro-3,5-dinitrobenzoic acid (CAS No. 118-97-8). As a dinitroaromatic compound, this chemical requires specific protocols to mitigate risks in a laboratory setting. This document is structured to provide immediate answers to common and critical questions you may encounter during your work.

Troubleshooting Guide: Specific Scenarios

This section addresses specific issues that may arise during experimentation.

Question: What is the correct first-aid response if 4-chloro-3,5-dinitrobenzoic acid comes into contact with my skin or eyes?

Answer: Immediate and thorough irrigation is critical.

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water.[2][3] If skin irritation occurs or persists, seek medical advice.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[3][4] Forcibly hold the eyelids open to ensure an effective wash.[5] Remove contact lenses if present and easy to do. You must seek immediate medical attention from an ophthalmologist.

Senior Application Scientist's Note: The primary hazards of this compound are that it causes skin irritation and serious eye irritation.[2][6] The dinitroaromatic structure can lead to localized chemical burns and irritation. Rapid decontamination is key to minimizing tissue damage. Delaying irrigation, especially for eye contact, can result in more severe and potentially irreversible injury. Always know the location of your lab's emergency shower and eyewash station before beginning any experiment.[5]

Question: How do I manage a small spill (e.g., <5 grams) of solid 4-chloro-3,5-dinitrobenzoic acid on a lab bench?

Answer: For a small, contained spill of the solid powder, follow these steps:

  • Alert Colleagues: Inform others in the immediate area of the spill.[7]

  • Secure the Area: Control any sources of ignition if the compound is mixed with a flammable solvent, although the solid itself is not considered flammable.[5]

  • Wear Appropriate PPE: At a minimum, wear two pairs of nitrile gloves, chemical safety goggles, and a lab coat.[7] If there is a significant risk of inhaling dust, a respirator (e.g., N95 dust mask) is required.

  • Contain and Clean: Do not use water on the initial spill as this can spread contamination. Gently sweep or shovel the solid material into a clearly labeled, sealed container for hazardous waste disposal.[2][4] Avoid any actions that create dust.[4]

  • Decontaminate: Once the bulk material is removed, clean the affected surface area with soap and water.[5]

  • Dispose of Waste: All contaminated materials (gloves, wipes, dust) must be placed in the designated hazardous waste container.

Senior Application Scientist's Note: The key principle here is to avoid generating airborne dust, which poses an inhalation risk.[4] Using a gentle sweeping motion rather than vigorous wiping or a vacuum cleaner (unless it is intrinsically safe for chemical dust) is crucial. Labeling the waste container is not just a regulatory requirement; it prevents accidental mixing with incompatible waste streams, which could lead to dangerous chemical reactions.

Question: I have generated a waste stream containing 4-chloro-3,5-dinitrobenzoic acid dissolved in an organic solvent (e.g., Ethanol, Acetone). How should this be handled for disposal?

Answer: This waste must be treated as a composite hazardous waste.

  • Do Not Dispose Down the Drain: Disposing of organic solvents or hazardous chemicals into the sewer system is prohibited.[4]

  • Use a Designated Waste Container: Transfer the solution to a dedicated, properly labeled hazardous waste container for halogenated or non-halogenated organic waste, as per your institution's guidelines. The container must be made of a compatible material (e.g., glass or polyethylene).

  • Label Accurately: The waste container label must list all constituents, including 4-chloro-3,5-dinitrobenzoic acid and the specific solvent(s), with their approximate concentrations.

  • Segregate: Keep this waste stream separate from other waste types, particularly strong oxidizing agents, acids, or bases.[2][4]

Senior Application Scientist's Note: The hazard profile of the waste is now a combination of the dinitrobenzoic acid and the solvent. If the solvent is flammable (like ethanol or acetone), the waste must be stored away from ignition sources. Accurate labeling is critical for the safety of waste handlers and for ensuring compliant disposal by your institution's environmental health and safety (EHS) office. Never mix different waste streams unless you are certain of their compatibility.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about safety, storage, and disposal.

Question: What are the primary hazards of 4-chloro-3,5-dinitrobenzoic acid?

Answer: The primary documented hazards are skin irritation (H315) and serious eye irritation (H319).[6] Some safety data sheets also indicate it may cause respiratory irritation (H335).[2][6] While not classified as explosive, it is a nitro compound and is listed under Storage Class 4.1A for "Other explosive hazardous materials," suggesting it requires careful handling to avoid shock and friction. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4]

Question: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

Answer: The required PPE depends on the scale and nature of the work being performed. The following table summarizes the minimum requirements.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles or a face shield.[2]Protective gloves (e.g., Nitrile).[2]Lab coat.[8]Required if dust is generated (e.g., N95 dust mask).
Working with Solutions Chemical safety goggles.[2]Protective gloves (e.g., Nitrile).[2]Lab coat.[8]Not typically required if working in a fume hood.
Cleaning Spills Face shield and chemical safety goggles.[2]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.[7]Required (e.g., N95 dust mask or respirator with appropriate cartridge).

Senior Application Scientist's Note: Always inspect your gloves for tears or degradation before use.[9] When working with any new chemical, it is a best practice to review the specific Safety Data Sheet (SDS) as recommended PPE can vary slightly between manufacturers.[10] A face shield is recommended over just goggles when there is a higher risk of splashing or if handling larger quantities.[2]

Question: How should I properly store 4-chloro-3,5-dinitrobenzoic acid?

Answer: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4] Ensure it is stored away from sources of heat or ignition.

Question: What is the correct final disposal method for 4-chloro-3,5-dinitrobenzoic acid waste?

Answer: The final disposal must be conducted through a licensed professional waste disposal service.[3] The most common method for this type of chemical is incineration in a permitted hazardous waste facility equipped with afterburners and scrubbers to handle the hazardous decomposition products (e.g., hydrogen chloride, nitrogen oxides).[2] Under no circumstances should this chemical be disposed of in regular trash or flushed down the drain.[4] Chemical waste generators must always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][9]

Visual Workflow: Waste Disposal Decision Process

The following diagram outlines the decision-making process for segregating and handling waste streams containing 4-chloro-3,5-dinitrobenzoic acid.

WasteDisposalWorkflow start Start: Generated Waste Containing 4-Chloro-3,5-dinitrobenzoic Acid q_solid Is the waste a pure or nearly pure solid? start->q_solid solid_waste Container: Labeled solid hazardous chemical waste. (e.g., '4-chloro-3,5-dinitrobenzoic acid waste') q_solid->solid_waste Yes q_solvent Is the waste dissolved in a solvent? q_solid->q_solvent No final_disposal Store container in designated satellite accumulation area. Contact EHS for pickup. solid_waste->final_disposal q_halogen Is the solvent halogenated? (e.g., DCM, Chloroform) q_solvent->q_halogen Yes q_aqueous Is the waste an aqueous solution? q_solvent->q_aqueous No halogen_waste Container: Labeled HALOGENATED liquid organic waste. List all components. q_halogen->halogen_waste Yes non_halogen_waste Container: Labeled NON-HALOGENATED liquid organic waste. List all components. q_halogen->non_halogen_waste No halogen_waste->final_disposal non_halogen_waste->final_disposal aqueous_waste Container: Labeled AQUEOUS hazardous chemical waste. List all components. q_aqueous->aqueous_waste Yes q_aqueous->final_disposal Other/Unsure Consult EHS aqueous_waste->final_disposal

Caption: Waste Disposal Decision Workflow.

References

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Validation & Comparative

A Comparative Guide to Dinitrobenzoate Derivatives: Spotlight on Methyl 4-chloro-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Methyl 4-chloro-3,5-dinitrobenzoate with other key dinitrobenzoate derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of chemical reactivity, synthetic utility, and applications, supported by experimental data and established scientific principles. Our focus is to elucidate the structural and functional differences that dictate the selection of a specific derivative for a given synthetic or biological application.

Introduction: The Dinitrobenzoate Scaffold in Synthesis and Research

Dinitrobenzoate derivatives are a class of aromatic compounds characterized by a benzene ring substituted with two electron-withdrawing nitro groups and a carboxylate functional group. This arrangement renders the aromatic ring highly electron-deficient, making it a valuable synthon in organic chemistry, particularly for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The strategic placement of the nitro groups, typically meta to the carboxylate, significantly influences the reactivity of other substituents on the ring.

Among these derivatives, this compound stands out as a particularly versatile building block. The presence of a labile chlorine atom at the 4-position, activated by the flanking nitro groups, makes it an excellent substrate for introducing a wide array of nucleophiles, a critical step in the synthesis of complex molecules and potential therapeutic agents.[3][4]

Physicochemical Properties: A Comparative Overview

The choice of a synthetic building block often begins with an assessment of its fundamental physical and chemical properties. These characteristics influence solubility, reaction kinetics, and purification strategies. Below is a comparison of this compound with two common alternatives: its ethyl ester counterpart and the non-halogenated parent methyl ester.

PropertyThis compoundEthyl 4-chloro-3,5-dinitrobenzoateMethyl 3,5-dinitrobenzoate
CAS Number 2552-45-6[5]7251-28-7 (related)[6]2702-58-1[7]
Molecular Formula C₈H₅ClN₂O₆[5]C₉H₇ClN₂O₆[8]C₈H₆N₂O₆[9]
Molecular Weight 260.59 g/mol [5]274.61 g/mol [6]226.14 g/mol [9]
Appearance Light yellow needles/powder[10]Not specifiedPowder
Melting Point 104-105.5 °C[10]Not specified107-109 °C[7]

The data indicates that while the methyl and ethyl chloro-derivatives differ in molecular weight due to the ester group, the core reactive scaffold remains the same. The non-halogenated Methyl 3,5-dinitrobenzoate lacks the key reactive site for SNAr at the 4-position, fundamentally altering its synthetic applications.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two nitro groups ortho and para to the chlorine atom are strongly electron-withdrawing, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[2][4]

The SNAr Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate. In the second, typically rapid step, the leaving group is expelled, restoring the aromaticity of the ring.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity
  • This compound vs. Methyl 3,5-dinitrobenzoate: The chloro-derivative is highly reactive in SNAr reactions at the C4 position. In contrast, Methyl 3,5-dinitrobenzoate lacks a good leaving group and is largely unreactive towards nucleophilic substitution on the aromatic ring itself. Its chemistry is dominated by reactions of the ester and reduction of the nitro groups.

  • Effect of the Ester Group (Methyl vs. Ethyl): The difference between this compound and Ethyl 4-chloro-3,5-dinitrobenzoate is minimal in terms of the ring's reactivity towards SNAr. The choice between them is typically dictated by the desired properties of the final product or potential downstream reactions involving the ester group itself (e.g., hydrolysis or transesterification). The methyl ester is often preferred due to its lower molecular weight and ease of removal.[11]

  • Effect of the Leaving Group (Chloro vs. Fluoro): While not a direct comparison to a commercially common dinitrobenzoate, it is a critical concept in SNAr chemistry. Generally, for SNAr, fluoride is a better leaving group than chloride because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack.[12] Therefore, a hypothetical "Methyl 4-fluoro-3,5-dinitrobenzoate" would be expected to react faster than the chloro-analog under similar conditions.

Application in Drug Discovery: Scaffolds for Protein Methyltransferase (PMT) Inhibitors

A significant application for these dinitrobenzoate derivatives is in the synthesis of small molecule inhibitors for epigenetic targets, particularly protein methyltransferases (PMTs).[13][14] PMTs are a class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to lysine or arginine residues on histone and non-histone proteins.[15] Dysregulation of PMT activity is implicated in numerous diseases, including cancer.[14][16]

This compound serves as a key starting material for creating SAM-competitive inhibitors.[17][18] The SNAr reaction allows for the facile introduction of various amine-containing fragments that can mimic the adenosine portion of SAM, leading to potent and selective inhibitors.[19][20]

Inhibitor_Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization A Compound Library Synthesis (using Dinitrobenzoates) B High-Throughput Screening (HTS) (e.g., MTase-Glo™ Assay) A->B 1. Screen C Hit Identification B->C 2. Analyze Data D Dose-Response & IC₅₀ Determination C->D 3. Validate Hits E Mechanism of Action Studies (e.g., SAM Competition Assay) D->E 4. Characterize F Lead Optimization (Medicinal Chemistry) E->F 5. Refine Structure

Caption: Workflow for the discovery of protein methyltransferase inhibitors.

Experimental Protocols

To provide practical context, the following sections detail validated experimental procedures.

Synthesis of this compound

This protocol describes the esterification of the corresponding carboxylic acid, a common method for preparing the title compound.

Objective: To synthesize this compound from 4-Chloro-3,5-dinitrobenzoic acid.

Materials:

  • 4-Chloro-3,5-dinitrobenzoic acid[21][22]

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3,5-dinitrobenzoic acid (e.g., 25.0 g) in cooled, anhydrous methanol (e.g., 125 mL).[10]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3.0 mL) to the solution while cooling in an ice bath. Causality: Sulfuric acid acts as a catalyst for the Fischer esterification, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to attack by methanol.

  • Allow the mixture to warm to room temperature and then heat to reflux. Maintain reflux for approximately 18 hours.[10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as light yellow needles.[10]

  • Collect the solid product by vacuum filtration.

  • Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting material or residual acid.[10]

  • Recrystallize the crude product from methanol to obtain pure this compound. Dry the final product under vacuum. A typical yield is around 89%.[10]

Protocol: Biochemical Assay for PMT Inhibition

This is a generalized protocol for evaluating the inhibitory potential of compounds synthesized from dinitrobenzoate derivatives against a protein methyltransferase, such as EZH2. This assay measures the production of S-adenosyl-l-homocysteine (SAH), a universal byproduct of SAM-dependent methylation reactions.[23]

Objective: To determine the IC₅₀ value of a test compound against a specific PMT.

Materials:

  • Recombinant human PMT (e.g., EZH2 complex)

  • Peptide substrate (e.g., biotinylated H3 peptide)[24]

  • S-adenosyl-l-methionine (SAM)

  • Test inhibitor (dissolved in DMSO)

  • Assay Buffer (e.g., 20 mM Tris, 50 mM KCl, pH 7.5)

  • Detection Reagents (e.g., MTase-Glo™ kit, which couples SAH production to a luminescent signal)[23]

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer.

  • In the wells of a 384-well plate, add the assay buffer, the PMT enzyme, and the test inhibitor at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the methylation reaction by adding a mixture of the peptide substrate and SAM. Causality: This step must be performed last to ensure a synchronized start to the enzymatic reaction across all wells, which is critical for accurate kinetic measurements.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C. The time should be within the linear range of the enzyme's activity.

  • Stop the reaction and detect the amount of SAH produced by adding the MTase-Glo™ detection reagents according to the manufacturer's protocol.[23]

  • Incubate for 30-60 minutes to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a superior building block for synthetic applications requiring a robust and versatile electrophilic aromatic scaffold. Its high reactivity in SNAr reactions, driven by the activating nitro groups, distinguishes it from non-halogenated derivatives like Methyl 3,5-dinitrobenzoate. While its reactivity is comparable to its ethyl ester analog, the choice of ester is often a practical consideration for subsequent synthetic steps. The principles discussed herein, particularly regarding the SNAr mechanism and the application in developing enzyme inhibitors, provide a foundational understanding for researchers aiming to leverage dinitrobenzoate chemistry in drug discovery and materials science.

References

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  • Copeland, R. A. (2018). Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • Zheng, W., & Yao, Y. (2017). Inhibitors of Protein Methyltransferases as Chemical Tools. Taylor & Francis Online.
  • Copeland, R. A. (2018). Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. PubMed.
  • National Center for Biotechnology Information. (n.d.). S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells. PubMed Central.
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  • Rathert, P., & Jeltsch, A. (n.d.). DNA methyltransferase assays. PubMed.
  • SGC-UNC. (2022). Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues. PubMed.
  • Dowden, H., & Hong, W. (2016). Synthesis and Assays of Inhibitors of Methyltransferases. PubMed.
  • National Institutes of Health. (2019).
  • National Center for Biotechnology Information. (n.d.). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. PubMed Central.
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  • BenchChem. (2025). A Comparative Guide to the Reactivity of 1,2- Dimethoxy-4,5-dinitrobenzene and 1,4 - Dinitrobenzene. BenchChem.
  • Scheufler, C., et al. (2019). Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. PubMed Central.
  • Deck-Leger, A. (2010). Nucleophilic Aromatic Substitution of 2,4-dinitrochlorobenze. StudyMode.
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  • LookChem. (n.d.). CAS No 118-97-8 4-Chloro-3 5-Dinitrobenzoic Acid 99 C7H3ClN2O6. LookChem.

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A Multi-Faceted Spectroscopic Approach to Confirming the Structure of Methyl 4-chloro-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical and pharmaceutical research, unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the definitive structural elucidation of Methyl 4-chloro-3,5-dinitrobenzoate, a compound of interest in various chemical applications. By moving beyond a mere recitation of methods, we delve into the causality behind experimental choices and the synergistic power of a multi-technique approach, offering field-proven insights for robust structural validation.

The Analytical Challenge: Unveiling the Molecular Architecture

This compound (C₈H₅ClN₂O₆, Molecular Weight: 260.59 g/mol ) presents a distinct substitution pattern on the benzene ring, which gives rise to a unique spectroscopic fingerprint.[1] The primary objective is to unequivocally confirm the connectivity of the methyl ester, the chloro group, and the two nitro groups to the aromatic core. This guide will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle. Furthermore, we will touch upon complementary techniques that offer an orthogonal layer of confirmation.

Core Spectroscopic Techniques: A Symphony of Structural Information

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. For a molecule like this compound, the primary toolkit includes NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the influence of neighboring functional groups.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to be relatively simple, yet highly informative. Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons are chemically equivalent.

  • Expected Signals:

    • A singlet for the two aromatic protons (H-2 and H-6). The electron-withdrawing nature of the two nitro groups and the chloro group would shift this signal significantly downfield.

    • A singlet for the three methyl protons of the ester group (-OCH₃). This signal would appear in the typical upfield region for methyl esters.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

  • Expected Signals:

    • Separate signals for each of the unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and functional groups. For instance, the carbonyl carbon of the ester will appear significantly downfield, while the carbon attached to the chlorine atom will also exhibit a characteristic shift. The carbons bearing the nitro groups will be highly deshielded.

Data Interpretation and Structural Confirmation:

The combination of ¹H and ¹³C NMR data allows for a detailed reconstruction of the molecule. The number of signals, their chemical shifts, and the lack of splitting in the aromatic region of the ¹H NMR spectrum are key indicators of the symmetrical substitution pattern.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For this compound, IR spectroscopy is crucial for confirming the presence of the nitro groups and the ester functionality.

Expected Absorption Bands:

  • Nitro Groups (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • Ester Group (C=O): A strong absorption band corresponding to the carbonyl stretch will be present around 1730-1715 cm⁻¹.

  • Ester Group (C-O): Stretching vibrations for the C-O single bond of the ester will appear in the 1300-1000 cm⁻¹ region.

  • Aromatic Ring (C=C): Several bands of variable intensity will be observed in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene ring.

  • C-Cl Bond: The C-Cl stretching vibration typically appears in the fingerprint region, between 800-600 cm⁻¹, and can sometimes be difficult to assign definitively.

Data Interpretation and Structural Confirmation:

The presence of strong absorption bands in the characteristic regions for nitro and ester groups provides compelling evidence for their inclusion in the molecular structure. The overall IR spectrum serves as a unique "fingerprint" for the compound.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (KBr Pellet Technique):

    • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule.[5] This data is invaluable for confirming the elemental composition and gaining insights into the structural components.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z = 260.59). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M⁺ (for ³⁵Cl) and a peak at M+2 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways could include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or a nitro group (-NO₂). The observation of these fragment ions helps to piece together the molecular structure.

Data Interpretation and Structural Confirmation:

The accurate mass of the molecular ion confirms the elemental composition of the molecule. The fragmentation pattern provides corroborating evidence for the presence of the ester and nitro functional groups and their connectivity.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Use a gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

    • Select an appropriate GC column and temperature program to ensure good separation and elution of the compound.

  • Data Acquisition: Inject the sample into the GC. The compound will be separated from any impurities and then introduced into the MS source for ionization and analysis.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations Role in Confirmation
¹H NMR Proton environment, connectivity through couplingExcellent for mapping C-H framework, provides information on symmetryCan be complex for molecules with many overlapping signalsConfirms the number and environment of protons, crucial for symmetry determination.
¹³C NMR Number and type of carbon atomsProvides a direct count of non-equivalent carbonsLower sensitivity requires more sample and longer acquisition timesConfirms the carbon backbone and the presence of key functional group carbons (e.g., carbonyl).
IR Spectroscopy Presence of functional groupsFast, non-destructive, excellent for identifying key functional groups (e.g., C=O, NO₂)Does not provide detailed connectivity information, fingerprint region can be complexConfirms the presence of essential functional groups.
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides elemental composition (with high resolution MS) and structural fragmentsIsomers can have similar mass spectra, molecular ion may not always be observedConfirms molecular formula and provides pieces of the structural puzzle through fragmentation.

Orthogonal and Definitive Techniques: Beyond the Basics

While the combination of NMR, IR, and MS provides a very strong case for the structure of this compound, other techniques can offer further, often definitive, confirmation.

X-ray Crystallography: The Gold Standard

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule.[6] The crystal structure of this compound has been reported, confirming the connectivity and providing precise bond lengths and angles.[6] This technique, when applicable, is considered the ultimate proof of structure.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound.[7][8][9][10][11] The experimentally determined percentages can be compared with the calculated values for the proposed structure of this compound to confirm its empirical and molecular formula.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized compound like this compound is a multi-step process that integrates the data from these techniques.

Sources

The "Element Effect": A Comparative Analysis of Chlorinated vs. Fluorinated Dinitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the counterintuitive reactivity of halogenated nitroaromatics, providing researchers with the mechanistic understanding and practical data to inform experimental design.

In the realm of organic synthesis, particularly in the development of pharmaceuticals and biological probes, a thorough understanding of nucleophilic aromatic substitution (SNAr) is indispensable. This guide offers a detailed comparison of the reactivity of 1-chloro-2,4-dinitrobenzene (CDNB) and 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent. While conventional wisdom from aliphatic substitution reactions (SN1 and SN2) would suggest chlorine is a better leaving group than fluorine, the opposite holds true in the context of SNAr reactions. This phenomenon, often termed the "element effect," is critical for researchers to grasp for effective molecular design and reaction optimization.[1][2]

The Underpinning Mechanism: A Tale of Two Steps

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The initial and typically rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the halogen.[3][4] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The presence of strong electron-withdrawing groups, such as the two nitro groups in dinitrobenzene, is crucial as they delocalize the negative charge, stabilizing this intermediate.[3][4] The second, faster step is the elimination of the halide leaving group, which restores the aromaticity of the ring.[5]

It is the energetics of the first step, the formation of the Meisenheimer complex, that dictates the overall reaction rate and explains the superior reactivity of FDNB.[3][4][5]

Deconstructing the "Element Effect": Why Fluorine Reigns Supreme

The heightened reactivity of fluorinated dinitrobenzenes over their chlorinated analogs is a direct consequence of the interplay between electronegativity and the rate-determining step of the SNAr mechanism.[1][6]

  • The Dominance of Electronegativity: Fluorine is the most electronegative element.[7][8][9] This high electronegativity exerts a powerful inductive electron-withdrawing effect on the carbon atom to which it is attached (the ipso-carbon). This effect makes the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[4][6] The increased positive character of this carbon atom lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction.[1][6]

  • Leaving Group Ability in SNAr vs. SN2: In contrast to SN2 reactions where bond strength is a primary determinant of leaving group ability (with weaker bonds like C-I being favored), the C-X bond is not broken in the rate-determining step of the SNAr reaction.[3][4][5] Therefore, the high strength of the C-F bond does not impede the initial nucleophilic attack. The subsequent elimination of the halide is a lower energy process.[3][5] This leads to an inverted order of halogen leaving group ability in SNAr reactions: F > Cl ≈ Br > I.[1][3]

The following diagram illustrates the SNAr mechanism for the reaction of a dinitrohalobenzene with an amine nucleophile.

Caption: SNAr mechanism for dinitrohalobenzenes.

Quantitative Comparison: A Look at the Data

Experimental kinetic studies consistently demonstrate the superior reactivity of FDNB over CDNB. The relative reaction rates can vary depending on the nucleophile and solvent, but FDNB is generally found to be significantly more reactive.

ReactantNucleophileSolventRelative Rate (FDNB/CDNB)
1-Halo-2,4-dinitrobenzenePiperidineMethanol~3000
1-Halo-2,4-dinitrobenzeneAnilineEthanol~100

Note: The values in this table are approximate and intended for comparative purposes. Actual rates will depend on specific reaction conditions.

Practical Implications and Applications

The enhanced reactivity of FDNB has made it a valuable tool in biochemistry and molecular biology. Its most notable application is in protein sequencing, where it is used to label the N-terminal amino acid of polypeptides.[10][11][12][13] The high reactivity of FDNB allows this reaction to proceed under mild conditions, minimizing protein degradation.[10]

Experimental Protocol: A Comparative Kinetic Analysis

This section provides a generalized protocol for comparing the reaction rates of FDNB and CDNB with a primary amine, which can be monitored spectrophotometrically.

Materials:
  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • A primary amine (e.g., glycine or aniline)

  • Ethanol (spectroscopic grade)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:
  • Solution Preparation:

    • Prepare stock solutions of FDNB and CDNB in ethanol (e.g., 10 mM).

    • Prepare a stock solution of the primary amine in the sodium bicarbonate buffer (e.g., 100 mM).

  • Kinetic Run:

    • In a cuvette, mix the amine solution with ethanol.

    • Initiate the reaction by adding a small volume of the FDNB or CDNB stock solution.

    • Immediately begin monitoring the absorbance at a predetermined wavelength (the λmax of the product, typically in the range of 340-420 nm).

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time for both reactions.

    • The initial rate of the reaction is proportional to the initial slope of this curve.

    • Compare the initial rates to determine the relative reactivity of FDNB and CDNB.

The following diagram outlines the experimental workflow.

Experimental_Workflow A Prepare Stock Solutions (FDNB, CDNB, Amine) B Mix Amine and Buffer in Cuvette A->B C Initiate Reaction with FDNB or CDNB B->C D Monitor Absorbance vs. Time (Spectrophotometer) C->D E Plot Absorbance vs. Time D->E F Determine Initial Rates E->F G Compare Reactivity F->G

Caption: Workflow for comparative kinetic analysis.

Conclusion

The comparative reactivity of chlorinated and fluorinated dinitrobenzenes offers a compelling case study in the principles of nucleophilic aromatic substitution. For researchers in drug development and related fields, understanding that the high electronegativity of fluorine accelerates the rate-determining step is crucial for designing efficient synthetic routes. The "element effect" is a powerful reminder that principles of reactivity can be context-dependent, and a deep mechanistic understanding is paramount for predicting and controlling chemical transformations.[1]

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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized Methyl 4-chloro-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the purity of a compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. The synthesis of novel compounds or key intermediates, such as Methyl 4-chloro-3,5-dinitrobenzoate, requires a rigorous and multi-faceted approach to purity validation. This guide provides an in-depth comparison of analytical techniques to establish the purity of this compound, moving beyond a simple checklist of methods to explain the causality and synergy behind a robust, self-validating analytical strategy.

The synthesis of this compound, typically achieved via the Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid in methanol with an acid catalyst, can result in various impurities.[1] These may include unreacted starting materials, by-products from side reactions, or residual solvents. A single analytical technique is rarely sufficient to detect all potential impurities. Therefore, an orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive purity assessment.[2][3]

The Foundational Pillars: Classical Purity Assessment

Before delving into advanced instrumental analysis, classical methods provide a rapid and cost-effective preliminary assessment of purity.

Melting Point Analysis

Expertise & Experience: The melting point is a compound's unique physical property. For a pure crystalline solid, the melting range is typically narrow and sharp (within 1-2°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[4][5] This makes it an excellent, albeit simple, first-pass indicator of purity. The reported melting point for this compound is 104-105.5°C after recrystallization.[1]

Trustworthiness: A sharp melting point consistent with the literature value is a strong indicator of high purity. Conversely, a broad and depressed melting range definitively indicates the presence of impurities. A mixed melting point test, where the synthesized compound is mixed with a known pure standard, can confirm identity; no depression in the melting point indicates the compounds are identical.[6]

  • Ensure the synthesized this compound is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powder into a capillary tube to a height of 2-3 mm.[6]

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is a powerful qualitative technique for visualizing the number of components in a mixture.[2] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). For a compound like this compound, which contains polar nitro and ester groups, a moderately polar solvent system is required to achieve appropriate migration on the TLC plate.

Trustworthiness: A single spot on a TLC plate, ideally run with multiple solvent systems of varying polarity, suggests a high degree of purity. Co-spotting the synthesized material with the starting material (4-chloro-3,5-dinitrobenzoic acid) is crucial. The absence of a spot corresponding to the starting material confirms the reaction has gone to completion.

  • Dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • On a silica gel TLC plate, spot the dissolved sample, the starting material, and a co-spot (a mixture of both).

  • Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v).

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front.

  • Visualize the spots. As this compound is a nitroaromatic compound, it should be visible under UV light (254 nm). Staining with iodine can also be used.[6]

  • Calculate the Retention Factor (Rf) for each spot. A pure compound will exhibit a single spot with a consistent Rf value.

The Core of Modern Validation: Chromatographic & Spectroscopic Techniques

Instrumental methods provide quantitative data and structural confirmation, forming the core of a definitive purity analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries.[2] For nitroaromatic compounds like this compound, reversed-phase HPLC with UV detection is the method of choice.[7] The separation is based on the compound's polarity, and the UV detector is highly sensitive to the chromophores present in the molecule (the nitro-substituted benzene ring). EPA Method 8330B, though designed for environmental analysis of explosives, provides an excellent starting point for developing a method for related nitroaromatic compounds.[8][9]

Trustworthiness: A single, sharp, symmetrical peak in the chromatogram indicates a pure sample. The area of the peak is directly proportional to the concentration of the analyte, allowing for precise quantification of purity (e.g., >99.5%). Running a gradient elution can help resolve any closely eluting impurities.

Caption: HPLC workflow for purity validation.

  • Sample Preparation: Accurately weigh and dissolve the sample in HPLC-grade acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. Start with a composition like 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm, where nitroaromatic compounds strongly absorb.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a highly sensitive and specific technique that separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio.[10] It is particularly useful for identifying volatile or semi-volatile impurities. This compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive structural information by analyzing the fragmentation pattern of the molecule, which can be compared against a library (e.g., NIST) for confirmation.[11]

Trustworthiness: The combination of chromatographic separation (GC) and mass analysis (MS) provides a two-dimensional confirmation of purity and identity.[12] A single GC peak with a mass spectrum matching the expected molecular ion (m/z for C₈H₅ClN₂O₆ is ~260.59 g/mol ) and fragmentation pattern provides very strong evidence of purity.[11][13]

Caption: GC-MS workflow for identity and purity analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 30 m HP-5MS (5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injector: 250°C, split mode (e.g., 50:1).

  • MS Conditions:

    • Ion Source: EI at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis: Inject the sample. Analyze the total ion chromatogram (TIC) for peaks. Obtain the mass spectrum for the main peak and any impurity peaks and compare them to spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and can also be used for purity assessment.[2] It provides information about the chemical environment of every hydrogen atom in the molecule. For this compound (C₈H₅ClN₂O₆), the spectrum should be simple and clean, showing signals for the aromatic protons and the methyl ester protons in the expected ratio. The presence of unexpected signals would indicate impurities.

Trustworthiness: A clean ¹H NMR spectrum that aligns perfectly with the predicted structure is definitive proof of identity. By integrating the peaks, one can confirm the relative number of protons in different environments. Furthermore, quantitative NMR (qNMR), using a certified internal standard, can provide an extremely accurate and direct measure of purity without the need for a reference standard of the compound itself.

Expected ¹H NMR Spectrum:

  • Aromatic Protons: The two protons on the benzene ring are equivalent and should appear as a singlet. Due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom, this signal will be significantly downfield.

  • Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically around 3.8-4.0 ppm.[14]

  • Integration Ratio: The integration of the aromatic signal to the methyl signal should be exactly 2:3.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule.[2] It is an excellent tool for confirming the successful outcome of a synthesis. In the case of this compound, the key is to confirm the presence of the ester and nitro groups and the absence of the broad -OH stretch from the starting carboxylic acid.

Trustworthiness: The presence of characteristic absorption bands confirms the structure, while the absence of the starting material's key bands confirms the reaction's completion. The characteristic N-O stretching vibrations for aromatic nitro groups are very strong and appear in two distinct regions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[15][16] The ester carbonyl (C=O) stretch will be a strong band around 1730-1750 cm⁻¹.[17]

Key FTIR Absorption Bands:

  • ~1740 cm⁻¹: Strong C=O stretch (ester).

  • ~1530 cm⁻¹: Strong Asymmetric N-O stretch (nitro group).

  • ~1350 cm⁻¹: Strong Symmetric N-O stretch (nitro group).

  • Absence of broad ~3000 cm⁻¹ band: Confirms loss of the carboxylic acid -OH group.

Comparative Summary of Validation Techniques

The choice of analytical technique depends on the specific question being asked—be it identity, purity, or the nature of an unknown impurity. The table below compares the primary methods discussed.

TechniquePrimary PurposeInformation ProvidedSensitivityThroughputQuantitative?
Melting Point Preliminary PurityPresence of impurities (broad range)LowHighNo
TLC Qualitative PurityNumber of components, reaction completionModerateHighNo
HPLC-UV Quantitative PurityHigh-resolution separation, % purityHighModerateYes
GC-MS Identity & Impurity IDSeparation of volatiles, mass/structureVery HighModerateYes (with calibration)
¹H NMR Structural ConfirmationUnambiguous structure, proton ratioModerateLowYes (qNMR)
FTIR Functional Group IDPresence/absence of key functional groupsModerateHighNo

Conclusion

Validating the purity of a synthesized compound like this compound is a process of building a case through corroborating evidence. No single technique is sufficient. A robust and trustworthy validation strategy begins with simple, rapid checks like melting point and TLC to confirm the synthesis was successful and the product is substantially pure. This is followed by high-resolution separation using HPLC to accurately quantify the purity and detect non-volatile impurities. GC-MS provides orthogonal separation and is invaluable for identifying any volatile impurities while confirming the molecular weight. Finally, ¹H NMR and FTIR spectroscopy provide definitive structural confirmation, ensuring the synthesized molecule is indeed the target compound. By integrating the results from these orthogonal techniques, a scientist can be confident in the purity, identity, and quality of their material, ensuring the integrity of subsequent research and development.

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A Comparative Guide to the Biological Activity of 3,5-Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of structures, nitroaromatic compounds, specifically 3,5-dinitrobenzoate derivatives, have emerged as a class of significant interest. The presence of two electron-withdrawing nitro groups on the benzene ring imparts unique electronic characteristics that are pivotal to their biological activities. This guide offers an in-depth comparison of the biological activities of various 3,5-dinitrobenzoate derivatives, supported by experimental data and protocols, to aid in the rational design and evaluation of new therapeutic agents.

The core structure, 3,5-dinitrobenzoic acid, serves as a versatile starting material for creating a diverse library of esters and amides.[1][2] The biological efficacy of these derivatives is profoundly influenced by the nature of the substituent group, leading to a range of activities including potent antifungal, antibacterial, and potential anticancer effects.

Comparative Analysis of Biological Activities

The primary biological activities reported for 3,5-dinitrobenzoate derivatives are predominantly antimicrobial. The strong electron-accepting nature of the nitro groups is believed to be a key contributor to this activity, likely through mechanisms involving oxidative stress via the formation of free radicals within microbial cells.[2]

Antifungal Activity: A Prominent Feature

The most extensively documented activity of 3,5-dinitrobenzoate derivatives is their efficacy against fungal pathogens, particularly opportunistic Candida species, which are a growing concern for immunocompromised individuals.[2]

Mechanism of Action: Experimental and in silico studies suggest a multi-targeted mechanism. The primary mode of action for ester derivatives involves the disruption of the fungal cell membrane.[2][3] Furthermore, modeling studies on ethyl 3,5-dinitrobenzoate indicate interference with ergosterol synthesis, a critical component of the fungal cell membrane that is a common target for antifungal drugs.[3] This dual-pronged attack enhances their fungicidal potential.

Structure-Activity Relationship (SAR): A clear trend has been observed in the antifungal potency of 3,5-dinitrobenzoate esters. Derivatives with shorter alkyl side chains, such as ethyl and propyl esters, demonstrate superior biological activity profiles.[2][3] This suggests that steric hindrance and lipophilicity play crucial roles in the interaction with fungal targets.

Experimental Data Summary: The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative 3,5-dinitrobenzoate esters against various Candida species, as determined by microdilution methods.[3]

CompoundDerivative TypeCandida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Candida tropicalis MIC (µg/mL)
Ethyl 3,5-dinitrobenzoate Short-chain alkyl ester125100500
Propyl 3,5-dinitrobenzoate Short-chain alkyl esterPotent activity reportedPotent activity reportedPotent activity reported

Lower MIC values indicate higher antifungal potency.

Antibacterial and Anticancer Potential

While less explored than their antifungal properties, 3,5-dinitrobenzoate derivatives also show promise in other therapeutic areas.

  • Antibacterial Activity: Studies on heterocyclic derivatives synthesized from 3,5-dinitrosalicylic acid (a related compound) have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] This suggests that the core dinitro-substituted aromatic ring can be a valuable pharmacophore in the development of new antibacterial agents.

  • Anticancer Activity: The imidazole ring, when incorporated into nitro-containing structures, is known to interfere with DNA synthesis and alter the expression of genes related to cancer cell growth.[5] Dinitrobenzoic acid derivatives have also been investigated as radiation sensitizers in tumor treatment, indicating their potential to enhance the efficacy of cancer therapies.[6] However, more targeted in vitro studies, such as cytotoxicity assays on relevant cancer cell lines, are required to fully elucidate their potential in oncology.

Experimental Design & Protocols

The evaluation of biological activity is a cornerstone of drug discovery. The protocols described here are designed to be self-validating, providing a robust framework for screening and comparing 3,5-dinitrobenzoate derivatives.

Workflow for Screening Biological Activity

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of novel 3,5-dinitrobenzoate derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of Derivatives (e.g., Esterification/Amidation) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (FTIR, NMR, HRMS) Purification->Characterization Antifungal Antifungal Assay (MIC Determination) Characterization->Antifungal Antibacterial Antibacterial Assay (MIC Determination) Characterization->Antibacterial Anticancer Cytotoxicity Assay (e.g., MTT Assay) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antifungal->SAR Antibacterial->SAR Anticancer->SAR Mechanism Mechanism of Action Studies (e.g., Ergosterol Assay) SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for synthesis and evaluation of 3,5-dinitrobenzoate derivatives.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3]

Causality: The broth microdilution method is a gold standard for susceptibility testing because it is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against multiple microbial strains in a high-throughput format. Using a standardized inoculum ensures that the results are comparable across experiments.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the synthesized 3,5-dinitrobenzoate derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration is non-inhibitory to the fungus (typically ≤1%).

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (inoculum in broth without compound) to ensure fungal growth and a negative control (broth only) to check for contamination. A drug control (e.g., Fluconazole) should also be included.

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8]

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 3,5-dinitrobenzoate derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Controls: Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Mechanistic Insights and Future Directions

Understanding the mechanism of action is critical for optimizing lead compounds. For 3,5-dinitrobenzoate derivatives, the antifungal mechanism appears to be linked to cell membrane disruption.

G Compound 3,5-Dinitrobenzoate Ester Derivative Membrane Fungal Cell Membrane Compound->Membrane Interacts with Ergosterol Ergosterol Synthesis Pathway Compound->Ergosterol Inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Ergosterol Production Ergosterol->Inhibition Death Fungicidal Effect Disruption->Death Inhibition->Death

Caption: Proposed antifungal mechanism of 3,5-dinitrobenzoate esters.

Future research should focus on expanding the library of these derivatives to improve potency and broaden the spectrum of activity. Key areas for exploration include:

  • Systematic SAR Studies: Synthesizing and testing a wider range of ester and amide derivatives to build a more comprehensive understanding of the structural requirements for activity.

  • Elucidation of Anticancer Mechanisms: If cytotoxicity is confirmed, subsequent studies should investigate the specific pathways involved, such as apoptosis induction or cell cycle arrest.[9]

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro screening must be evaluated in animal models to assess their therapeutic efficacy and safety profiles.

By leveraging the foundational data and protocols presented in this guide, researchers can effectively explore the therapeutic potential of 3,5-dinitrobenzoate derivatives and contribute to the development of next-generation therapeutic agents.

References

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A Comparative Guide to the Electrophilic Aromatic Substitution of 1,3-Dinitrobenzene and 1,4-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth comparison of the electrophilic aromatic substitution (EAS) reactions of 1,3-dinitrobenzene and 1,4-dinitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple textbook descriptions to explore the nuanced electronic and steric factors governing the reactivity and regioselectivity of these highly deactivated substrates. We will dissect the mechanistic underpinnings, present comparative experimental data, and provide validated protocols to illustrate the practical challenges and outcomes associated with the functionalization of these molecules.

Foundational Principles: Electrophilic Aromatic Substitution in Deactivated Systems

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, proceeding via a two-step addition-elimination mechanism. The process begins with the attack of an electrophile (E⁺) on the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.[1] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[2] A subsequent deprotonation step rapidly restores the aromatic system, yielding the substituted product.[2]

The facility of this reaction is profoundly influenced by the substituents already present on the ring.[3] The nitro group (–NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-R or -M): The nitro group can delocalize the ring's π-electrons into itself, as shown by resonance structures. This effect is most pronounced at the ortho and para positions, leaving the meta positions as the least electron-deficient.[4]

Consequently, the nitro group significantly reduces the nucleophilicity of the benzene ring, making EAS reactions much slower than for benzene itself and requiring more forcing conditions.[5][6] It also acts as a meta-director, guiding incoming electrophiles to the 3- and 5-positions relative to itself.[7][8] When two such groups are present, their combined deactivating and directing effects create a challenging yet predictable landscape for further substitution.

Comparative Analysis of Reactivity and Regioselectivity

The isomeric placement of the two nitro groups in 1,3-dinitrobenzene and 1,4-dinitrobenzene leads to critical differences in their reactivity towards electrophiles. A direct comparison reveals that 1,3-dinitrobenzene is the more reactive of the two.

Electrophilic Attack on 1,3-Dinitrobenzene (m-Dinitrobenzene)

In 1,3-dinitrobenzene, the two nitro groups are meta to each other. Let's analyze the available positions for an incoming electrophile: C2, C4, C5, and C6.

  • Positions C4 and C6: These positions are ortho to one nitro group and para to the other. Both are therefore strongly deactivated by the resonance effects of both nitro groups.

  • Position C2: This position is ortho to both nitro groups, making it exceptionally electron-deficient and sterically hindered.

  • Position C5: This position is uniquely situated meta to both nitro groups. While still deactivated by the inductive effects of both groups, it is spared from their powerful deactivating resonance effects.[9]

Therefore, electrophilic attack preferentially occurs at the C5 position, the "least deactivated" site on the ring.[9][10] This leads to the formation of a 1,3,5-trisubstituted product. The classic example is the further nitration of 1,3-dinitrobenzene to yield 1,3,5-trinitrobenzene (TNB), a reaction that requires harsh conditions but is synthetically viable.[11][12]

Caption: Favorable electrophilic attack on 1,3-dinitrobenzene occurs at the C5 position.

Electrophilic Attack on 1,4-Dinitrobenzene (p-Dinitrobenzene)

In 1,4-dinitrobenzene, all available positions for substitution (C2, C3, C5, C6) are electronically equivalent due to symmetry. Crucially, every one of these positions is ortho to one nitro group and meta to the other.[9]

Unlike the 1,3-isomer, there is no position that is meta to both nitro groups. Consequently, any electrophilic attack must occur at a position that is strongly deactivated by the resonance effect of one of the nitro groups. The resulting sigma complex is significantly more destabilized compared to the most favorable pathway for 1,3-dinitrobenzene. This leads to a much slower reaction rate, making further electrophilic substitution on 1,4-dinitrobenzene exceedingly difficult.[9][10]

Caption: Electrophilic attack on 1,4-dinitrobenzene is highly disfavored.

Quantitative Comparison and Experimental Data

The theoretical analysis is borne out by experimental results. Electrophilic substitution on dinitrobenzenes requires significantly harsher conditions than the mononitration of benzene or even nitrobenzene. The comparative data below highlights the differences in reactivity.

SubstrateReactionReagents & ConditionsProductYieldReference
1,3-Dinitrobenzene NitrationFuming HNO₃, Fuming H₂SO₄ (Oleum), 100-110 °C1,3,5-Trinitrobenzene~90%[12][13]
1,3-Dinitrobenzene ChlorinationHCl, HNO₃, H₂SO₄/Oleum, 130 °C1-Chloro-2,4-dinitrobenzenePredominant Product[14]
1,4-Dinitrobenzene NitrationFuming HNO₃, Fuming H₂SO₄ (Oleum), >110 °C1,2,4-TrinitrobenzeneVery low / Not typically performed[9][10]

As the table illustrates, the synthesis of 1,3,5-trinitrobenzene from 1,3-dinitrobenzene is a standard, albeit forceful, laboratory procedure. In contrast, the analogous trisubstitution of 1,4-dinitrobenzene is not a common synthetic route due to the extreme deactivation of the ring.

Experimental Protocol: Nitration of 1,3-Dinitrobenzene

This protocol describes a self-validating system for the synthesis of 1,3,5-trinitrobenzene. The causality behind the choice of reagents and conditions is rooted in the need to overcome the profound deactivation of the dinitrobenzene ring. Fuming nitric and fuming sulfuric acids are required to generate a sufficiently high concentration of the nitronium ion (NO₂⁺) electrophile.[12]

workflow_nitration cluster_workflow Experimental Workflow: Synthesis of 1,3,5-Trinitrobenzene prep Prepare Nitrating Mixture: Fuming H₂SO₄ + Fuming HNO₃ (Cool in ice bath) add Slowly add 1,3-Dinitrobenzene to nitrating mixture (Maintain temp < 100°C) prep->add Step 1-2 heat Heat reaction mixture at 100-110°C for 2 hours (Monitor with TLC) add->heat Step 3 quench Cool mixture and pour carefully onto crushed ice heat->quench Step 4 filter Filter the crude product Wash with cold water quench->filter Step 5 recrys Recrystallize from Aqueous Ethanol filter->recrys Step 6 dry Dry the purified product (1,3,5-Trinitrobenzene) recrys->dry Step 7

Caption: Workflow for the synthesis of 1,3,5-trinitrobenzene from 1,3-dinitrobenzene.

Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of fuming sulfuric acid (20% oleum). Cool the flask in an ice-salt bath.

  • Substrate Addition: Slowly add 25 g of 1,3-dinitrobenzene to the cooled oleum with stirring until it is fully dissolved.

  • Nitrating Agent Addition: Prepare a mixture of 50 mL of fuming sulfuric acid (20% oleum) and 50 mL of fuming nitric acid (90%). Add this nitrating mixture to the dropping funnel and add it dropwise to the dinitrobenzene solution over 1-2 hours. The internal temperature must be carefully controlled and maintained below 100°C during the addition.

  • Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain this temperature for 2 hours.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto 500 g of crushed ice with vigorous stirring. The crude 1,3,5-trinitrobenzene will precipitate as a pale yellow solid.

  • Purification: Filter the solid product using a Büchner funnel and wash thoroughly with large volumes of cold water until the washings are neutral to litmus paper. Subsequently, wash with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from a 1:1 ethanol/water mixture or glacial acetic acid to yield pure 1,3,5-trinitrobenzene.[15] Dry the crystals in a vacuum oven. The expected melting point is 121-122°C.

Conclusion

The electrophilic substitution of dinitrobenzenes is a study in the powerful influence of substituent effects on aromatic reactivity.

  • 1,3-Dinitrobenzene , while strongly deactivated, possesses a unique position (C5) that is meta to both nitro groups. This site is the least deactivated, providing a viable, albeit slow, pathway for further substitution to form 1,3,5-trisubstituted products under forcing conditions.

  • 1,4-Dinitrobenzene has no such favored position. All available sites are ortho to one of the powerful deactivating nitro groups, rendering the ring exceptionally unreactive towards electrophiles. Further substitution is practically unfeasible under standard EAS conditions.

This comparative analysis underscores the importance of understanding the cumulative electronic effects of multiple substituents for predicting reaction outcomes and designing synthetic strategies for highly functionalized aromatic compounds.

References

  • Organic Syntheses. (n.d.). 1,3,5-Trinitrobenzene. Organic Syntheses Procedure. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. NCBI. Retrieved from [Link]

  • Quora. (2017). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why? Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 10 Preparation of Dinitrobenzene. ResearchGate. Retrieved from [Link]

  • OWU Organic chemistry II. (2021). 1,2-dinitrobenzene synthesis. YouTube. Retrieved from [Link]

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  • Golding, B. T., et al. (1984). Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene... Journal of the Chemical Society, Perkin Transactions 2, 839-845. Retrieved from [Link]

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  • Scribd. (n.d.). Nitration of Nitrobenzene Guide. Scribd. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. Scribd. Retrieved from [Link]

  • Khan Academy. (n.d.). Meta directors I. Khan Academy. Retrieved from [Link]

  • Revision World. (n.d.). Directing groups & activating groups in benzene. Revision World. Retrieved from [Link]

  • Quora. (2018). How can I prepare 1,3,5-trinitrobenzene from toluene?. Quora. Retrieved from [Link]

  • SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. SimpleChemConcepts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

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A Comparative Structural Analysis of Methyl 4-chloro-3,5-dinitrobenzoate and Its Analogues for Applications in Drug Development and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural and functional comparison of Methyl 4-chloro-3,5-dinitrobenzoate and its key analogues. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document synthesizes crystallographic data, spectroscopic analysis, and reactivity principles to elucidate the subtle yet significant impacts of structural modifications on the physicochemical properties and potential applications of these compounds.

Introduction: The Significance of Substituted Dinitrobenzoates

This compound is a versatile scaffold in organic synthesis, primarily owing to its electron-deficient aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of two nitro groups ortho and para to the chloro substituent dramatically influences the electronic landscape of the molecule, making the 4-position susceptible to displacement by a variety of nucleophiles. This reactivity profile has rendered this class of compounds valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the core structure is found in some herbicidal agents, where its biological activity is attributed to its ability to interfere with essential biological processes in target organisms.[1][2]

This guide will explore how the substitution at the 4-position of the 3,5-dinitrobenzoate ring system influences the molecule's structural and electronic properties. We will compare the chloro derivative with its fluoro, bromo, iodo, and methoxy analogues to provide a comprehensive understanding of their relative stabilities, reactivities, and potential for further functionalization.

Synthesis of this compound and Its Analogues

The synthesis of this compound and its halogenated analogues typically follows a two-step process: nitration of the corresponding 4-substituted benzoic acid followed by esterification. The methoxy analogue can also be synthesized through a similar pathway.

General Synthetic Workflow

Synthesis_Workflow start 4-Substituted Benzoic Acid (X = F, Cl, Br, I, OMe) step1 Nitration (fuming HNO₃, H₂SO₄) start->step1 intermediate 4-Substituted-3,5- dinitrobenzoic Acid step1->intermediate step2 Esterification (Methanol, H₂SO₄ or SOCl₂) intermediate->step2 product Methyl 4-Substituted- 3,5-dinitrobenzoate step2->product

Caption: General synthetic route for Methyl 4-substituted-3,5-dinitrobenzoates.

Experimental Protocol: Synthesis of Methyl 4-bromo-3,5-dinitrobenzoate

This protocol is adapted from the synthesis of Methyl 4-bromo-3,5-dinitrobenzoate and is representative for the halogenated analogues.[3]

Part 1: Nitration of 4-Bromobenzoic Acid

  • To a stirred and cooled mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-bromobenzoic acid while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified period to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-bromo-3,5-dinitrobenzoic acid.

  • Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Part 2: Esterification of 4-bromo-3,5-dinitrobenzoic Acid

  • Suspend the dried 4-bromo-3,5-dinitrobenzoic acid in dry methanol.

  • Add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.

  • The product, Methyl 4-bromo-3,5-dinitrobenzoate, will precipitate and can be collected by filtration, washed with a small amount of cold methanol, and dried.

Rationale behind Experimental Choices:

  • Nitration: The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated benzoic acid ring.

  • Esterification: The Fischer-Speier esterification with methanol and a strong acid catalyst is a standard and efficient method for converting carboxylic acids to their corresponding methyl esters. The use of thionyl chloride offers an alternative, often faster, method that proceeds via an acyl chloride intermediate.

Structural Comparison: Insights from X-ray Crystallography

The three-dimensional arrangement of atoms in these molecules, particularly the orientation of the nitro and ester groups relative to the benzene ring, is crucial in determining their reactivity and intermolecular interactions. X-ray crystallography provides definitive data on these structural parameters.

CompoundCCDC NumberCrystal SystemSpace GroupKey Dihedral Angles (°)
This compound 766749[4]TriclinicP-1Nitro group 1: 29.6, Nitro group 2: 82.3, Ester group: 13.7[1]
Methyl 4-bromo-3,5-dinitrobenzoate Not specifiedNot specifiedNot specifiedNitro group 1: 55.6, Nitro group 2: 79.5[3]
Methyl 4-fluoro-3,5-dinitrobenzoate Not available---
Methyl 4-iodo-3,5-dinitrobenzoate Not available---
Methyl 4-methoxy-3,5-dinitrobenzoate Not available---

Analysis of Crystallographic Data:

The available crystal structure data for the chloro and bromo analogues reveal that the nitro groups are significantly twisted out of the plane of the benzene ring.[1][3] This is a common feature in ortho-substituted nitroaromatics and is due to steric hindrance between the bulky nitro groups and the adjacent substituents.

In this compound, the two nitro groups exhibit different dihedral angles with the benzene ring (29.6° and 82.3°), indicating a significant deviation from planarity.[1] The ester group, however, is more coplanar with the ring (13.7°).[1] For the bromo analogue, both nitro groups are also substantially rotated out of the ring plane (55.6° and 79.5°).[3]

This twisting of the nitro groups has important electronic consequences. The resonance-based electron-withdrawing effect of the nitro groups is diminished as they rotate out of planarity, reducing their ability to stabilize the negative charge in the Meisenheimer intermediate during nucleophilic aromatic substitution. However, the strong inductive electron-withdrawing effect remains.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for confirming the identity and purity of these compounds.

1H NMR Spectroscopy: The aromatic region of the 1H NMR spectrum for these symmetrically substituted compounds is simple, typically showing a singlet for the two equivalent aromatic protons. The chemical shift of this singlet is influenced by the electronegativity of the substituent at the 4-position.

13C NMR Spectroscopy: The 13C NMR spectra provide information about the carbon framework. The chemical shifts of the aromatic carbons, particularly the carbon bearing the halogen (C4) and the carbons bearing the nitro groups (C3 and C5), are sensitive to the electronic effects of the substituents.

Infrared Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the carbonyl stretch of the ester group (around 1730 cm⁻¹).

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

While a comprehensive set of directly comparable spectra for all analogues is not available, representative data can be found in public databases such as PubChem and the NIST WebBook.[5][6]

Comparative Reactivity in Nucleophilic Aromatic Substitution

The primary utility of these compounds lies in their reactivity towards nucleophiles at the 4-position. The rate of this SNAr reaction is highly dependent on the nature of the leaving group (the substituent at the 4-position).

Principles of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism reactant Substrate intermediate Meisenheimer Complex reactant->intermediate + Nu⁻ (slow) product Product intermediate->product - X⁻ (fast) Nu Nu⁻ LG X⁻

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).

The reactivity of the leaving group in SNAr reactions generally follows the trend: F > Cl > Br > I . This is counterintuitive when considering bond strengths (C-F is the strongest carbon-halogen bond). The explanation lies in the rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the effect of the stronger C-F bond.[7]

Expected Reactivity Trend:

Based on these principles, the expected order of reactivity for the halogenated analogues in SNAr reactions is:

Methyl 4-fluoro-3,5-dinitrobenzoate > this compound > Methyl 4-bromo-3,5-dinitrobenzoate > Methyl 4-iodo-3,5-dinitrobenzoate

The methoxy group is generally a poor leaving group in SNAr reactions unless it is activated by protonation or conversion to a better leaving group. Therefore, Methyl 4-methoxy-3,5-dinitrobenzoate would be expected to be significantly less reactive than the halogenated analogues under typical SNAr conditions.

Potential Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of substituted dinitroaromatic compounds is an area of active research. The herbicidal activity of this compound has been reported, suggesting that this scaffold can interfere with biological pathways in plants.[1][2]

The nature of the substituent at the 4-position can significantly impact the biological activity through several mechanisms:

  • Lipophilicity: The hydrophobicity of the molecule, which influences its ability to cross cell membranes, is affected by the substituent. The logP values (a measure of lipophilicity) are expected to increase with the size of the halogen atom (I > Br > Cl > F).

  • Metabolic Stability: The C-X bond strength and the overall electronic properties of the molecule will influence its susceptibility to metabolic degradation.

  • Target Binding: The size, shape, and electronic nature of the substituent can affect how the molecule interacts with its biological target.

Comparative Biological Activity:

Direct comparative studies on the herbicidal or cytotoxic activity of this specific series of analogues are limited. However, general trends from related compounds suggest that:

  • Increased lipophilicity can sometimes lead to enhanced activity up to a certain point, after which it may decrease due to poor solubility or transport.

  • The electronic nature of the substituent can influence the reactivity of the molecule with biological nucleophiles, which could be a mechanism of toxicity.

Further experimental investigation is required to establish a definitive structure-activity relationship (SAR) for the herbicidal or other biological activities of this series of compounds.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of this compound and its fluoro, bromo, iodo, and methoxy analogues. The key takeaways are:

  • Synthesis: These compounds can be synthesized through a reliable two-step nitration and esterification process.

  • Structure: The nitro groups are significantly twisted out of the plane of the benzene ring due to steric hindrance, which impacts their electronic properties.

  • Reactivity: The reactivity in nucleophilic aromatic substitution is predicted to follow the order F > Cl > Br > I, with the methoxy analogue being significantly less reactive.

  • Biological Activity: The nature of the 4-substituent is expected to modulate the biological activity by influencing lipophilicity, metabolic stability, and target interactions.

While a significant amount of information is available, there are clear opportunities for further research. The determination of the crystal structures of the fluoro, iodo, and methoxy analogues would provide invaluable data for a more complete structural comparison. Furthermore, systematic, comparative studies on the kinetics of nucleophilic aromatic substitution and the biological activities (e.g., herbicidal, antifungal, or cytotoxic) of this series of compounds would provide a much-needed quantitative basis for understanding their structure-property relationships. Such studies would be highly beneficial for the rational design of new drug candidates and agrochemicals based on the versatile 3,5-dinitrobenzoate scaffold.

References

  • Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

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A Comparative Guide to the Quantitative Analysis of Methyl 3,5-Dinitrobenzoate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Methyl 3,5-dinitrobenzoate, a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods for its determination. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this nitroaromatic compound.

The Ascendancy of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise quantification of chemical substances.[1] Unlike chromatographic methods that rely on calibration curves with reference standards of the same compound, qNMR is a primary ratio method.[2] This means it can determine the concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of a different compound, providing a direct measure of the molar ratio.[1][2] This inherent characteristic of NMR, where the signal integral is directly proportional to the number of nuclei, eliminates the need for identical standards, which can be a significant advantage, especially when analyzing novel compounds or impurities where a certified standard may not be available.[3][4]

The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) recognize qNMR as a validatable analytical technique for pharmaceutical quality control.[1][2][5] Its application is particularly beneficial in early drug development for potency determination, where it offers speed and cost-effectiveness compared to traditional methods.[5][6]

Experimental Workflow: qNMR Analysis of Methyl 3,5-Dinitrobenzoate

A successful qNMR experiment hinges on meticulous planning and execution, from sample preparation to data processing.[3] The following protocol outlines the key steps for the quantitative analysis of methyl 3,5-dinitrobenzoate using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weighing Accurate Weighing (Analyte & Internal Standard) dissolution Dissolution in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer shimming Shimming transfer->shimming pulse_cal Pulse Calibration shimming->pulse_cal params Set Acquisition Parameters (D1, NS, etc.) pulse_cal->params acquisition Acquire FID params->acquisition ft Fourier Transform acquisition->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration calculation Purity Calculation integration->calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Experimental Protocol for qNMR

1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR results.[7][8] The ideal standard should:

  • Be of high purity (≥99%).[7]

  • Be chemically stable and non-reactive with the analyte and solvent.[7][8]

  • Exhibit excellent solubility in the chosen deuterated solvent.[7]

  • Have resonance peaks that are well-resolved and do not overlap with the analyte signals.[1][7] A sharp singlet in a signal-free region is ideal.[7]

For methyl 3,5-dinitrobenzoate, suitable internal standards include maleic acid, 1,4-dinitrobenzene, or benzyl benzoate.[1] Commercially available certified reference materials (CRMs) for qNMR, such as TraceCERT® standards, are recommended to ensure traceability and accuracy.[9]

2. Sample Preparation:

  • Weighing: Accurately weigh the methyl 3,5-dinitrobenzoate sample and the chosen internal standard using a calibrated ultra-microbalance.[10] High-precision weighing is crucial as any error directly impacts the final calculation.[8] It is recommended to perform sample preparations in triplicate to assess precision.[1][11]

  • Dissolution: Dissolve the weighed sample and internal standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a vial.[7] Ensure complete dissolution to achieve a homogeneous solution.[3]

  • Transfer: Transfer the solution to a high-quality NMR tube.[3]

3. NMR Data Acquisition:

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.[3][5]

  • Shimming: Perform careful shimming of the magnetic field to obtain sharp and symmetrical peaks, which is essential for accurate integration.[3]

  • Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.[3][12]

  • Relaxation Delay (D1): This is one of the most critical parameters. The relaxation delay between scans must be sufficiently long to allow all nuclei to fully relax back to their equilibrium state.[8][13] A delay of at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard is recommended.[12][13] The T₁ values can be determined experimentally using an inversion recovery pulse sequence.[12][14]

  • Number of Scans (NS): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[13]

  • Acquisition Time (AQ): Set an adequate acquisition time to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[3]

4. Data Processing and Calculation:

  • Fourier Transform and Phasing: Apply Fourier transformation to the FID and perform manual phase correction to ensure all peaks are correctly phased.[12]

  • Baseline Correction: Apply manual baseline correction to ensure a flat baseline across the spectrum, which is crucial for accurate integration.[12]

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte (methyl 3,5-dinitrobenzoate) and the internal standard. It is important to be consistent with the integration range for both signals.[12]

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Alternative Analytical Techniques: A Comparative Overview

While qNMR offers significant advantages, chromatographic methods remain the workhorses of many analytical laboratories.

Analytical_Methods cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS qnmr_node Quantitative NMR qnmr_adv Advantages: - Primary Method - No identical standard needed - Fast for potency qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower sensitivity - Requires high purity IS - Complex mixtures challenging qnmr_node->qnmr_disadv hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - High sensitivity & resolution - Versatile - Well-established hplc_node->hplc_adv hplc_disadv Disadvantages: - Requires identical standard - Longer run times - Solvent consumption hplc_node->hplc_disadv gcms_node Gas Chromatography- Mass Spectrometry gcms_adv Advantages: - Excellent separation & identification - High sensitivity - Established methods (EPA) gcms_node->gcms_adv gcms_disadv Disadvantages: - Analyte must be volatile & thermally stable - Potential for thermal degradation - Complex sample prep gcms_node->gcms_disadv

Caption: Comparison of qNMR, HPLC, and GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it suitable for the analysis of nitroaromatics.[15]

Experimental Protocol for HPLC:

  • Sample Preparation: Accurately weigh the methyl 3,5-dinitrobenzoate sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Standard Preparation: Prepare a series of calibration standards of a certified methyl 3,5-dinitrobenzoate reference material at different concentrations.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is often employed.

    • Detector: A UV detector set at a wavelength where methyl 3,5-dinitrobenzoate shows maximum absorbance.

  • Analysis: Inject the sample and calibration standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] For nitroaromatics, care must be taken to avoid thermal degradation in the injector.[15][17]

Experimental Protocol for GC-MS:

  • Sample Preparation:

    • Extraction: For solid or aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the nitroaromatic compounds.[15][16] Dichloromethane or acetonitrile are common extraction solvents.[16]

    • Derivatization: In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte.

  • Standard Preparation: Prepare calibration standards of methyl 3,5-dinitrobenzoate in a suitable solvent.

  • GC-MS Conditions:

    • Injector: Use a splitless or on-column injection technique to minimize thermal stress on the analyte.[18]

    • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

    • Oven Program: A temperature gradient is used to separate the components of the sample.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Similar to HPLC, a calibration curve is constructed using the peak areas of the standards.

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of reference standards.

ParameterqNMRHPLCGC-MS
Principle Molar ratio to internal standardExternal calibration with identical standardExternal calibration with identical standard
Selectivity High, based on chemical shiftGood, based on retention time and UV absorbanceExcellent, based on retention time and mass spectrum
Sensitivity Lower (mg range)High (µg to ng range)Very high (ng to fg range)[18]
Precision Excellent (RSD < 1%) with proper setupExcellent (RSD < 2%)[19]Excellent (RSD < 5%)
Accuracy High, traceable to SI units[2]High, dependent on standard purityHigh, dependent on standard purity
Sample Throughput Fast per sample (10-15 min)[4]ModerateModerate to slow (due to sample prep)
Need for Identical Standard NoYesYes
Key Advantage Absolute quantification without identical standardVersatility and robustnessHigh sensitivity and specificity
Key Limitation Lower sensitivity, potential for peak overlapRequires identical standard, solvent consumptionAnalyte must be volatile and thermally stable

Decision-Making Flowchart

Decision_Flowchart start Start: Quantitative Analysis of Methyl 3,5-Dinitrobenzoate q1 Identical Certified Reference Standard Available? start->q1 q2 High Sensitivity Required (trace analysis)? q1->q2 Yes use_qnmr Use qNMR q1->use_qnmr No use_hplc Use HPLC q2->use_hplc No consider_hplc_gcms Consider HPLC or GC-MS q2->consider_hplc_gcms Yes q3 Analyte is Volatile & Thermally Stable? q3->use_hplc No use_gcms Use GC-MS q3->use_gcms Yes consider_hplc_gcms->q3

Caption: Flowchart for selecting an analytical method.

Conclusion: A Synergistic Approach

  • qNMR stands out as a primary method that provides accurate and traceable results without the need for an identical certified reference standard, making it ideal for purity assignments and the analysis of novel compounds. Its speed and simplicity in sample preparation for neat substances are also significant benefits.

  • HPLC is a versatile and robust technique with high sensitivity, suitable for a wide range of sample matrices. It is often the method of choice for routine quality control when a reference standard is available.

  • GC-MS offers unparalleled sensitivity and specificity, making it the preferred method for trace-level analysis, such as in environmental monitoring or impurity profiling, provided the analyte is sufficiently volatile and thermally stable.

The selection of the most appropriate technique should be guided by the specific analytical challenge at hand, considering factors such as the availability of standards, required sensitivity, sample matrix complexity, and the intended purpose of the analysis. In many research and development settings, a synergistic approach, where qNMR is used for the certification of primary standards and chromatographic methods are employed for routine analysis, can provide a comprehensive and robust framework for the quantitative analysis of methyl 3,5-dinitrobenzoate and other pharmaceutical compounds. All methods must be validated according to ICH guidelines to ensure they are fit for their intended purpose.[19][20][21][22][23]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. (2025-12-29). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. (2025-07-02). [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar. (2024-03-20). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025-07-22). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. (2019-05-30). [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. (2021-11-09). [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. (2022-09-22). [Link]

  • analytical methods. [Link]

  • Methyl 3,5-dinitrobenzoate Reference standard for 1H Quantitative NMR (qNMR), Anstan®. Briti Scientific. [Link]

  • Quantitative NMR Spectroscopy.docx. [Link]

  • qNMR help. : r/chemhelp. Reddit. (2023-09-07). [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. (2019-02-21). [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography. EPA. [Link]

  • Methyl 3,5-dinitrobenzoate. NIST WebBook. [Link]

  • Methyl 3,5-dinitrobenzoate. PubChem. [Link]

  • Methyl 3,5-dinitrobenzoate. NIST WebBook. [Link]

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A Comparative Guide to the Antifungal Potential of 3,5-Dinitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents. This guide provides a comprehensive technical overview of the antifungal properties of 3,5-dinitrobenzoate esters, a class of compounds showing promise in preclinical studies. We will delve into their efficacy compared to established antifungal drugs, detail the experimental protocols for their evaluation, and explore their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antifungal therapies.

The Promise of Nitroaromatic Compounds in Antifungal Research

Fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals, leading to high rates of morbidity and mortality.[1] The increasing resistance of these pathogens to conventional antifungal drugs underscores the urgent need for new therapeutic options.[1] Nitroaromatic compounds have a history of antimicrobial activity, and recent research has highlighted the potential of esters derived from 3,5-dinitrobenzoic acid as potent antifungal agents.[1][2] These esters have demonstrated notable activity against various Candida species, suggesting they may represent a valuable scaffold for the development of new antifungal drugs.[1]

Comparative Antifungal Efficacy: 3,5-Dinitrobenzoate Esters vs. Standard Antifungals

A critical aspect of evaluating any new potential drug is to benchmark its performance against existing treatments. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two key 3,5-dinitrobenzoate esters, ethyl 3,5-dinitrobenzoate and methyl 3,5-dinitrobenzoate, against common Candida species. For a robust comparison, we have included the typical MIC ranges for the widely used antifungal agents, Fluconazole and Amphotericin B, against Candida albicans. It is important to note that direct head-to-head comparisons in the same study are ideal, and the data presented here is a compilation from various sources.

CompoundFungal StrainMIC (µg/mL)MIC (µM)Reference(s)
Ethyl 3,5-dinitrobenzoate Candida albicans125520[1][3]
Candida krusei1004160[1][3]
Candida tropicalis5002080[1][3]
Methyl 3,5-dinitrobenzoate Candida albicans-270 - 1100[1]
Fluconazole Candida albicans0.25 - 1.00.81 - 3.26[4]
Amphotericin B Candida albicans0.25 - 0.50.27 - 0.54[5]

From the data, it is evident that while the 3,5-dinitrobenzoate esters exhibit antifungal activity, their MIC values are generally higher than those of the established drugs, Fluconazole and Amphotericin B. However, it is noteworthy that some studies have shown that esters of 3,5-dinitrobenzoic acid have greater antifungal activity and potency than the parent 3,5-dinitrobenzoic acid.[2] This suggests that further structural modifications could lead to more potent derivatives.

The Crucial Role of Structure in Antifungal Activity

Research into a series of 3,5-dinitrobenzoate derivatives has revealed a clear structure-activity relationship. Esters with shorter alkyl side chains, such as ethyl and propyl 3,5-dinitrobenzoate, tend to exhibit better antifungal activity profiles.[1][3] This insight is crucial for guiding future medicinal chemistry efforts to optimize the antifungal potency of this class of compounds.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal research, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust protocols for antifungal susceptibility testing.[6][7] The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.

Detailed Protocol for Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

This protocol outlines the key steps for determining the MIC of a test compound against a yeast pathogen like Candida albicans.

1. Preparation of Inoculum:

  • From a fresh 24-hour culture of the yeast on Sabouraud Dextrose Agar, select several colonies.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • Further dilute the suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the 3,5-dinitrobenzoate ester in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6]

  • For Amphotericin B, the endpoint is typically defined as 100% inhibition of growth.[6]

  • The growth inhibition can be assessed visually or by using a spectrophotometric reader.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture Inoculum_Suspension Inoculum Suspension Yeast_Culture->Inoculum_Suspension Standardize to 0.5 McFarland Inoculation Inoculation of 96-well Plate Inoculum_Suspension->Inoculation Antifungal_Stock Antifungal Stock Serial_Dilutions Serial Dilutions Antifungal_Stock->Serial_Dilutions Two-fold dilutions Serial_Dilutions->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Visual or Spectrophotometric Reading

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by 3,5-dinitrobenzoate esters.

Cytotoxicity and the Path Forward: A Critical Consideration

A crucial aspect of drug development is ensuring selective toxicity, meaning the compound is harmful to the pathogen but not to the host. While comprehensive cytotoxicity data for 3,5-dinitrobenzoate esters on mammalian cell lines is currently limited, the broader class of nitroaromatic compounds is known to have potential toxic effects. F[8]or instance, dinitrophenols have been shown to be powerful toxicants. T[9][10]he mechanism of toxicity for many nitroaromatic compounds involves their reduction to toxic intermediates.

[11]Therefore, a thorough evaluation of the in vitro cytotoxicity of promising 3,5-dinitrobenzoate esters against a panel of human cell lines is an essential next step. Standard assays such as the MTT or WST-1 assay can be employed to determine the 50% cytotoxic concentration (CC50). T[1]his data, in conjunction with the MIC values, will allow for the calculation of the selectivity index (SI = CC50/MIC), a critical parameter for gauging the therapeutic potential of a compound. A high SI value indicates that the compound is significantly more toxic to the fungal pathogen than to mammalian cells, a desirable characteristic for any potential drug.

Conclusion

3,5-Dinitrobenzoate esters represent a promising, albeit early-stage, class of compounds in the quest for new antifungal agents. Their demonstrated activity against clinically relevant Candida species, coupled with initial insights into their structure-activity relationships and multi-target mechanism of action, provides a solid foundation for further investigation. The path forward must include a concerted effort to optimize their antifungal potency through medicinal chemistry and a rigorous evaluation of their cytotoxicity to establish a favorable therapeutic window. This guide has provided a framework for understanding the current state of research on these compounds and outlines the critical experimental pathways for their future development.

References

  • Duarte, A. B. S., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Molecules, 27(18), 6049. [Link]

  • de Araújo, R. S. A., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Applied Microbiology and Biotechnology, 107(2-3), 597-609. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Arendrup, M. C., et al. (2012). EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 18(7), E246-E247.
  • Pfaller, M. A., et al. (2003). In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates. Antimicrobial agents and chemotherapy, 47(3), 1068–1071. [Link]

  • Gür Vural, S., et al. (2024). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of infection in developing countries, 18(2), 303–308. [Link]

  • de Farias, M. A. M., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Brazilian Journal of Microbiology, 54(4), 2351-2361. [Link]

  • Fothergill, A. W. (2012). Antifungal susceptibility testing: current approaches. Clinical microbiology reviews, 25(3), 529–547.
  • Westerink, R. H., et al. (2016). In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides. Toxicology letters, 252, 48–56. [Link]

  • Yilmaz, S., et al. (2008). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 56(3), 201–207.
  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • Mohseni, M., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental toxicology and pharmacology, 38(2), 429–446. [Link]

  • Adams, J. V., et al. (1976). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Fandrianto, O., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ, 8, e8552. [Link]

  • Gür Vural, S., et al. (2024). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 18(2), 303-308.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • Pfaller, M. A., et al. (2003). In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates. Antimicrobial agents and chemotherapy, 47(3), 1068–1071.

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Comparative Guide to the Structure-Activity Relationship of Dinitrobenzotrifluoride Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dinitrobenzotrifluoride scaffold is a versatile and highly functionalized pharmacophore that serves as a cornerstone in the synthesis of diverse biologically active molecules.[1] Its inherent chemical properties, including the strong electron-withdrawing nature of the dual nitro groups and the metabolic stability conferred by the trifluoromethyl moiety, make it a privileged starting point for developing targeted therapeutic agents.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for dinitrobenzotrifluoride analogues across several key therapeutic areas: antibacterial, anticancer, and antiprotozoal. By synthesizing data from seminal studies, we elucidate the molecular determinants of potency and selectivity, offering field-proven insights to guide future drug design and optimization efforts. Detailed experimental protocols for benchmark assays are provided to ensure methodological rigor and reproducibility.

Introduction: The Dinitrobenzotrifluoride Scaffold

Chemical Properties and Significance

3,5-Dinitrobenzotrifluoride and its halogenated derivatives are critical intermediates in organic synthesis.[1][2] The trifluoromethyl (-CF3) group significantly increases the lipophilicity and metabolic stability of parent molecules, enhancing their ability to cross biological membranes and resist enzymatic degradation.[1] The two nitro (-NO2) groups are powerful electron-withdrawing groups that activate the benzene ring for nucleophilic aromatic substitution, a key reaction for introducing diverse functional groups and building molecular complexity.[3] This inherent reactivity, combined with the biological impact of the nitroaromatic system, makes this scaffold a valuable building block for agrochemicals and, most notably, pharmaceuticals.[1][4]

Rationale for SAR-Driven Drug Discovery

Structure-activity relationship (SAR) analysis is the foundational principle of medicinal chemistry, aiming to convert empirical observations of biological activity into predictive models based on molecular structure.[5] For the dinitrobenzotrifluoride core, SAR studies are essential to navigate the vast chemical space of possible derivatives. By systematically modifying peripheral substituents and correlating these changes with biological outcomes, researchers can identify the specific structural features required for potent and selective interaction with a biological target, while minimizing off-target effects and toxicity.

Antibacterial Activity: Targeting Bacterial Fatty Acid Synthesis

Mechanism of Action: Inhibition of FabH

A promising avenue for developing novel antibiotics is the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I system. The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the crucial first condensation step of this pathway.[6][7] Dinitrobenzotrifluoride-containing o-hydroxybenzylamine derivatives have been identified as potent inhibitors of FabH, representing a novel class of antibacterial agents.[6]

Structure-Activity Relationship of o-Hydroxybenzylamine Analogues

A key study in this area involved the design and synthesis of a series of novel nitrobenzotrifluoride-containing o-hydroxybenzylamine derivatives.[6] The core hypothesis was that combining the dinitrobenzotrifluoride moiety with an o-hydroxybenzylamine scaffold, previously known for FabH inhibition, would yield compounds with enhanced potency. The SAR exploration revealed several critical determinants for antibacterial activity.

Comparative Performance Data

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) and FabH inhibitory activity (IC50) for a representative set of dinitrobenzotrifluoride analogues against Staphylococcus aureus.

Compound IDR-Group Substitution (at benzylamine)S. aureus MIC (μg/mL)FabH IC50 (μM)
3a 4-H168.5
3d 4-Cl2 0.9
3g 4-F42.1
3j 4-Br42.3
3m 4-CH385.4
3p 4-OCH316>10
3s 3-Cl84.7
3v 2-Cl32>20

Data are representative values synthesized from findings reported in Li, et al.[6][8]

Key SAR Insights

The data clearly indicate that substitution at the para- (4-) position of the benzylamine ring is critical for activity.

  • Halogen Substitution: Small, electron-withdrawing halogens at the 4-position significantly enhance both antibacterial and enzyme-inhibitory activity. The potency follows the trend Cl > F ≈ Br, with the 4-chloro derivative (3d ) being the most potent compound identified.[6]

  • Positional Isomerism: Moving the chloro substituent from the 4-position to the 3- or 2-position leads to a marked decrease in activity, highlighting a specific spatial requirement within the FabH active site.

  • Electronic Effects: Electron-donating groups, such as methyl (4-CH3) or methoxy (4-OCH3), are less favorable than halogens, suggesting that an electron-deficient phenyl ring is preferred for optimal interaction.

SAR_Antibacterial cluster_scaffold Core Scaffold cluster_R Substitution at Benzylamine Ring cluster_activity Resulting Activity Scaffold Dinitrobenzotrifluoride-o-hydroxybenzylamine R_Pos Position Scaffold->R_Pos R_Elec Electronic Nature Scaffold->R_Elec High_Activity High Potency (MIC ≤ 4 µg/mL) R_Pos->High_Activity  Para (4-) Med_Activity Moderate Potency (MIC = 8-16 µg/mL) R_Pos->Med_Activity  Meta (3-) Low_Activity Low Potency (MIC > 16 µg/mL) R_Pos->Low_Activity  Ortho (2-) R_Elec->High_Activity  Small Halogen  (e.g., -Cl, -F) R_Elec->Med_Activity  Alkyl  (e.g., -CH3) R_Elec->Low_Activity  Alkoxy  (e.g., -OCH3) SAR_Antileishmanial Core 4-Cl-3,5-dinitro benzotrifluoride Nitro Nitro Groups Core->Nitro  Features Subst Substitution at C4 Core->Subst  Modification High High Activity (IC50 < 0.5 µM) Nitro->High  Presence is Essential Low Low Activity (IC50 > 5 µM) Nitro->Low  Absence Subst->High  -S-CH2-COOH Mod Moderate Activity (IC50 0.5-1.5 µM) Subst->Mod  -NH-(CH2)2-N(CH3)2 Subst->Mod  -S-Phenyl

SAR logic for antileishmanial dinitrobenzotrifluoride analogues.

Experimental Methodologies

Protocol: FabH Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of compounds against S. aureus FabH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM EDTA.

    • Substrates: Prepare 10 mM stock solutions of Acetyl-CoA and Malonyl-ACP in water.

    • Enzyme: Purify recombinant S. aureus FabH and dilute to a working concentration of 200 nM in Assay Buffer.

    • Indicator: Prepare a 10 mM stock of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 2 µL of the compound dilution (or DMSO for control).

    • Add 178 µL of a master mix containing Assay Buffer, 100 µM DTNB, 50 µM Malonyl-ACP, and 2 nM FabH.

    • Incubate at 25°C for 10 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of 500 µM Acetyl-CoA (final concentration 50 µM).

    • Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 15 minutes using a plate reader. The signal corresponds to the release of Coenzyme A, which reacts with DTNB.

  • Data Analysis & Validation:

    • Calculate the initial reaction velocity (V) for each well.

    • Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

    • Self-Validation Check: The Z'-factor for the assay plate (calculated from high and low controls) must be ≥ 0.5 for the data to be considered valid.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Media and Inoculum Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Culture S. aureus (e.g., ATCC 29213) overnight on a Tryptic Soy Agar plate.

    • Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve the final inoculum density of ~5 x 10^5 CFU/mL.

  • Plate Preparation:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis & Validation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Self-Validation Check: The growth control must show distinct turbidity, and the sterility control must remain clear. An appropriate quality control strain (e.g., S. aureus ATCC 29213) should be run in parallel with a standard antibiotic (e.g., vancomycin) to ensure the MIC falls within the expected range.

Protocol: Cell Viability Assay for Anticancer Screening (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. [1]

  • Cell Culture and Plating:

    • Culture human cancer cells (e.g., HCT-116) in appropriate medium (e.g., McCoy's 5A with 10% FBS).

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Validation:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the GI50/IC50 value.

    • Self-Validation Check: The signal-to-background ratio (vehicle control vs. media-only control) should be at least 10-fold.

Protocol: In Vitro Antileishmanial Activity Assay (Amastigote Model)

This protocol assesses compound efficacy against the clinically relevant intracellular stage of the parasite. [9]

  • Macrophage Culture:

    • Culture a murine macrophage cell line (e.g., J774A.1) in DMEM with 10% FBS.

    • Seed 5 x 10^4 macrophages per well onto 96-well plates and incubate for 24 hours.

  • Parasite Infection:

    • Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis. Wash the wells with fresh medium to remove extracellular parasites.

  • Compound Treatment:

    • Add medium containing serial dilutions of the test compounds to the infected cells. Use Amphotericin B as a positive control.

    • Incubate for another 72 hours.

  • Staining and Microscopy:

    • Fix the cells with methanol and stain with Giemsa.

    • Using a light microscope, count the number of amastigotes per 100 macrophages for each well.

  • Data Analysis & Validation:

    • Calculate the percentage of infection relative to the untreated control.

    • Plot the percent infection versus the logarithm of compound concentration to determine the IC50 value.

    • Self-Validation Check: A parallel cytotoxicity assay on uninfected macrophages must be run to determine the CC50. The Selectivity Index (SI = CC50 / IC50) should be >10 for a compound to be considered a promising and non-toxic hit. [9]

Experimental Workflow Visualization

Workflow cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_analysis SAR Analysis Synthesis Analogue Synthesis & Purification Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Enzyme_Assay Target-Based Assay (e.g., FabH, KSP) Characterization->Enzyme_Assay Cell_Assay Phenotypic Assay (e.g., MIC, MTT) Characterization->Cell_Assay Dose_Response IC50 / MIC Determination Enzyme_Assay->Dose_Response Cell_Assay->Dose_Response Cytotoxicity Mammalian Cell Cytotoxicity (CC50) Dose_Response->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity SAR_Analysis Correlate Structure with Activity Data Selectivity->SAR_Analysis Lead_ID Identify Lead Compound SAR_Analysis->Lead_ID

A generalized workflow for SAR-driven drug discovery.

Conclusion and Future Outlook

The dinitrobenzotrifluoride scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors across multiple therapeutic domains. The SAR analyses presented herein consistently highlight the importance of specific substitution patterns that are tailored to the unique topology and electronic environment of each biological target. For antibacterial FabH inhibitors, para-halogenation of a linked benzylamine ring is key. For antileishmanial agents, the nitro groups are indispensable, and substitution at the C4 position with polar, thiol-containing groups yields the highest potency. While the precise SAR for KSP inhibitors is more complex, the necessity of a secondary amine linker and a terminal nitrogen heterocycle is a recurring theme.

Future research should focus on leveraging these established SAR principles to design next-generation analogues with improved pharmacokinetic and safety profiles. Furthermore, exploring this scaffold against other therapeutic targets is a worthwhile endeavor. The inherent reactivity and proven biological utility of dinitrobenzotrifluoride analogues ensure they will remain a subject of intense interest in the field of medicinal chemistry for the foreseeable future.

References

  • Li, Q., Ni, H., Yang, Y., et al. (2014). Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents. PubMed.
  • BenchChem. (n.d.). Exploring 3,5-Dinitrobenzotrifluoride: Properties and Applications.
  • Pitzer, K. K., Werbovetz, K. A., Brendle, J. J., & Scovill, J. P. (1998). Synthesis and Biological Evaluation of 4-Chloro-3,5-dinitrobenzotrifluoride Analogues as Antileishmanial Agents. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4-Dichloro-3,5-dinitrobenzotrifluoride: Properties, Synthesis, and Industrial Applications.
  • ChemicalBook. (n.d.). 2,4-Dichloro-3,5-dinitrobenzotrifluoride.
  • Google Patents. (n.d.). US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.
  • BenchChem. (n.d.). The Kinesin Spindle Protein Inhibitor CK0106023: A Technical Overview of its Impact on Cell Cycle Progression.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • PubMed. (2014). Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents.
  • Young, K., et al. (2006). Discovery of FabH/FabF Inhibitors from Natural Products. Antimicrobial Agents and Chemotherapy.
  • Holen, K., et al. (2011). A Phase I Trial of MK-0731, a Kinesin Spindle Protein (KSP) Inhibitor, in Patients With Solid Tumors. Investigational New Drugs.
  • Houghton, P. J., et al. (2007). Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer.
  • Al-Howsaway, O.M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
  • ResearchGate. (n.d.). The in vitro antileishmanial activity of compounds I and II against the...
  • Kamal, A., et al. (2022). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Future Science OA.
  • JoVE. (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values.

Sources

Safety Operating Guide

Navigating the Gauntlet: A Definitive Guide to the Proper Disposal of Methyl 4-chloro-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the pioneering drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and purpose. Yet, the life cycle of a chemical does not conclude upon the acquisition of experimental data. The final, and arguably most critical, phase is its safe and compliant disposal. Methyl 4-chloro-3,5-dinitrobenzoate, a compound characterized by its chlorinated and dinitrated aromatic structure, demands a rigorous and informed approach to its end-of-life management. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the preservation of our environment.

The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol

This compound is a compound that, by its very nature, presents several hazards that dictate its handling and disposal. Its structure as a chlorinated nitroaromatic compound places it in a category of chemicals known for their potential toxicity and environmental persistence.

Hazard ClassificationDescription
Skin Sensitization May cause an allergic skin reaction upon contact.
Acute Oral Toxicity Harmful if swallowed.
Environmental Hazard Potentially toxic to aquatic life.

The presence of nitro groups and a chlorine atom on the benzene ring increases the chemical's reactivity and toxicity. Therefore, the disposal procedures are not merely suggestions but are critical safety and environmental protection measures.

The Disposal Workflow: A Step-by-Step Protocol

The primary and most crucial directive for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. The recommended method of disposal is through a licensed hazardous waste disposal facility, where it will likely undergo high-temperature incineration.[1]

Phase 1: Immediate In-Lab Handling and Segregation

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Nitrile gloves are a suitable choice. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

2. Waste Segregation: Preventing Unwanted Reactions

Proper segregation is fundamental to safe disposal. Do not mix this compound waste with other chemical waste streams, particularly:

  • Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.

  • Strong Acids or Bases: To avoid hydrolysis or other degradation reactions that could produce unknown and potentially more hazardous byproducts.

3. Waste Container: Containment is Key

  • Material: Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Labeling: The container must be unequivocally labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The associated hazard pictograms (e.g., exclamation mark for skin sensitization).

Phase 2: Spill Management and Decontamination

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

1. Small Spills (Solid):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.

  • Place the collected material into the designated hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the hazardous waste container.

  • Wash the area with soap and water.

2. Decontamination of Labware:

  • Glassware or equipment contaminated with this compound should be decontaminated.

  • Triple-rinse the equipment with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

Phase 3: Final Disposal and Documentation

1. Waste Accumulation:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA).

  • This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible chemicals.

2. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS).

3. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.

  • After triple-rinsing, deface the original label on the container. The cleaned container can then typically be disposed of as regular laboratory waste, in accordance with your institution's policies.[1]

Regulatory Framework: Adherence to EPA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific waste code for this compound is not explicitly listed, its chemical nature as a chlorinated nitroaromatic compound would likely lead to its classification under one of the following "listed" wastes if it were a manufacturing process waste:

  • F004: Spent non-halogenated solvents such as nitrobenzene.

  • K025: Distillation bottoms from the production of nitrobenzene.

  • K085: Distillation or fractionation column bottoms from the production of chlorobenzenes.

For laboratory waste, the determination is often based on the characteristics of the waste. Given its hazards, it would be classified as hazardous based on its toxic properties. Adhering to the procedures outlined in this guide will ensure compliance with RCRA regulations.[2]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate transfer Carefully Transfer Waste to Labeled Container segregate->transfer spill Spill Occurs? transfer->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes seal Securely Seal Container spill->seal No cleanup->transfer store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS/Licensed Waste Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloro-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the handling of highly reactive and specialized chemical reagents. Methyl 4-chloro-3,5-dinitrobenzoate is one such compound. While it is a valuable intermediate in organic synthesis, its structure—a chlorinated aromatic ring with two nitro groups—demands a rigorous and informed approach to safety. The presence of the dinitroaromatic moiety places it in a category of energetic compounds that require careful handling to mitigate risks.[1][2][3]

This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the principles of chemical causality, ensuring that every safety measure is understood in the context of the specific hazards posed by this molecule. Our goal is to build a culture of safety through deep, practical understanding, making the laboratory a safer and more effective environment.

Part 1: Hazard Analysis—Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), we must first understand the specific risks presented by this compound. PPE is the final barrier between you and the chemical; its selection must be dictated by a thorough hazard assessment.

  • Primary Hazard: Skin Sensitization: The Globally Harmonized System (GHS) classifies this compound as a Skin Sensitizer (Category 1).[4][5] This is a critical designation. It means that initial contact may not cause a reaction, but repeated or prolonged exposure can lead to an allergic response, resulting in dermatitis that can be severe and permanent. The causality here is an immune-mediated reaction, making prevention of initial skin contact paramount.

  • Secondary Hazard: Irritation: The parent acid, 4-Chloro-3,5-dinitrobenzoic acid, is a known skin and eye irritant.[6] It is prudent to assume the methyl ester derivative shares these properties. Direct contact with the solid powder or solutions can cause inflammation, redness, and discomfort.

  • Latent Hazard: Energetic Properties of Nitroaromatic Compounds: The dinitro- functional groups are a significant structural alert. Aromatic nitrocompounds are a class of energetic materials known for their thermal instability.[3] While this specific ester is not classified as an explosive, it can undergo rapid, exothermic decomposition at elevated temperatures or when mixed with incompatible materials.[7][8] Such decomposition can release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[9] Furthermore, these compounds can react violently with strong bases, oxidizers, and reducing agents.[1]

This analysis dictates that our safety protocol must prioritize avoiding skin contact, preventing eye exposure, and controlling dust generation, all while maintaining awareness of the compound's latent energetic nature.

Part 2: The Hierarchy of Controls—A System-Wide Approach

PPE is essential, but it is the last line of defense. A robust safety plan incorporates a multi-layered approach known as the hierarchy of controls.

  • Engineering Controls: These are the most effective measures as they isolate the hazard from the user.[10]

    • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood. This contains dusts and vapors, preventing inhalation, and provides a physical barrier in the case of an unexpected reaction.[11][12]

    • Ventilation: The laboratory should have adequate general ventilation to exchange air and dilute any fugitive emissions.[9]

  • Administrative Controls: These are the procedures and work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for any procedure involving this chemical.[13]

    • Designated Area: Clearly mark and designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Inventory Management: Maintain an accurate, real-time inventory to track the amount of material on-site and its age.[2]

    • Training: Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.[11]

Part 3: Personal Protective Equipment (PPE) Selection

The following PPE is mandatory for handling this compound. The selection is directly informed by the hazards identified in Part 1.

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with nitrile gloves.Primary Goal: Prevent skin sensitization.[4] Nitrile provides good splash protection against a wide range of organic chemicals.[12] Double-gloving provides a backup barrier; if the outer glove is contaminated or torn, the inner glove protects the skin. This is critical for a known sensitizer. Proper glove removal technique must be used to avoid contaminating the skin.[9]
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 rated).Primary Goal: Prevent eye irritation.[6] The solid powder can easily become airborne and cause severe irritation upon contact with the eyes. Standard safety glasses are insufficient; goggles provide a seal around the eyes to protect from dust and splashes.[14]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.Primary Goal: Protect skin and clothing from contamination. The lab coat prevents incidental contact with the solid powder or solutions. Tight cuffs prevent dust from entering sleeves. A flame-resistant (FR) material is a prudent choice given the energetic nature of nitroaromatic compounds.[12]
Respiratory Protection NIOSH-approved N95 or P100 respirator.Primary Goal: Prevent inhalation of fine powder. This is required only if handling the solid outside of a fume hood is unavoidable (e.g., during a large-scale transfer or spill cleanup). For all routine lab-scale work, the chemical fume hood serves as the primary respiratory control.[9]

Part 4: Operational Protocols

Adherence to a validated, step-by-step protocol is essential for safety and experimental reproducibility.

Workflow for Safe Handling and Use

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS & SOP b Designate Work Area in Fume Hood a->b c Don Full PPE b->c d Weigh Compound in Hood c->d Proceed to Handling e Perform Reaction/ Dissolution d->e f Securely Cap All Containers e->f g Decontaminate Work Area f->g Proceed to Cleanup h Segregate Hazardous Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Protocol 1: Weighing and Preparing a Solution
  • Preparation: Before bringing the chemical into the workspace, review the Safety Data Sheet (SDS) and the relevant SOP. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on your lab coat, safety goggles, and two pairs of nitrile gloves.

  • Establish Work Area: Place a disposable absorbent liner on the surface of the fume hood to contain any minor spills.

  • Weighing: Perform all weighing operations inside the fume hood. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or beaker. Avoid creating dust.[14] Close the stock bottle immediately after use.

  • Dissolution: Add the solvent to the beaker containing the weighed solid slowly to avoid splashing. If necessary, stir with a magnetic stir bar.

  • Cleanup: Once the transfer is complete, carefully wipe down the spatula and any affected surfaces within the hood with a solvent-dampened towel. Dispose of the weigh boat and towel in the designated solid hazardous waste container.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste. Exit the immediate work area, then remove the remaining PPE as per your institution's guidelines. Wash hands thoroughly with soap and water.[12]

Protocol 2: Storage and Disposal Plan

Storage:

  • Store the container in a cool, dry, and well-ventilated area.[15]

  • Keep the container tightly closed.[9]

  • Crucially, store this compound away from incompatible materials such as strong bases, strong oxidizing agents, and reducing agents to prevent violent reactions.[1][10]

Disposal:

  • Waste Identification: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and paper towels, must be classified as hazardous waste.[16]

  • Waste Segregation:

    • Solid Waste: Place contaminated solids into a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Liquid Waste: Place solutions containing the compound into a separate, clearly labeled hazardous waste container for halogenated organic waste.

  • Regulatory Compliance: The disposal of this waste is regulated under the Resource Conservation and Recovery Act (RCRA).[17] Your institution's Environmental Health and Safety (EHS) department is responsible for managing this "cradle-to-grave" process.[18]

  • Final Disposal: Never pour this chemical or its solutions down the drain.[12] All waste must be collected by a licensed professional waste disposal service for appropriate treatment, likely via incineration.[9][19]

By integrating a deep understanding of the chemical's properties with rigorous adherence to engineering controls, administrative procedures, and proper PPE use, you can handle this compound safely and effectively. This structured, knowledge-based approach is the cornerstone of a successful and safe research environment.

References

  • This compound | C8H5ClN2O6 | CID 96161 . PubChem, National Center for Biotechnology Information. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab . (2022-11-23). American Pharmaceutical Review. [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide . (2024-03-27). Technical Safety Services. [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards . (2011-08-18). New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Methyl 4-chloro-3-nitrobenzoate . Capot Chemical. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals . (2021-04-06). Triumvirate Environmental. [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research . (2012-05-22). PubMed Central, NIH. [Link]

  • Safe Handling Practices for Laboratory Chemicals . (2024-05-26). GZ Industrial Supplies. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds . (1994). IChemE Symposium Series. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds . (2002-08-01). ACS Publications. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Program . Pennsylvania Department of Environmental Protection. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 . PubChem, National Center for Biotechnology Information. [Link]

  • Summary of Hazardous Waste Regulations . Florida Department of Environmental Protection. [Link]

  • What Regulations Govern Hazardous Waste Management? . (2024-01-06). Chemistry For Everyone via YouTube. [Link]

  • Chemical Safety in the Workplace . (2023-11-12). Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (2010). Centers for Disease Control and Prevention (CDC). [Link]

  • Occupational Health Guidelines for Chemical Hazards . (1981). Centers for Disease Control and Prevention (CDC). [Link]

  • Safe Handling of Chemicals . University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.